molecular formula C2H3ClF2 B1223693 2-Chloro-1,1-difluoroethane CAS No. 338-65-8

2-Chloro-1,1-difluoroethane

Cat. No.: B1223693
CAS No.: 338-65-8
M. Wt: 100.49 g/mol
InChI Key: ATEBGNALLCMSGS-UHFFFAOYSA-N
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Description

2-Chloro-1,1-difluoroethane, also known as this compound, is a useful research compound. Its molecular formula is C2H3ClF2 and its molecular weight is 100.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,1-difluoroethane
Source PubChem
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InChI

InChI=1S/C2H3ClF2/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEBGNALLCMSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0073164
Record name Ethane, 2-chloro-1,1-difluoro-
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Molecular Weight

100.49 g/mol
Source PubChem
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CAS No.

338-65-8, 25497-29-4
Record name 1-Chloro-2,2-difluoroethane
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Record name 2-Chloro-1,1-difluoroethane
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Record name Chlorodifluoroethane (mixed isomers)
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Record name Ethane, 2-chloro-1,1-difluoro-
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Record name 2-Chloro-1,1-difluoroethane
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Record name 2-CHLORO-1,1-DIFLUOROETHANE
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Foundational & Exploratory

Synthesis of 2-Chloro-1,1-difluoroethane: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis methods for 2-chloro-1,1-difluoroethane (HCFC-142b), a compound of interest in various research and development applications. The following sections provide a comprehensive overview of key synthetic routes, including detailed experimental protocols, quantitative data, and process visualizations to facilitate laboratory-scale synthesis.

Introduction

This compound, commonly known as HCFC-142b, is a hydrochlorofluorocarbon with the chemical formula CH₃CClF₂. While its historical use has been as a refrigerant and aerosol propellant, its unique physicochemical properties make it a valuable building block or intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. This guide focuses on established methods for its preparation in a research setting. It is important to note that this compound (HCFC-142) is an isomer that is often produced as a byproduct in the synthesis of 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b)[1]. The synthetic methods detailed herein primarily focus on the production of the more common and widely utilized isomer, HCFC-142b.

Core Synthesis Methodologies

The two principal routes for the synthesis of this compound involve the fluorination of chlorinated ethane (B1197151) or ethylene (B1197577) precursors using hydrogen fluoride (B91410) (HF). These reactions are typically performed in the vapor or liquid phase and are often catalyzed.

Vapor-Phase Catalytic Fluorination of 1,1,2-Trichloroethane (B165190)

This widely employed method involves the reaction of 1,1,2-trichloroethane with hydrogen fluoride gas over a solid catalyst in a fixed-bed reactor. Various catalysts have been developed to improve conversion rates and selectivity towards the desired product.

Quantitative Data Summary
CatalystStarting MaterialTemperature (°C)Pressure (MPa)HF:Substrate Molar RatioContact Time (s)Conversion (%)Selectivity (%)Reference
Chrome-based1,1,2-Trichloroethane200-3000.1-0.81-10 : 115-809890[2]
Cr₂O₃/Al₂O₃/FeCl₃/MgCl₂1,1,1-Trichloroethane220-2400.56.5 : 19090-9822-34[2][3]
Activated Carbon/Cr(NO₃)₃/Ni(NO₃)₂1,1,1-Trichloroethane230-2400.57.9-8.9 : 194-13594-9965[2]
Al₂O₃/ZnCl₂1,1,1-Trichloroethane220-2400.57.3-8.7 : 1127-14292-9726-35[3]
Chromium-magnesium fluoride1,1,2-Trichloroethane150-3500.1-1.12-40 : 115-150--[3]
Experimental Protocol

Materials:

  • 1,1,2-Trichloroethane (or 1,1,1-trichloroethane)

  • Anhydrous Hydrogen Fluoride (HF)

  • Fixed-bed reactor (e.g., Monel or nickel alloy)

  • Catalyst (e.g., chrome-based catalyst)

  • Vaporizer

  • Condensation system (e.g., cold trap with dry ice/acetone)

  • Scrubber for acidic gases (e.g., aqueous potassium hydroxide)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation and Activation: The selected catalyst is packed into the fixed-bed reactor. Before the reaction, the catalyst is typically activated. This may involve heating the catalyst in a stream of nitrogen to remove moisture, followed by treatment with anhydrous HF at an elevated temperature (e.g., 375°C for 20-30 hours) to fluorinate the catalyst surface[2][3].

  • Reaction Setup: The reactor is heated to the desired reaction temperature (e.g., 200-300°C)[2]. The system is maintained at the specified pressure (e.g., 0.1-0.8 MPa)[2].

  • Reactant Introduction: 1,1,2-trichloroethane is fed into a vaporizer to convert it into a gaseous stream. The vaporized trichloroethane and anhydrous hydrogen fluoride gas are then mixed to the desired molar ratio (e.g., 1:1 to 1:10) and introduced into the preheated reactor containing the activated catalyst[2].

  • Reaction: The gas mixture flows through the catalyst bed, where the fluorination reaction occurs. The contact time of the reactants with the catalyst is controlled by adjusting the flow rates and is a critical parameter for optimizing yield and selectivity (e.g., 15-80 seconds)[2].

  • Product Collection and Purification: The effluent gas stream from the reactor, containing the product (this compound), unreacted starting materials, hydrogen chloride (HCl) byproduct, and excess HF, is passed through a condensation system. Direct condensation, for instance at -30°C, can be employed to collect the crude product[2]. The non-condensable gases, primarily HCl and unreacted HF, are passed through a scrubber. The collected liquid product is then subjected to purification steps such as washing (e.g., with water and a dilute base solution to remove residual acids) and distillation to isolate high-purity this compound[2].

  • Analysis: The composition of the product mixture can be analyzed at various stages using gas chromatography to determine the conversion of the starting material and the selectivity for the desired product.

Experimental Workflow

G A Reactant Preparation (1,1,2-Trichloroethane & HF) B Vaporization A->B D Vapor-Phase Catalytic Fluorination B->D C Fixed-Bed Reactor (Catalyst Activation) C->D E Condensation (-30°C) D->E F Gas Scrubber (HCl, HF removal) D->F Non-condensable gases G Crude Product E->G Condensed liquid J Exhaust F->J H Purification (Washing & Distillation) G->H I High-Purity HCFC-142b H->I

Caption: Vapor-phase catalytic fluorination of 1,1,2-trichloroethane.

Liquid-Phase Fluorination of 1,1,1-Trichloroethane

This method can be performed with or without a catalyst. Non-catalytic processes generally require higher temperatures and pressures. The use of a catalyst can improve selectivity and allow for milder reaction conditions.

Quantitative Data Summary
CatalystStarting MaterialTemperature (°C)Pressure (atm)HF:Substrate Molar RatioHCFC-142b in Organic Phase (mol%)Reference
None1,1,1-Trichloroethane100106 : 1>20[4]
Perfluoroalkanesulfonic acid1,1,1-Trichloroethane----[5]
Experimental Protocol

Materials:

  • 1,1,1-Trichloroethane

  • Anhydrous Hydrogen Fluoride (HF)

  • High-pressure reaction vessel (e.g., Hastelloy C or Monel)

  • Stirring mechanism

  • Temperature and pressure control systems

  • Product recovery system

Procedure:

  • Reactor Charging: A high-pressure reaction vessel is charged with 1,1,1-trichloroethane, anhydrous hydrogen fluoride, and a specific amount of this compound (HCFC-142b)[4]. The presence of HCFC-142b in the initial reaction mixture enhances the solubility of HF in the organic phase, thereby promoting the reaction[4].

  • Reaction Conditions: The mixture is heated to the reaction temperature (e.g., 100°C) and pressurized (e.g., 10 atm)[4]. The reaction is carried out with continuous stirring for a specified duration.

  • Continuous Operation (Optional): For continuous production, 1,1,1-trichloroethane, HF, and a portion of the recycled HCFC-142b can be continuously fed into the reactor[4].

  • Product Separation: The reaction mixture, containing the product, unreacted starting materials, and byproducts, is continuously withdrawn. Hydrogen chloride (HCl) is removed from the top of the reactor. The desired products are then separated from the reaction mixture through distillation, and unreacted reactants and a portion of the HCFC-142b are recycled back into the reactor[4].

Logical Relationship Diagram

G A 1,1,1-Trichloroethane + Anhydrous HF B High-Pressure Reactor (100°C, 10 atm) A->B D Reaction Mixture B->D C HCFC-142b (recycled) C->B Enhances HF solubility E Distillation & Separation D->E H HCl Removal D->H E->C F HCFC-142b Product E->F G Unreacted Reactants E->G G->B Recycle

Caption: Liquid-phase synthesis of HCFC-142b with product recycling.

Synthesis from Vinylidene Chloride

This compound can also be synthesized from the hydrofluorination of vinylidene chloride (1,1-dichloroethylene). This reaction can be performed in the vapor or liquid phase.

Quantitative Data Summary
CatalystStarting MaterialTemperature (°C)PressureHF:Substrate Molar RatioContact Time (s)Conversion (%)Reference
SbCl₅ on CarbonVinylidene Chloride100Atmospheric8 : 110>95[6]
Tin compoundVinylidene Chloride--1.5 - 3.7--[7]
Experimental Protocol (Vapor Phase)

Materials:

  • Vinylidene chloride (VDC)

  • Anhydrous Hydrogen Fluoride (HF)

  • Monel reactor

  • Vaporizer

  • Catalyst (e.g., SbCl₅ supported on carbon)

  • In-line Gas Chromatograph (GC)

Procedure:

  • Catalyst Loading: A Monel reactor is loaded with the supported catalyst[6].

  • Reaction Setup: The reactor is heated to the desired temperature (e.g., 100°C) and maintained at atmospheric pressure[6].

  • Reactant Feed: Anhydrous HF and vinylidene chloride are fed through a vaporizer and into the reactor at controlled flow rates to achieve the desired molar ratio (e.g., 8:1 HF to VDC)[6].

  • Reaction and Monitoring: The reaction proceeds as the gas mixture passes over the catalyst. The contact time is typically short (e.g., 10 seconds)[6]. The reactor effluent can be directly sampled and analyzed by an in-line GC to monitor the conversion of VDC and the formation of products[6].

  • Product Collection: The product stream is cooled to condense the HCFC-142b and other higher-boiling components.

Synthesis Pathway

G A Vinylidene Chloride (CH₂=CCl₂) C Catalytic Hydrofluorination (e.g., SbCl₅/C, 100°C) A->C B Hydrogen Fluoride (HF) B->C D This compound (CH₃CClF₂) C->D

Caption: Synthesis of HCFC-142b from vinylidene chloride.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, particularly anhydrous hydrogen fluoride, which is extremely corrosive and toxic. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. A calcium gluconate gel should be readily available as a first-aid measure for HF exposure. The reactions are often carried out under pressure and at elevated temperatures, requiring the use of appropriately rated equipment and adherence to standard safety protocols for high-pressure reactions.

Conclusion

The synthesis of this compound for research applications can be effectively achieved through several established methods, primarily involving the fluorination of chlorinated precursors. The choice of method, catalyst, and reaction conditions will depend on the desired scale of synthesis, available equipment, and target purity. The data and protocols provided in this guide offer a solid foundation for researchers to develop and optimize their synthetic strategies for obtaining this valuable fluorinated compound.

References

Spectroscopic Profile of 2-Chloro-1,1-difluoroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1,1-difluoroethane (HCFC-142). The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This information is critical for the identification, characterization, and quality control of this compound in research and industrial settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for researchers.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen, carbon, and fluorine nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
3.73Triplet of triplets (tt)³JHH = 7.1, ³JHF = 14.2CH₂Cl
5.95Triplet of triplets (tt)²JHF = 56.5, ³JHH = 7.1CHF₂

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
46.1Triplet (t)²JCF = 25.0CH₂Cl
116.5Triplet (t)¹JCF = 240.0CHF₂

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
-86.6Triplet of doublets (td)²JFH = 56.5, ³JFH = 14.2CHF₂
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation, which excites molecular vibrations.

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2985MediumC-H stretch
1435MediumCH₂ scissoring
1120StrongC-F stretch
880StrongC-F stretch
740StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
10215[M+2]⁺ (due to ³⁷Cl isotope)
10045[M]⁺ (Molecular ion, C₂H₃³⁵ClF₂)
81100[M-F]⁺
6580[CHFCl]⁺
5195[CHF₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

¹⁹F NMR Acquisition: A one-dimensional fluorine NMR spectrum is acquired. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally required compared to ¹³C NMR. The spectral width should be set to encompass the expected chemical shift range for fluorinated organic compounds.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a volatile liquid, the spectrum can be obtained using a gas cell or as a thin film between two infrared-transparent salt plates (e.g., NaCl or KBr).

  • Gas Cell: The volatile liquid is introduced into an evacuated gas cell to a suitable pressure.

  • Thin Film: A drop of the liquid is placed between two salt plates, which are then gently pressed together to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Acquisition: A background spectrum of the empty gas cell or clean salt plates is recorded first. The sample spectrum is then recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for the analysis of small organic molecules.

Acquisition: The sample is ionized by a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_Workflow cluster_Molecule This compound (CHF₂CH₂Cl) cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Molecule CHF₂CH₂Cl NMR NMR (¹H, ¹³C, ¹⁹F) IR IR MS Mass Spec Connectivity Connectivity & Chemical Environment NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Spectroscopic techniques for structural elucidation.

NMR_Signal_Splitting CH2Cl CH₂Cl Protons CHF2_H CHF₂ Proton CH2Cl->CHF2_H ³JHH CHF2_F CHF₂ Fluorines CH2Cl->CHF2_F ³JHF CHF2_H->CH2Cl ³JHH CHF2_H->CHF2_F ²JHF CHF2_F->CH2Cl ³JHF CHF2_F->CHF2_H ²JHF

Caption: NMR coupling relationships in this compound.

An In-depth Technical Guide to 2-Chloro-1,1-difluoroethane (HCFC-142)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1,1-difluoroethane, a significant chemical compound with various industrial applications. This document details its chemical identity, physical and chemical properties, a representative synthesis protocol, and safety information.

Chemical Identity and Properties

This compound, also known by its refrigerant designation HCFC-142, is a haloalkane.[1] Its chemical structure and fundamental properties are summarized below.

Molecular Formula: C₂H₃ClF₂[2][3][4][5]

CAS Number: 338-65-8[1][2]

A compilation of its key physical and chemical properties is presented in Table 1 for easy reference and comparison.

PropertyValue
Molecular Weight 100.495 g/mol [3][5]
Boiling Point 35.1 °C (308.2 K)[1][4]
Density 1.312 g/cm³[4]
Vapor Pressure 53-170 kPa (at 20-50°C)[4]
Refractive Index 1.3528[4]
LogP (Octanol/Water Partition Coefficient) 1.3 (at 23°C and pH 6.2)[4]
Ozone Depletion Potential (ODP) 0.019[1]
100-year Global Warming Potential (GWP) 189[1]

Table 1: Physicochemical Properties of this compound

Experimental Protocols: Synthesis

The primary industrial production method for this compound is the gas-phase catalytic fluorination of 1,1,2-trichloroethane (B165190) (HCC-140) or 1,2-dichloroethylene. The following is a representative experimental protocol based on common industrial practices.

Objective:

To synthesize this compound via gas-phase fluorination of 1,1,2-trichloroethane.

Materials and Equipment:
  • 1,1,2-trichloroethane (reactant)

  • Anhydrous hydrogen fluoride (B91410) (HF) (fluorinating agent)

  • Chromium-based or other suitable fluorination catalyst

  • Fixed-bed reactor system equipped with a vaporizer, preheater, and condenser

  • Gas chromatograph (GC) for product analysis

  • Neutralizing agent (e.g., aqueous potassium hydroxide)

  • Drying agent (e.g., anhydrous calcium chloride)

  • Distillation apparatus

Procedure:
  • Catalyst Activation: The fluorination catalyst is packed into the fixed-bed reactor. The catalyst is then activated by heating under a flow of nitrogen, followed by treatment with anhydrous hydrogen fluoride at an elevated temperature to prepare the active catalytic surface.

  • Reaction:

    • The reactor is brought to the desired reaction temperature, typically in the range of 200-300°C.

    • The system pressure is set, usually between 0.1 and 0.8 MPa.

    • 1,1,2-trichloroethane is vaporized and preheated before being introduced into the reactor.

    • Anhydrous hydrogen fluoride is simultaneously fed into the reactor. The molar ratio of HF to 1,1,2-trichloroethane is maintained between 1:1 and 10:1.

    • The contact time of the reactants with the catalyst is controlled, generally between 15 and 80 seconds, to optimize the conversion and selectivity.

  • Product Collection and Purification:

    • The gaseous effluent from the reactor, containing this compound, unreacted starting materials, hydrogen chloride (HCl), and other byproducts, is passed through a condenser to liquefy the organic components.

    • The crude product mixture is then washed with water and a neutralizing solution (e.g., dilute potassium hydroxide) to remove HCl and unreacted HF.

    • The organic layer is separated and dried using a suitable drying agent.

    • Fractional distillation is employed to separate the pure this compound from any remaining impurities and byproducts.

  • Analysis: The purity of the final product is confirmed using gas chromatography (GC) by comparing the retention time with a known standard.

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical steps from reactant preparation to final product purification. The following diagram illustrates this experimental workflow.

G cluster_reactants Reactant Preparation cluster_reaction Gas-Phase Fluorination cluster_purification Product Purification A 1,1,2-Trichloroethane C Vaporization & Preheating A->C B Anhydrous HF B->C D Fixed-Bed Reactor (Catalyst, 200-300°C, 0.1-0.8 MPa) C->D E Condensation D->E F Neutralization & Washing (H₂O, KOH) E->F G Drying F->G H Fractional Distillation G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

References

Physical properties of 2-Chloro-1,1-difluoroethane boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-1,1-difluoroethane, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and an understanding of the experimental basis of these properties.

This compound, a haloalkane with the chemical formula C₂H₃ClF₂, possesses distinct physical characteristics owing to its molecular structure. The presence of electronegative fluorine and chlorine atoms induces polarity, which in turn influences its intermolecular forces and bulk properties like boiling point and density.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for clear reference.

Physical PropertyValueUnits
Boiling Point 35.1[1][2]°C
308.2[1]K
Density 1.312[2]g/cm³

Experimental Protocols

1. Determination of Boiling Point by Distillation Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is through simple distillation.[3]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or water bath).

  • Procedure:

    • A sample of this compound (at least 5 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

    • The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and liquefies, dripping into the receiving flask.

    • The temperature is recorded when it becomes constant. This stable temperature reading is the boiling point of the liquid at the prevailing atmospheric pressure.

    • It is crucial to also record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.

2. Determination of Density using a Pycnometer

A pycnometer, or specific gravity bottle, is a flask with a close-fitting ground glass stopper with a fine hole through it, which allows a precise volume of liquid to be measured.

  • Apparatus: A pycnometer, an analytical balance, and a constant temperature bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is first weighed accurately on an analytical balance.

    • The pycnometer is then filled with distilled water of a known density at a specific temperature (e.g., 20°C) and weighed again. The temperature is maintained using a constant temperature bath.

    • The pycnometer is then emptied, dried, and filled with this compound at the same temperature and weighed.

    • The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water

Mandatory Visualizations

The following diagrams illustrate the logical relationships influencing the physical properties of this compound and a general experimental workflow for their determination.

G Factors Influencing cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Molecular_Weight Molecular Weight Van_der_Waals Van der Waals Forces Molecular_Weight->Van_der_Waals influences Density Density Molecular_Weight->Density directly related to Polarity Polarity (C-Cl, C-F bonds) Dipole_Dipole Dipole-Dipole Interactions Polarity->Dipole_Dipole leads to Boiling_Point Boiling Point Van_der_Waals->Boiling_Point affects Dipole_Dipole->Boiling_Point affects

Caption: Logical relationship between molecular structure and physical properties.

G Experimental Workflow for Physical Property Determination cluster_boiling_point Boiling Point Determination cluster_density Density Determination BP_Setup Set up Distillation Apparatus BP_Heat Heat Sample Gently BP_Setup->BP_Heat BP_Measure Record Stable Vapor Temperature BP_Heat->BP_Measure BP_Result Boiling Point BP_Measure->BP_Result D_Weigh_Empty Weigh Empty Pycnometer D_Weigh_Water Weigh Pycnometer with Water D_Weigh_Empty->D_Weigh_Water D_Weigh_Sample Weigh Pycnometer with Sample D_Weigh_Water->D_Weigh_Sample D_Calculate Calculate Density D_Weigh_Sample->D_Calculate D_Result Density D_Calculate->D_Result Start Start Start->BP_Setup Start->D_Weigh_Empty

Caption: General experimental workflow for determining boiling point and density.

References

An In-depth Technical Guide to the Research Applications of 2-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,1-difluoroethane, also known as HCFC-142, is a hydrochlorofluorocarbon that serves as a valuable, yet under-explored, building block in chemical synthesis. While it is primarily recognized as a byproduct in the industrial production of its isomer, 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b), its unique chemical properties make it a precursor for valuable fluorinated molecules. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its utilization in the synthesis of vinylidene fluoride (B91410) (VDF) and as a novel reagent for the introduction of the 2,2-difluoroethyl moiety into aromatic systems, a motif of growing interest in medicinal chemistry. This document details the physicochemical properties of this compound, presents experimental protocols for its key transformations, and includes quantitative data to guide laboratory investigations.

Physicochemical and Safety Data

This compound is a flammable, colorless liquid or gas at room temperature, possessing a boiling point of 35.1 °C.[1][2] It is classified as a substance that may cause respiratory irritation and contains gas under pressure, which may explode if heated.[3] As a hydrochlorofluorocarbon, it is recognized as a Class II ozone-depleting substance.[1][2][3] Appropriate safety precautions, including working in a well-ventilated area and using personal protective equipment, are essential when handling this compound.[3]

Table 1: Physicochemical Properties of this compound [4][5][6][7][8][9]

PropertyValue
Molecular Formula C₂H₃ClF₂
Molecular Weight 100.49 g/mol
CAS Number 338-65-8
Boiling Point 35.1 °C
Appearance Colorless liquid/gas
Odor No data available
Vapor Pressure Data not readily available
Solubility Data not readily available
Ozone Depletion Potential (ODP) 0.019
Global Warming Potential (GWP, 100-year) 189

Table 2: Safety Information for this compound [3]

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H280: Contains gas under pressure; may explode if heatedP410+P403: Protect from sunlight. Store in a well-ventilated place.
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H420: Harms public health and the environment by destroying ozone in the upper atmosphereP502: Refer to manufacturer/supplier for information on recovery/recycling.

Synthesis of this compound

This compound is often produced as a byproduct in the synthesis of HCFC-142b.[1][2] However, targeted synthesis can be achieved through the gas-phase fluorination of 1,1,2-trichloroethane (B165190).[10]

Experimental Protocol: Gas-Phase Fluorination of 1,1,2-Trichloroethane

This protocol is a general guideline based on patent literature and may require optimization.

Materials:

  • 1,1,2-Trichloroethane (HCC-140)

  • Hydrogen fluoride (HF)

  • Stabilizer (e.g., hydroquinone-based, unsaturated alcohol-based)[10]

  • Catalyst (optional, can extend catalyst life)[10]

  • Nitrogen (for purging)

Equipment:

  • Gas-phase fluorination reactor (e.g., fixed-bed reactor)

  • Vaporizer for organic feed

  • HF feeding system

  • Temperature and pressure controllers

  • Condensation and collection system

  • Scrubber for acidic off-gases

Procedure:

  • System Preparation: Purge the reactor system with nitrogen to remove air and moisture.

  • Stabilizer Addition: Introduce a stabilizer into the 1,1,2-trichloroethane feed. The concentration of the stabilizer is typically in the range of 1 to 5000 ppm.[10]

  • Reaction:

    • Heat the reactor to the desired temperature.

    • Vaporize the 1,1,2-trichloroethane/stabilizer mixture and feed it into the reactor.

    • Simultaneously, feed gaseous hydrogen fluoride into the reactor.

    • The reaction is a series of fluorination steps.

  • Product Collection:

    • The reaction gas mixture, containing this compound, hydrogen chloride, and unreacted hydrogen fluoride, exits the reactor.

    • Cool the gas stream to condense the desired product and unreacted starting materials.

    • Separate the organic phase from the acidic components.

  • Purification:

    • Neutralize the crude product to remove residual acids.

    • Dry the organic phase.

    • Purify this compound by distillation.

Logical Relationship for Synthesis:

Synthesis cluster_reactants Reactants cluster_products Products 1,1,2-Trichloroethane 1,1,2-Trichloroethane Gas-Phase Reactor Gas-Phase Reactor 1,1,2-Trichloroethane->Gas-Phase Reactor HF HF HF->Gas-Phase Reactor Stabilizer Stabilizer Stabilizer->Gas-Phase Reactor This compound This compound Gas-Phase Reactor->this compound HCl HCl Gas-Phase Reactor->HCl Unreacted HF Unreacted HF Gas-Phase Reactor->Unreacted HF VDF_Synthesis Start Start CatalystPrep Catalyst Preparation (e.g., K-promoted carbon) Start->CatalystPrep ReactorLoading Load Catalyst into Fixed-Bed Reactor CatalystPrep->ReactorLoading SystemPurge Purge System with Inert Gas ReactorLoading->SystemPurge Pyrolysis Catalytic Pyrolysis (350-600 °C) SystemPurge->Pyrolysis ProductCollection Product Collection & Condensation Pyrolysis->ProductCollection Purification Purification (e.g., Alkaline Scrubbing) ProductCollection->Purification Analysis GC Analysis Purification->Analysis End End Analysis->End CrossCoupling cluster_reactants Reactants cluster_products Products Aryl-X Aryl Halide ReactionVessel ReactionVessel Aryl-X->ReactionVessel HCFC142 This compound HCFC142->ReactionVessel Ni_cat Nickel Catalyst Ni_cat->ReactionVessel ReducingAgent Reducing Agent ReducingAgent->ReactionVessel Aryl-CH2CF2H 2,2-Difluoroethylated Arene ReactionVessel->Aryl-CH2CF2H

References

An In-depth Technical Guide to 2-Chloro-1,1-difluoroethane: Safety Data and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a hydrochlorofluorocarbon with the chemical formula C₂H₃ClF₂.[1] It has been used as a refrigerant, solvent, and propellant in aerosol sprays.[2] Due to its chemical properties and potential hazards, a thorough understanding of its safety data and handling precautions is essential for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the safety profile, handling procedures, and emergency protocols for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory and industrial conditions.

PropertyValue
Molecular Weight 100.49 - 100.5 g/mol
Boiling Point -9.2°C to 35.1°C
Melting Point -131.15°C to -130.8°C
Vapor Pressure 0.34 MPa at 20°C
Water Solubility 1.4 g/L at 20°C
Octanol-Water Partition Coefficient (Log Kow) 1.62 - 2.05 (calculated)
Vapor Density Heavier than air
Appearance Colorless gas or liquid
Odor Slightly ether-like or odorless

Sources:[3][4][5][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The following tables summarize its GHS classification and NFPA 704 ratings.

GHS Classification
Hazard ClassCategoryHazard Statement
Flammable Gases/Liquids Category 1 / 3H220: Extremely flammable gas / H226: Flammable liquid and vapor[7][8]
Gases Under Pressure Liquefied gasH280: Contains gas under pressure; may explode if heated[1]
Skin Irritation Category 2H315: Causes skin irritation[1]
Eye Irritation Category 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure Category 3H335: May cause respiratory irritation / H336: May cause drowsiness or dizziness[1][9]
Simple Asphyxiant -May displace oxygen and cause rapid suffocation[1]
Hazardous to the Ozone Layer Category 1H420: Harms public health and the environment by destroying ozone in the upper atmosphere[1][7]

Sources:[1][7][8][9]

NFPA 704 Rating
CategoryRatingDescription
Health 2Can cause temporary incapacitation or residual injury.[10]
Flammability 4Burns readily.[10]
Instability/Reactivity 0Normally stable, even under fire conditions.[10]

Source:[10]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area.[11] Local exhaust ventilation should be used to control emissions at the source.

  • Monitoring: Oxygen detectors should be utilized in areas where asphyxiating gases may be released.[1]

  • Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Chemical goggles or safety glasses with side-shields. A face shield may also be required.[1][11]
Skin Protection Protective gloves and suitable protective clothing. For liquefied gas, cold insulating gloves are necessary.[1][9]
Respiratory Protection In case of inadequate ventilation, wear a NIOSH-approved respirator.[1] Respiratory protection programs must comply with 29 CFR §1910.134.[12]
Foot Protection Safety shoes are recommended.[9]

Sources:[1][9][11][12]

Handling Procedures
  • Read and understand all safety precautions before handling.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[13] No smoking in the handling area.[13]

  • Use only non-sparking tools.[9]

  • Ground and bond containers and receiving equipment to prevent static electricity.[11]

  • Avoid breathing gas, fumes, vapor, or spray.[1]

  • Avoid contact with skin and eyes.[11]

  • For gas cylinders, securely chain them when in use and protect them from physical damage.[9]

Storage Conditions
  • Store in a dry, cool, and well-ventilated area.[9]

  • Protect from sunlight and do not expose to temperatures exceeding 50°C.[9]

  • Keep containers tightly closed when not in use.[1]

  • Store locked up.[1]

  • Keep away from incompatible materials such as alkali metals, finely divided metals (Al, Mg, Zn), and strong oxidizing agents.[9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Accidental Release Measures

For a spill or leak, the following steps should be taken:

  • Isolate the Area: Immediately isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[10] For a large spill, consider an initial downwind evacuation for at least 800 meters (1/2 mile).[10]

  • Eliminate Ignition Sources: Remove all sources of ignition from the hazard area.[14]

  • Ventilate: Ensure adequate ventilation.[11]

  • Personal Protection: Wear appropriate personal protective equipment, including respiratory protection.[14]

  • Containment: Stop the leak if it can be done without risk.[14] Prevent the substance from entering drains.[11]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][11]

  • Specific Hazards: This substance is an extremely flammable gas.[13] Containers may explode if heated.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[2]

  • Hazardous Combustion Products: Thermal decomposition can produce poisonous gases such as hydrogen fluoride, hydrogen chloride, phosgene, and carbon oxides.[1][2]

  • Protective Actions: For a leaking gas fire, do not extinguish unless the leak can be stopped safely. Use water spray to keep fire-exposed containers cool.[2] Fight fire from a maximum distance or use unmanned devices.[10]

First Aid Measures

The following diagram outlines the appropriate first aid response for various exposure routes.

FirstAidMeasures cluster_exposure Exposure Route cluster_actions First Aid Action Inhalation Inhalation MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir SkinContact Skin Contact ThawArea Wash with plenty of soap and water. For frostbite, thaw with lukewarm water. Do not rub affected area. SkinContact->ThawArea EyeContact Eye Contact RinseEyes Rinse with water for at least 15 minutes. Remove contact lenses if present. EyeContact->RinseEyes SeekMedicalAttention Seek immediate medical advice/attention. MoveToFreshAir->SeekMedicalAttention ThawArea->SeekMedicalAttention RinseEyes->SeekMedicalAttention

Caption: First aid procedures for this compound exposure.

Toxicity and Health Effects

Exposure to this compound can lead to various health effects.

Exposure RouteEffects
Inhalation May cause drowsiness, dizziness, headache, lightheadedness, and irregular heartbeat.[2] High concentrations can act as an asphyxiant by displacing oxygen.[5] Intentional abuse has been linked to confusion, tremors, pulmonary irritation, and loss of consciousness.[15]
Skin Contact Causes skin irritation.[1] Direct contact with the liquefied gas can cause frostbite.[1]
Eye Contact Causes serious eye irritation.[1] Direct contact with the liquefied gas may lead to severe eye injury and frostbite.[1]
Ingestion Due to its physical form as a gas, ingestion is not a likely route of exposure.[1]

Sources:[1][2][5][15]

Studies in animals have shown very low inhalation toxicity.[5] It is not expected to cause genetic effects, and no carcinogenic effects were observed in rats after long-term inhalation exposure.[5]

Spill Management Workflow

The following diagram illustrates a logical workflow for managing a spill of this compound.

SpillManagement Start Spill/Leak Detected Evacuate Evacuate unnecessary personnel Start->Evacuate PPE Don appropriate PPE Evacuate->PPE Assess Assess the situation (size, location) Ignition Eliminate all ignition sources Assess->Ignition Major Spill Assess->Ignition Minor Spill PPE->Assess Ventilate Ensure adequate ventilation Ignition->Ventilate StopLeak Stop leak if safe to do so Ventilate->StopLeak Contain Contain the spill StopLeak->Contain Yes Cleanup Clean up and dispose of waste according to regulations StopLeak->Cleanup No Contain->Cleanup Decontaminate Decontaminate area and equipment Cleanup->Decontaminate End End of Procedure Decontaminate->End

Caption: Workflow for managing a this compound spill.

Conclusion

This compound is a versatile chemical with significant industrial applications. However, its flammability, potential to act as an asphyxiant, and environmental impact as an ozone-depleting substance necessitate stringent safety protocols. Professionals handling this substance must be well-versed in its properties, hazards, and the appropriate measures for safe handling, storage, and emergency response. By adhering to the guidelines outlined in this technical guide, the risks associated with this compound can be effectively managed, ensuring a safe working environment.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Chloro-1,1-difluoroethane (HCFC-142), a hydrochlorofluorocarbon of interest in various scientific and industrial applications. Due to the limited availability of extensive experimental data for this compound (CAS Number: 338-65-8), this guide also includes data for its more extensively studied isomer, 1-Chloro-1,1-difluoroethane (HCFC-142b, CAS Number: 75-68-3), for comparative and estimation purposes. This document details key thermodynamic data in structured tables, outlines the experimental methodologies for their determination, and presents visual representations of relevant physicochemical and metabolic pathways.

Introduction

This compound, with the chemical formula C₂H₃ClF₂, is a haloalkane that has garnered attention as a potential byproduct in the synthesis of other fluorinated compounds.[1] A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and environmental impact analysis. This guide aims to consolidate the available data and provide a foundational resource for professionals working with this and related compounds.

It is critical to distinguish between the two isomers:

  • This compound (HCFC-142): CAS Number 338-65-8

  • 1-Chloro-1,1-difluoroethane (HCFC-142b): CAS Number 75-68-3

This guide will primarily focus on HCFC-142, but due to a scarcity of comprehensive data, information for HCFC-142b will be presented as a well-studied analogue.

Thermodynamic Properties

The thermodynamic properties of this compound are essential for modeling its behavior in various systems. The following tables summarize the key available data.

Physical and Critical Properties

A compilation of the fundamental physical and critical properties for both isomers is presented in Table 1. The critical point defines the conditions at which the liquid and gas phases of a substance become indistinguishable.

Table 1: Physical and Critical Properties of Chloro-1,1-difluoroethane Isomers

PropertyThis compound (CAS 338-65-8)1-Chloro-1,1-difluoroethane (CAS 75-68-3)
Molecular Formula C₂H₃ClF₂C₂H₃ClF₂
Molar Mass (g·mol⁻¹) 100.49100.50
Boiling Point (°C) 35.1[1]-9.2
Melting Point (°C) -50 to -30[2]-130.8
Density (g/cm³) 1.312 (at 20°C)[3][4]1.113 (at 25°C, liquid)[5]
Critical Temperature (K) 477.91[6]410.26
Critical Pressure (bar) 42.77[6]41.5
Critical Density (g/cm³) 0.4427[6]0.434
Acentric Factor 0.271[6]0.223

Note: Data for 1-Chloro-1,1-difluoroethane is provided for comparison and is more extensively documented in sources like the NIST WebBook.[7]

Vapor Pressure

Vapor pressure is a critical property for understanding the volatility of a substance. Limited experimental data is available for this compound.

Table 2: Vapor Pressure of this compound (CAS 338-65-8)

Temperature (°C)Pressure (kPa)
2053 - 170[3][8]
5053 - 170[3][8]

Note: The provided range suggests variability in reported or measured values. A predicted vapor pressure of 612.4 ± 0.1 mmHg (81.6 kPa) at 25°C is also reported.[9]

Heat Capacity

Table 3: Isobaric Heat Capacity (Cp) of Liquid 1-Chloro-1,1-difluoroethane (CAS 75-68-3)

Temperature (K)Pressure (MPa)Cp (J·mol⁻¹·K⁻¹)
2761.0 - 3.0Data available in cited literature[2]
3000.358132.15[10]
3501.0 - 3.0Data available in cited literature[2]

Note: The data in this table pertains to HCFC-142b and serves as an estimate for HCFC-142.

Enthalpy of Vaporization

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Table 4: Enthalpy of Vaporization (ΔH_vap) of 1-Chloro-1,1-difluoroethane (CAS 75-68-3)

Temperature (K)ΔH_vap (kJ·mol⁻¹)
Boiling Point21.5

Note: This data is for HCFC-142b and is provided as a reference.[7]

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the general protocols for key measurements.

Vapor Pressure Measurement (Static Method)

The static method is a common technique for determining the vapor pressure of a volatile liquid.

Protocol:

  • Sample Preparation: A purified sample of this compound is degassed to remove any dissolved air. This is typically achieved by repeated freeze-pump-thaw cycles.

  • Apparatus: The degassed sample is introduced into a thermostatted, evacuated vessel of a known volume. The vessel is connected to a high-precision pressure transducer.

  • Measurement: The vessel is immersed in a constant-temperature bath. The temperature is precisely controlled and measured.

  • Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading from the transducer corresponds to the vapor pressure of the substance at that temperature.

  • Data Collection: The process is repeated at various temperatures to obtain a vapor pressure curve.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis a Purified Sample b Degassing (Freeze-Pump-Thaw) a->b c Introduce to Evacuated Vessel b->c d Thermostat and Equilibrate c->d e Measure Pressure d->e f Repeat at Different Temperatures e->f g Generate Vapor Pressure Curve f->g

Caption: Workflow for Vapor Pressure Measurement.

Heat Capacity Measurement (Flow Calorimetry)

Flow calorimetry is a precise method for determining the isobaric heat capacity of liquids.

Protocol:

  • Apparatus: A flow calorimeter consists of a tube through which the liquid sample flows at a constant rate. A known amount of heat is supplied to the liquid via an electric heater.

  • Sample Flow: The liquid this compound is pumped through the calorimeter at a precisely controlled and constant mass flow rate.

  • Heating: A constant electrical power is applied to the heater, and the temperature of the liquid is measured before and after the heating section using high-precision thermometers.

  • Measurement: The system is allowed to reach a steady state where the temperatures and flow rate are constant.

  • Calculation: The isobaric heat capacity (Cp) is calculated from the mass flow rate, the electrical power input, and the temperature difference.

  • Data Collection: Measurements are repeated at different temperatures and pressures to map the heat capacity over a range of conditions.

Enthalpy of Combustion (Bomb Calorimetry)

Bomb calorimetry is used to determine the heat of combustion of a substance.

Protocol:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

  • Calorimeter Assembly: The bomb is placed in a well-insulated container (calorimeter) filled with a known mass of water. The initial temperature of the water is recorded.

  • Ignition: The sample is ignited remotely using an electrical fuse.

  • Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached after combustion is recorded.

  • Calculation: The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).[11]

Metabolic and Degradation Pathways

While not a classical signaling pathway, the metabolism and environmental degradation of this compound represent important logical relationships for understanding its biological and environmental fate.

Metabolic Pathway

The metabolism of hydrochlorofluorocarbons is primarily mediated by cytochrome P450 enzymes in the liver. While specific data for this compound is limited, studies on the related compound 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b) provide a model for its biotransformation. The initial step is typically an oxidation reaction.

G cluster_phase1 Phase I Metabolism cluster_intermediates Reactive Intermediates cluster_phase2 Phase II Conjugation A This compound (or related HCFC) B Oxidation A->B Cytochrome P450 C Halo-acetaldehyde B->C D Halo-acetic acid C->D Oxidation E Glucuronide Conjugate C->E UGT F Excretion D->F E->F

References

An In-depth Technical Guide to 2-Chloro-1,1-difluoroethane (HCFC-142b): Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,1-difluoroethane, commonly known as HCFC-142b, is a hydrochlorofluorocarbon (HCFC) that has seen significant use as a refrigerant, foam blowing agent, and a chemical feedstock. This technical guide provides a comprehensive overview of its discovery within the broader context of chlorofluorocarbon development, its history of production and regulation, and detailed experimental methodologies for its synthesis. Quantitative data on its physicochemical and environmental properties are presented in structured tables for clarity. Additionally, key processes and historical timelines are visualized through diagrams to facilitate understanding.

Introduction: The Rise of Fluorinated Hydrocarbons

The story of this compound is intrinsically linked to the development of synthetic refrigerants in the early 20th century. The quest for non-toxic, non-flammable alternatives to early refrigerants like ammonia (B1221849) and sulfur dioxide led to the synthesis of chlorofluorocarbons (CFCs) in 1928 by Thomas Midgley, Jr. at General Motors.[1] These compounds, particularly dichlorodifluoromethane (B179400) (CFC-12), revolutionized the refrigeration and air conditioning industries due to their stability and safety.[1][2]

However, the very stability of CFCs proved to be their environmental downfall. In the 1970s, scientists discovered that these compounds were contributing to the depletion of the stratospheric ozone layer.[3] This discovery led to the landmark Montreal Protocol in 1987, an international treaty designed to phase out the production of ozone-depleting substances.[3]

As a result, hydrochlorofluorocarbons (HCFCs) were developed and introduced as transitional substitutes for CFCs.[1][3] Containing hydrogen atoms, HCFCs have shorter atmospheric lifetimes than CFCs, and thus a lower Ozone Depletion Potential (ODP).[1] this compound (HCFC-142b) emerged as a key HCFC, finding application in various sectors.[4]

Physicochemical and Environmental Properties

HCFC-142b is a colorless gas under standard conditions.[5] Its key properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaC₂H₃ClF₂[5]
Molar Mass100.49 g/mol [5]
Boiling Point-9.6 °C[5]
Melting Point-130.8 °C[5]
Autoignition Temperature632 °C[5]
Solubility in WaterSlight[5]

Table 2: Environmental Properties of this compound

PropertyValue
Ozone Depletion Potential (ODP)0.07[5]
100-year Global Warming Potential (GWP)2300 - 5000[5]
Atmospheric Lifetime~17 years[5]

Synthesis of this compound: Experimental Protocols

The industrial production of HCFC-142b has been primarily achieved through two main synthetic routes: the hydrofluorination of 1,1,1-trichloroethane (B11378) and the hydrofluorination of vinylidene chloride.

Hydrofluorination of 1,1,1-Trichloroethane

This method involves the reaction of 1,1,1-trichloroethane with hydrogen fluoride (B91410) (HF). The reaction can proceed in either the liquid or gas phase and can be catalyzed or non-catalytic.

Experimental Protocol (Liquid Phase, Non-Catalytic):

A high-pressure reaction vessel, such as one made of SS-316 stainless steel, is charged with 1,1,1-trichloroethane and anhydrous hydrogen fluoride.[6] A molar ratio of HF to 1,1,1-trichloroethane typically ranges from 3:1 to 8:1.[6] To enhance the solubility of HF in the organic phase and promote the reaction, a certain amount of HCFC-142b (20-70 mole % relative to 1,1,1-trichloroethane) is also added to the reactor.[6]

The reaction mixture is heated to a temperature between 60°C and 120°C, with a preferred temperature of around 100°C.[6] The reaction is maintained at a pressure of approximately 10 atm.[6] During the reaction, hydrogen chloride (HCl) is produced as a byproduct and is continuously removed from the top of the reactor.[6] The reaction products, primarily 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b) and this compound (HCFC-142b), are recovered from the bottom of the vessel and separated by distillation.[6] Unreacted starting materials and a portion of the HCFC-142b are recycled back into the reactor.[6]

Hydrofluorination of Vinylidene Chloride

Another common industrial method is the reaction of vinylidene chloride (1,1-dichloroethylene) with hydrogen fluoride. This reaction is typically carried out in the liquid phase in the presence of a catalyst.

Experimental Protocol (Liquid Phase, Catalytic):

The reaction is conducted in a suitable reactor where vinylidene chloride is brought into contact with anhydrous hydrogen fluoride.[7] A pentavalent antimony catalyst, such as antimony pentachloride (SbCl₅), is often employed.[7] The reaction can also be carried out with a combination of vinylidene chloride and other chlorinated ethanes like 1,1-dichloro-1-fluoroethane (HCFC-141b) or 1,1,1-trichloroethane.[7]

The reaction temperature is maintained between 40°C and 120°C.[7] The pressure is typically held between 15 and 150 psig.[7] The molar ratio of hydrogen fluoride to the organic reactants is generally in the range of 1:1 to 20:1.[7] The resulting product stream, containing HCFC-142b, is then purified through distillation.

Applications and Phase-Out

HCFC-142b found widespread use in several applications:

  • Refrigerant: It was used in refrigerant blends and for high-temperature refrigeration systems.[8][9]

  • Foam Blowing Agent: It served as a blowing agent in the production of extruded polystyrene boardstock and other foam plastics.[9]

  • Chemical Feedstock: A significant application of HCFC-142b is as a primary raw material for the synthesis of polyvinylidene fluoride (PVDF), a specialty thermoplastic.[5]

Despite its utility, the ozone-depleting nature of HCFC-142b led to its regulation under the Montreal Protocol. Developed countries have largely phased out its production and consumption, with a complete phase-out mandated by 2030, except for limited uses.[4][9]

Visualizing the History and Synthesis

To better understand the context and processes related to this compound, the following diagrams are provided.

Refrigerant_Evolution CFCs CFCs (e.g., R-12) Introduced ~1930s HCFCs HCFCs (e.g., HCFC-142b) Transitional Replacements CFCs->HCFCs Montreal Protocol (1987) Ozone Depletion Concerns HFCs HFCs (e.g., R-134a) Zero ODP, High GWP HCFCs->HFCs Phase-out Schedules Continued Environmental Concerns HFOs HFOs Low ODP & GWP HFCs->HFOs Kigali Amendment (2016) Global Warming Concerns

Evolution of Refrigerant Technology.

HCFC142b_Synthesis cluster_reactants Reactants cluster_products Products & Byproducts TCE 1,1,1-Trichloroethane Reactor High-Pressure Reactor (60-120°C, ~10 atm) TCE->Reactor HF Hydrogen Fluoride HF->Reactor Separation Distillation Column Reactor->Separation Crude Product Stream HCFC142b This compound (HCFC-142b) HCFC141b 1,1-Dichloro-1-fluoroethane (HCFC-141b) HCl Hydrogen Chloride Separation->HCFC141b Separated Product Separation->HCl Gaseous Byproduct FinalProduct Purified HCFC-142b Separation->FinalProduct Recycle Recycle Separation->Recycle Unreacted Materials & HCFC-142b Recycle->Reactor

Synthesis of HCFC-142b from 1,1,1-Trichloroethane.

Conclusion

This compound (HCFC-142b) represents a significant chapter in the history of synthetic chemistry and its environmental impact. Developed as a less ozone-depleting alternative to CFCs, it served critical industrial roles before its own environmental properties led to its phase-out under international agreements. The synthesis of HCFC-142b, primarily through the hydrofluorination of chlorinated ethanes and ethenes, highlights key industrial chemical processes. This guide has provided a detailed overview of its history, properties, and synthesis, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-1,1-difluoroethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-1,1-difluoroethane, also known as HCFC-142, is a hydrochlorofluorocarbon with the chemical formula C₂H₃ClF₂.[1][2] While historically used in other applications, it has emerged as a valuable C2 building block in modern organic synthesis. Its utility stems from its ability to serve as a precursor to the difluoroethyl moiety and valuable fluoro-olefins, which are of significant interest in the development of pharmaceuticals and agrochemicals. This document details key applications of this compound, providing structured data and experimental protocols for researchers in organic synthesis and drug development.

Application 1: Nickel-Catalyzed Reductive Cross-Coupling for 2,2-Difluoroethylation of (Hetero)aryl Halides

The introduction of a 2,2-difluoroethyl group onto aromatic systems is a crucial transformation in medicinal chemistry. This compound serves as a readily available and cost-effective source for this motif. A mild and efficient nickel-catalyzed reductive cross-coupling reaction has been developed to couple (hetero)aryl halides with this compound.[3] This method exhibits good functional group tolerance, making it suitable for late-stage functionalization in drug discovery.[3]

Logical Workflow for Ni-Catalyzed 2,2-Difluoroethylation

G cluster_start Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Aryl/Heteroaryl Halide G Combine reactants under inert atmosphere (N2) A->G B This compound (HCFC-142) B->G C Nickel Catalyst (e.g., NiCl2(PPh3)2) C->G D Ligand (if required) D->G E Reductant (e.g., Zn, Mn) E->G F Solvent (e.g., DMSO) F->G H Heat to specified temperature (e.g., 60 °C) G->H I Stir for designated time (e.g., 10 h) H->I J Quench the reaction I->J K Extract with organic solvent J->K L Purify by column chromatography K->L M 2,2-Difluoroethylated Aromatic Product L->M

Caption: Workflow for Ni-catalyzed difluoroethylation.

Quantitative Data for 2,2-Difluoroethylation

The following table summarizes the reaction conditions and yields for the nickel-catalyzed cross-coupling of various aryl halides with this compound.

EntryAryl HalideCatalyst (mol%)ReductantSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrileNiCl₂(PPh₃)₂ (10)ZnDMSO601085
24-BromoacetophenoneNiCl₂(PPh₃)₂ (10)ZnDMSO601078
31-Bromo-4-fluorobenzeneNiCl₂(PPh₃)₂ (10)ZnDMSO601072
42-BromopyridineNiBr₂ (10)ZnDMSO601065
54-ChlorobenzonitrileNiCl₂(PPh₃)₂ (10)MnDMSO801275

Data is representative and compiled from typical conditions reported for such reactions.[3]

Experimental Protocol: General Procedure for Nickel-Catalyzed 2,2-Difluoroethylation
  • Preparation: In a nitrogen-filled glovebox, add the (hetero)aryl halide (0.5 mmol, 1.0 equiv.), nickel catalyst (e.g., NiCl₂(PPh₃)₂, 10 mol%), and a reductant (e.g., zinc powder, 1.5 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (B87167) (DMSO, 2.0-3.0 mL). Seal the vial with a screw cap.

  • HCFC-142 Addition: Add this compound (4.0–5.0 equiv.).

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 60 °C. Stir the reaction mixture for 10 hours.

  • Work-up: After cooling to room temperature, quench the reaction with aqueous HCl (1 M).

  • Extraction: Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,2-difluoroethylated aromatic compound.[3]

Application 2: Synthesis of Fluoro-Olefins via Dehydrochlorination

This compound is a key precursor for the synthesis of important fluorinated olefins, such as vinylidene fluoride (B91410) (VDF, CH₂=CF₂) and 1,2-difluoroethylene (B154328) (HFO-1132), through dehydrochlorination. These monomers are fundamental building blocks for fluoropolymers and other specialty chemicals.

Synthesis of Vinylidene Fluoride (VDF)

The catalytic pyrolysis of this compound is a method to produce vinylidene fluoride. While commercial production often occurs at high temperatures (600–700 °C), research focuses on developing catalysts to perform this transformation at lower temperatures, enhancing energy efficiency and sustainability.[4]

G Reactant This compound (CH3CF2Cl) Product Vinylidene Fluoride (CH2=CF2) Reactant->Product Δ, Catalyst -HCl Byproduct HCl

Caption: Dehydrochlorination of HCFC-142 to VDF.

CatalystTemperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)
None (Thermal)600-700HighModerate-High
BaF(p-BDC)₀.₅ derived350>90>94
K-promoted Carbon400~95~98

Data is representative of research findings on catalytic dehydrochlorination.[4]

  • Catalyst Preparation: Prepare the catalyst (e.g., potassium-promoted nitrogen-doped ordered mesoporous carbon) according to literature procedures.

  • Reactor Setup: Pack a fixed-bed quartz reactor with the prepared catalyst.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 400 °C) under a flow of inert gas (e.g., N₂).

  • Reagent Feed: Introduce a gaseous mixture of this compound and the inert gas into the reactor at a controlled flow rate (e.g., space velocity of 600 h⁻¹).[4]

  • Product Analysis: Analyze the effluent gas stream using an online gas chromatograph (GC) equipped with a suitable column and detectors (e.g., FID and TCD) to determine the conversion of the starting material and the selectivity for vinylidene fluoride.

  • Product Collection: The product stream can be passed through a series of traps to remove HCl and collect the VDF.

Synthesis of 1,2-Difluoroethylene (HFO-1132)

This compound can also be converted to 1,2-difluoroethylene. This process involves dehydrochlorination, potentially proceeding through an isomerization to 1-chloro-1,2-difluoroethane (B1345967) (HCFC-142a) followed by elimination, in the presence of metal-based catalysts.[5]

G Reactant This compound (HCFC-142) Intermediate 1-Chloro-1,2-difluoroethane (HCFC-142a) Reactant->Intermediate Isomerization Product 1,2-Difluoroethylene (HFO-1132) Intermediate->Product Dehydrochlorination (Metal Catalyst, -HCl)

Caption: Synthesis of HFO-1132 from HCFC-142.

A detailed experimental protocol for this specific transformation is less commonly published in open literature and is often found in patent literature.[5] The general approach would be similar to the VDF synthesis, utilizing a catalytic fixed-bed reactor system with specific metal-based catalysts (e.g., supported Pd, Ru, Fe, Ni, Zn) under optimized temperature and pressure conditions.[5] Product analysis would similarly rely on gas chromatography to identify the isomeric products (E/Z)-1,2-difluoroethylene.

References

Application Notes and Protocols for Reactions Involving 2-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-1,1-difluoroethane, also known as HCFC-142, is a hydrochlorofluorocarbon that serves as a significant intermediate in the synthesis of valuable fluorinated compounds.[1][2][3][4] Its primary application lies in the production of vinylidene fluoride (B91410) (VDF), a crucial monomer for manufacturing high-performance fluoropolymers like polyvinylidene fluoride (PVDF).[5] This document provides detailed experimental protocols for the key reactions involving this compound: its synthesis via gas-phase fluorination and its conversion to vinylidene fluoride through dehydrochlorination. A representative protocol for nucleophilic substitution is also presented.

Synthesis of this compound (HCFC-142)

The industrial preparation of this compound is typically achieved through the gas-phase catalytic fluorination of chlorinated ethanes, such as 1,1,2-trichloroethane (B165190), or chlorinated ethenes like 1,2-dichloroethylene, using hydrogen fluoride (HF).[6][7]

Experimental Protocol: Gas-Phase Catalytic Fluorination

This protocol describes the synthesis of this compound from 1,1,2-trichloroethane using a fixed-bed reactor.

Materials and Equipment:

  • 1,1,2-trichloroethane

  • Anhydrous hydrogen fluoride (HF)

  • Chromium-based catalyst (e.g., chromium-magnesium fluoride)[6]

  • Fixed-bed catalytic reactor system with preheater/vaporizer

  • Pressure and temperature controllers

  • Condenser system (e.g., reflux condenser at -30°C)

  • Neutralizing scrubber (e.g., aqueous potassium hydroxide)

  • Drying column and rectification column for purification

Procedure:

  • Catalyst Activation: The chromium-based catalyst is loaded into the fixed-bed reactor. It is then activated by treating it with a flow of HF gas at a temperature gradually increasing from 200°C to 350°C for several hours.[6]

  • Reaction Setup: The reactor temperature is set to the desired range (e.g., 200-300°C) and the system pressure is regulated (e.g., 0.1-0.8 MPa).[7]

  • Reactant Feed: Liquid 1,1,2-trichloroethane and anhydrous HF are fed into a vaporizer to generate a gaseous mixture. The gas mixture is then introduced into the preheated reactor. The molar ratio of HF to the chlorinated feedstock is maintained between 2:1 and 40:1.[6]

  • Catalytic Reaction: The gaseous reactants pass over the catalyst bed. The contact time is controlled, typically ranging from 15 to 150 seconds, to ensure optimal conversion.[6][7]

  • Product Collection and Purification: The product stream exiting the reactor, containing this compound, unreacted starting materials, HCl, and byproducts, is passed through a condenser to liquefy the organic components.[6]

  • The crude product is then washed with water and a neutralizing agent (e.g., alkali solution) to remove acidic gases like HCl and excess HF.[8]

  • The neutralized organic phase is dried and purified by distillation to obtain high-purity this compound.[7]

Data Presentation: Synthesis of this compound
ParameterCondition 1Condition 2Condition 3Reference
Starting Material 1,1,2-Trichloroethane1,1,2-Trichloroethane1,2-Dichloroethylene[6][7]
Catalyst Chromium-magnesium fluorideCr₂O₃/Al₂O₃/FeCl₃/MgCl₂Chrome-based[6][7]
Temperature 220-280°C220-240°C250°C[6][7]
Pressure 0.6-0.9 MPa0.5 MPa0.1 MPa (Normal Pressure)[6][7]
HF/Substrate Ratio 4-10:16.5:18:1[6][7]
Contact Time 20-50 s90 s32 s[6][7]
Substrate Conversion >98%90-98%62.5%[7]
Selectivity to Product High (not specified)22-34%87.6%[7]

Diagram: Synthesis Pathway

G cluster_reactants Reactants cluster_products Products reactant1 1,1,2-Trichloroethane (Cl₂CHCH₂Cl) catalyst Cr-based Catalyst 200-300°C reactant1->catalyst reactant2 Hydrogen Fluoride (HF) reactant2->catalyst product1 This compound (F₂CHCH₂Cl) product2 Hydrogen Chloride (HCl) catalyst->product1 catalyst->product2

Caption: Gas-phase catalytic fluorination of 1,1,2-trichloroethane.

Dehydrochlorination to Vinylidene Fluoride (VDF)

The most significant reaction of this compound is its dehydrochlorination to produce vinylidene fluoride (CH₂=CF₂). This can be achieved through high-temperature thermal pyrolysis or, more efficiently, at lower temperatures using catalysts or a basic medium.[5][8][9]

Experimental Protocol: Base-Mediated Dehydrochlorination

This protocol describes a liquid-phase reaction using an inorganic base and a phase-transfer catalyst.[10]

Materials and Equipment:

  • This compound (HCFC-142b, as it is often referred to in the context of VDF synthesis)

  • Inorganic base (e.g., 60% aqueous potassium hydroxide)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride)

  • High-pressure autoclave reactor equipped with stirring, heating, and pressure control

  • Gas collection system

Procedure:

  • Reactor Charging: The autoclave is charged with the aqueous potassium hydroxide (B78521) solution (10-70% concentration), the phase-transfer catalyst, and liquid this compound.[10] The mass ratio of the phase-transfer agent to the inorganic base is typically between 0.0001:1 and 0.01:1.[10]

  • Reaction Conditions: The reactor is sealed, and the mixture is heated to the reaction temperature (e.g., 60-200°C) with continuous stirring.[10]

  • Pressure Control and Product Collection: As the reaction proceeds, VDF gas is generated, causing the reactor pressure to rise. The pressure is maintained within a set range (e.g., 0.8-5.0 MPa) by controllably releasing and collecting the gaseous product.[10]

  • Reaction Completion: The reaction is allowed to proceed for a specified duration (e.g., 0.5-5 hours).[10]

  • Final Collection: After the reaction time, heating is stopped, and the reactor is cooled. The remaining gas in the reactor headspace is collected and combined with the gas collected during the reaction to yield the crude VDF product.[10]

  • Analysis: The crude product composition is analyzed by gas chromatography to determine the VDF content and the amount of unreacted starting material.[10]

Data Presentation: Dehydrochlorination of this compound
ParameterCondition 1 (Base-Mediated)Condition 2 (Base-Mediated)Condition 3 (Catalytic Pyrolysis)Reference
Method Phase-Transfer CatalysisPhase-Transfer CatalysisCatalytic Pyrolysis[5][10]
Catalyst/Base 60% aq. KOH / Tetrabutylammonium chloride20% aq. KOH / Tetrabutylammonium chloride1.0% Potassium on Activated Carbon[5][10]
Temperature 60°C100°C600°C[5][10]
Pressure 0.8-1.0 MPa2.0-2.5 MPaAtmospheric[10]
Reaction Time 5 h2 hNot specified (flow reactor)[10]
HCFC-142b Conversion ~90.9% (calculated from product)~96.8% (calculated from product)47.7%[5][10]
Selectivity to VDF >99% (calculated from product)>99% (calculated from product)48.4%[5][10]
Final Product Purity 90.5% VDF96.5% VDFNot specified[10]

Diagram: Dehydrochlorination Pathway

G reactant This compound (F₂CHCH₂Cl) product1 Vinylidene Fluoride (VDF) (F₂C=CH₂) reactant->product1 -HCl conditions Base (e.g., KOH) or Heat/Catalyst reactant->conditions product2 HCl conditions->product1 conditions->product2

Caption: Dehydrochlorination of this compound to VDF.

Nucleophilic Substitution Reactions

As a primary haloalkane, this compound can undergo nucleophilic substitution, typically via an S_N2 mechanism. The presence of two electron-withdrawing fluorine atoms on the adjacent carbon can influence the reactivity of the C-Cl bond. This reaction pathway allows for the introduction of various functional groups.

Representative Protocol: Synthesis of 2-Ethoxy-1,1-difluoroethane

This protocol is a representative example of an S_N2 reaction with an alkoxide nucleophile.

Materials and Equipment:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • Setup: A dry round-bottom flask is charged with sodium ethoxide under an inert atmosphere. Anhydrous DMF is added to dissolve the alkoxide.

  • Addition of Substrate: this compound is added to the stirred solution. Due to its low boiling point (35.1°C), the addition may be performed at a reduced temperature or via a cooled dropping funnel, and the reaction is conducted under reflux.[1]

  • Reaction: The reaction mixture is heated (e.g., 50-70°C) and stirred for several hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) if appropriate derivatives are made.

  • Workup: After cooling to room temperature, the reaction mixture is quenched by pouring it into cold water.

  • Extraction: The aqueous mixture is extracted several times with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation to yield 2-Ethoxy-1,1-difluoroethane.

Diagram: General S_N2 Workflow

G start Start setup Dissolve Nucleophile (e.g., NaOEt) in Anhydrous Solvent start->setup addition Add this compound under Inert Atmosphere setup->addition react Heat under Reflux (Monitor Progress) addition->react workup Quench with Water & Extract with Organic Solvent react->workup purify Dry and Concentrate Organic Phase workup->purify distill Purify by Fractional Distillation purify->distill end Final Product distill->end

Caption: General experimental workflow for a nucleophilic substitution.

References

Application Notes: Synthesis of Vinylidene Fluoride (VDF) from 2-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinylidene fluoride (B91410) (VDF), or 1,1-difluoroethene, is a critical fluorinated monomer essential for the production of high-performance fluoropolymers, most notably polyvinylidene fluoride (PVDF). PVDF is renowned for its exceptional chemical resistance, thermal stability, and unique piezoelectric properties, making it invaluable in industries ranging from petrochemical and electronics to advanced coatings and battery technology. The primary industrial route for VDF synthesis is the dehydrochlorination of 2-Chloro-1,1-difluoroethane (CH₃CClF₂), also known as HCFC-142b.[1][2] This document provides detailed application notes and protocols for researchers and scientists involved in the synthesis of VDF from this precursor.

Core Synthesis Methodologies

The conversion of HCFC-142b to VDF is achieved by eliminating a molecule of hydrogen chloride (HCl). This can be accomplished through two principal methods: high-temperature gas-phase pyrolysis and liquid-phase dehydrochlorination.

  • Gas-Phase Pyrolysis : This is the most established industrial method.[1] It involves heating gaseous HCFC-142b to high temperatures, causing the elimination of HCl. The reaction is highly endothermic. This process can be performed with or without a catalyst.

    • Thermal Pyrolysis : This non-catalytic approach requires very high temperatures, typically between 550°C and 750°C, to achieve high conversion rates.[1][3][4] While capable of high yields, this method's high energy consumption and tendency for coke formation—which necessitates periodic reactor shutdowns for cleaning—are significant drawbacks.[3][5]

    • Catalytic Pyrolysis : The introduction of a catalyst can substantially lower the required reaction temperature to a range of 300-450°C.[1][6] This not only saves energy but also minimizes coke formation.[1][5] A variety of catalysts have proven effective, including nitrogen-doped carbon materials and various metal fluorides (e.g., BaF₂, SrF₂).[2][5][7]

  • Liquid-Phase Dehydrochlorination : This method offers a lower-temperature alternative to gas-phase pyrolysis. The reaction is carried out in an autoclave using an inorganic alkali solution (such as potassium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).[8] This approach operates at milder temperatures (60-200°C) and moderate pressures (0.8-5.0 MPa), effectively converting HCFC-142b to VDF with high selectivity.[8]

Reaction Pathway

The fundamental chemical transformation in all methods is the elimination of HCl from the HCFC-142b molecule.

G cluster_reactants Reactant cluster_products Products HCFC142b This compound (HCFC-142b) CH₃CClF₂ VDF Vinylidene Fluoride (VDF) CH₂=CF₂ HCFC142b->VDF Δ or Catalyst -HCl HCl Hydrogen Chloride (HCl)

Caption: Dehydrochlorination of HCFC-142b to VDF.

Data Presentation: Comparison of Synthesis Conditions

The following tables summarize quantitative data from various synthesis methods, allowing for easy comparison of reaction parameters and outcomes.

Table 1: Gas-Phase Pyrolysis of HCFC-142b

MethodCatalystTemperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)Key ObservationsReference
ThermalNone550 - 70080 - 10085 - 95High energy consumption; coke deposition occurs.[3]
ThermalNone650 - 750HighHighIndustrial standard; requires periodic decoking.[4][5]
CatalyticN-doped Carbon400HighHighStable activity and high selectivity.[3][6]
CatalyticBaF₂350>30>90Gradual deactivation due to chlorination of the catalyst.[9][10]
CatalyticSrF₂ModerateHighLowCatalyst exhibits high activity but low selectivity and stability.[5]
CatalyticBaF(p-BDC)₀.₅ precursor (calcined)350~35>90%Precursor calcination is key to catalytic activity.[10][11]

Table 2: Liquid-Phase Dehydrochlorination of HCFC-142b

Alkali (Concentration)Phase Transfer CatalystTemperature (°C)Pressure (MPa)VDF Content in Crude Product (%)Unreacted HCFC-142b (%)Reference
60% KOHTetrabutylammonium Chloride600.8 - 1.090.59.1[8]
20% KOHTetrabutylammonium Chloride1002.0 - 2.593.16.3[8]
70% KOHTetrabutylammonium Chloride1002.0 - 2.596.33.1[8]
10% NaOHTetrabutylammonium Bromide1202.5 - 3.093.55.9[8]
50% NaOHTetrabutylammonium Bromide2004.5 - 5.096.62.2[8]

Experimental Protocols

Protocol 1: Catalytic Gas-Phase Dehydrochlorination of HCFC-142b

This protocol describes a laboratory-scale synthesis of VDF using a fixed-bed catalytic reactor.

1. Materials and Equipment:

  • This compound (HCFC-142b) gas cylinder

  • Inert gas (Nitrogen or Argon) cylinder

  • Catalyst (e.g., N-doped activated carbon)

  • Fixed-bed tubular reactor (e.g., Nickel or Nickel alloy tube)[12]

  • Tube furnace with temperature controller

  • Mass flow controllers

  • Gas scrubbing system (e.g., packed column with KOH solution)[2]

  • Cold trap (e.g., Dewar flask with liquid nitrogen or dry ice/acetone)

  • Product collection system (e.g., gas bag)

  • Gas Chromatograph (GC) for analysis[2]

2. Experimental Workflow Diagram

G start Start cat_prep 1. Catalyst Preparation (e.g., N-doped carbon packed into reactor) start->cat_prep purge 2. System Purge (Flow N₂ to remove air and moisture) cat_prep->purge heat 3. Reactor Heating (Heat to target temperature, e.g., 400°C) purge->heat react 4. Reaction Initiation (Introduce HCFC-142b and N₂ carrier gas) heat->react scrub 5. Acid Removal (Pass effluent gas through KOH scrubber to remove HCl) react->scrub collect 6. Product Collection (Collect purified gas in a sample bag or cold trap) scrub->collect analyze 7. Analysis (Analyze product composition by Gas Chromatography) collect->analyze end End analyze->end

Caption: Workflow for catalytic synthesis of VDF.

3. Procedure:

  • Catalyst Loading : Pack a fixed bed of the chosen catalyst into the tubular reactor.[1]

  • System Assembly : Assemble the reactor within the tube furnace and connect the gas lines, scrubber, and collection system.

  • System Purge : Purge the entire system with an inert gas (e.g., Nitrogen) for at least 30 minutes to eliminate air and moisture.[2]

  • Heating : Heat the reactor to the desired reaction temperature (e.g., 400°C for N-doped carbon catalyst) under a continuous flow of inert gas.[1]

  • Reaction : Once the temperature is stable, introduce HCFC-142b gas into the reactor at a controlled flow rate using a mass flow controller. An inert gas can be used as a diluent.

  • Product Treatment : Pass the effluent gas stream from the reactor through the alkaline scrubbing solution to neutralize and remove the HCl byproduct.[2]

  • Collection : Collect the scrubbed gas, which is the crude VDF product, in a gas bag or by condensation in a cold trap.[2]

  • Analysis : Analyze the composition of the collected gas using a Gas Chromatograph (GC) to determine the conversion of HCFC-142b and the selectivity to VDF.[2]

  • Shutdown : After the experiment, stop the flow of HCFC-142b and cool the reactor to room temperature under an inert gas flow.

Protocol 2: Liquid-Phase Dehydrochlorination of HCFC-142b

This protocol outlines the synthesis of VDF in an autoclave using a phase-transfer catalyst.

1. Materials and Equipment:

  • High-pressure autoclave (e.g., 500 mL) with stirring and heating capabilities

  • This compound (HCFC-142b)

  • Inorganic alkali (e.g., Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH))

  • Phase transfer catalyst (e.g., Tetrabutylammonium chloride or bromide)

  • Deionized water

  • Gas collection system

  • Gas Chromatograph (GC) for analysis

2. Procedure:

  • Reactor Charging : In a 500 mL autoclave, add the inorganic alkali solution (e.g., 300g of 70% KOH aqueous solution), the phase transfer catalyst (e.g., 0.03g tetrabutylammonium chloride), and the reactant HCFC-142b (e.g., 100g).[8]

  • Reaction : Seal the autoclave and begin stirring. Heat the reactor to the target temperature (e.g., 100°C).[8]

  • Pressure Control & Collection : As the reaction proceeds, the pressure inside the autoclave will increase due to the formation of gaseous VDF. Once the pressure reaches a setpoint (e.g., 2.5 MPa), extract the gaseous product to maintain the pressure within a specific range (e.g., 2.0-2.5 MPa). Collect this extracted gas.[8]

  • Reaction Time : Continue the reaction for a predetermined duration (e.g., 1 hour).[8] After this period, stop collecting the gas.

  • Cooldown and Final Collection : Stop heating and cool the reaction solution to below 50°C. Release the remaining gas in the reactor and collect it.[8]

  • Product Combination : Combine the gas collected during the reaction and the gas collected after cooling. This mixture is the crude VDF product.

  • Analysis : Perform gas chromatographic analysis on the crude product to determine the VDF content and the amount of unreacted HCFC-142b.[8]

Safety Precautions

  • HCFC-142b and VDF are flammable gases. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • High-pressure and high-temperature reactions should be carried out with appropriate safety shields and pressure-relief systems.

  • Hydrogen chloride (HCl) is a corrosive gas. The scrubbing system must be efficient to prevent its release.

  • Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

References

Application Notes and Protocols for Gas-Phase Catalytic Fluorination of 2-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the gas-phase catalytic fluorination of 2-Chloro-1,1-difluoroethane (HCFC-142b). This process is a crucial industrial reaction for the synthesis of high-value fluorinated compounds. While not a direct fluorinating agent itself, the products derived from HCFC-142b are significant in various applications, including the pharmaceutical industry, where the introduction of fluorine can significantly enhance the pharmacological properties of drug candidates.[1][2][3][4][5]

Introduction: The Role of Fluorine in Modern Chemistry

Fluorine is a pivotal element in contemporary drug discovery and materials science.[3] Its unique properties, such as high electronegativity and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's biological activity.[3][4] The strategic incorporation of fluorine can modulate acidity, lipophilicity, metabolic stability, and binding affinity of drug candidates, often leading to improved pharmacokinetic profiles and therapeutic efficacy.[3][4] Gas-phase catalytic fluorination is a key technology for producing the fluorinated building blocks essential for these applications.

Core Application: Synthesis of 1,1,1,2-Tetrafluoroethane (B8821072) (HFC-134a)

The primary industrial application of gas-phase catalytic fluorination of this compound (HCFC-142b) is the synthesis of 1,1,1,2-tetrafluoroethane (HFC-134a). HFC-134a is a widely used refrigerant with a low ozone depletion potential, making it a critical substitute for chlorofluorocarbons (CFCs).[6] The fundamental reaction involves the exchange of a chlorine atom with a fluorine atom using hydrogen fluoride (B91410) (HF) as the fluorinating agent over a solid catalyst.[6]

Reaction: CH₃CClF₂ (HCFC-142b) + HF → CH₂FCF₃ (HFC-134a) + HCl

Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for the gas-phase catalytic fluorination of HCFC-142b.

experimental_workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Gas-Phase Reaction cluster_analysis Product Analysis catalyst_prep Catalyst Synthesis (e.g., co-precipitation) drying Drying catalyst_prep->drying activation Pre-fluorination with HF/N₂ drying->activation reactor Fixed-Bed Reactor activation->reactor product_stream Product Stream reactor->product_stream hcfc142b HCFC-142b Feed hcfc142b->reactor hf HF Feed hf->reactor gc Gas Chromatography (GC) product_stream->gc

Caption: General workflow for gas-phase catalytic fluorination.

Detailed Protocol for HFC-134a Synthesis using CrOₓ-Y₂O₃ Catalyst

This protocol is based on the use of a chromium oxide-yttrium oxide catalyst.[6]

1. Catalyst Preparation (Co-precipitation Method):

  • Prepare an aqueous solution of Cr(NO₃)₃ and Y(NO₃)₃.

  • Add an aqueous solution of NH₃·H₂O dropwise under vigorous stirring, maintaining a pH of approximately 8.0.

  • Age the resulting precipitate slurry for 2 hours.

  • Separate the precipitate by centrifugation, wash with deionized water, and dry overnight at 120°C.

  • Place the dried powder in a tubular reactor and heat from room temperature to 400°C (at a rate of 8°C/min) under a nitrogen flow of 40 mL/min, maintaining this temperature for 4 hours.[6]

2. Catalyst Activation (Pre-fluorination):

  • Load the prepared catalyst (e.g., 3 g, 20-40 mesh) into a stainless steel tubular reactor.[6]

  • Dry the catalyst at 350°C for 3 hours under a nitrogen flow of 30 mL/min.[6]

  • Expose the catalyst to a mixture of HF (80 mL/min) and N₂ (20 mL/min) at 260°C for 2 hours, followed by 350°C for another 2 hours.[6]

3. Gas-Phase Fluorination Reaction:

  • The reaction is typically carried out in a fixed-bed reactor at atmospheric pressure.[6]

  • Introduce the pre-fluorinated catalyst into the reactor.

  • Heat the reactor to the desired reaction temperature (e.g., 250-350°C).

  • Feed gaseous HCFC-142b and HF into the reactor at a controlled molar ratio.

  • Monitor the reaction temperature using a thermocouple placed in the catalyst bed.[6]

4. Product Analysis:

  • Continuously analyze the reactor effluent using an online gas chromatograph (GC) equipped with a suitable column and a thermal conductivity detector (TCD) to determine the conversion of HCFC-142b and the selectivity to HFC-134a.[6]

Data Presentation: Catalyst Performance

The performance of various catalysts in the gas-phase fluorination of haloalkanes is summarized below. While specific data for HCFC-142b is detailed for the CrOₓ-Y₂O₃ system, related systems provide context for typical performance metrics.

Catalyst SystemSubstrateProductReaction Temp. (°C)Conversion (%)Selectivity (%)Reference
CrOₓ-Y₂O₃1,1,1-trifluoro-2-chloroethane1,1,1,2-tetrafluoroethane250-350Varies with temp.High[6]
Zn-impregnated fluorinated Al₂O₃Trichloroethene2-chloro-1,1,1-trifluoroethane (B1216089)ElevatedHighHigh[7]
SbCl₅ on active carbon1,2-dichloroethene1-chloro-2,2-difluoroethane1209594.9[8]
SbCl₅ on active carbon1,2-dichloroethene1-chloro-2,2-difluoroethane22088.384.2[8]

Alternative Application: Synthesis of Vinylidene Fluoride (VDF)

Another significant application is the catalytic pyrolysis (dehydrochlorination) of this compound (HCFC-142b) to produce vinylidene fluoride (VDF), a crucial monomer for manufacturing fluoropolymers.[9]

Reaction: CH₃CClF₂ (HCFC-142b) → CH₂=CF₂ (VDF) + HCl

This reaction is typically carried out at higher temperatures (e.g., 350-600°C) over catalysts such as potassium-promoted carbon or metal fluorides.[9]

Logical Relationship of Applications

The following diagram illustrates the synthetic pathways starting from HCFC-142b.

logical_relationship cluster_fluorination Catalytic Fluorination cluster_pyrolysis Catalytic Pyrolysis hcfc142b This compound (HCFC-142b) hfc134a 1,1,1,2-Tetrafluoroethane (HFC-134a) hcfc142b->hfc134a + HF vdf Vinylidene Fluoride (VDF) hcfc142b->vdf - HCl refrigerants Refrigerants hfc134a->refrigerants polymers Fluoropolymers vdf->polymers

Caption: Synthetic utility of HCFC-142b.

Safety Considerations

  • Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic gas. All experiments involving HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face protection. An HF-specific safety protocol and access to calcium gluconate gel are mandatory.

  • High Temperatures and Pressures: The reactions are performed at elevated temperatures and may involve superatmospheric pressures. The reactor and associated equipment must be constructed from corrosion-resistant materials (e.g., Monel, Inconel, Hastelloy) and pressure-rated for the intended operating conditions.[7]

  • Catalyst Handling: Some catalysts may be pyrophoric or toxic. Handle with care according to the material safety data sheet (MSDS).

Relevance to Drug Development

While the direct fluorination using HCFC-142b is not a common laboratory-scale reaction for pharmaceutical synthesis, the products derived from it, such as HFC-134a and other fluorinated building blocks, are of significant interest. The methodologies described for gas-phase fluorination are fundamental to the large-scale production of the fluorinated synthons that are increasingly incorporated into drug candidates to enhance their therapeutic properties.[3][4] The development of efficient and selective fluorination technologies is therefore a critical enabler for modern medicinal chemistry.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two common laboratory-scale methods for the synthesis of 2-Chloro-1,1-difluoroethane (CH₃CClF₂), also known as HCFC-142b. This compound is a hydrochlorofluorocarbon with applications as a refrigerant, a blowing agent for foam plastics, and as a feedstock for the synthesis of polyvinylidene fluoride (B91410) (PVDF).[1]

Method 1: Gas-Phase Catalytic Fluorination of 1,1,2-Trichloroethane (B165190)

This method involves the reaction of 1,1,2-trichloroethane with anhydrous hydrogen fluoride in the gas phase over a solid catalyst. Various catalysts can be employed, with chromium-based catalysts being common.[2]

Reaction Scheme:

CH₂ClCHCl₂ + 2HF → CH₃CClF₂ + 2HCl

Quantitative Data Summary:
ParameterValueReference
Reactants 1,1,2-Trichloroethane, Hydrogen Fluoride[2][3]
Catalyst Fixed-bed chrome-based catalyst[2]
Temperature 200-300 °C[2]
Pressure 0.1-0.8 MPa[2]
Contact Time 15-80 seconds[2]
Molar Ratio (HF:Chlorinated Raw Material) (1-10):1[2]
Conversion Rate of 1,1,2-Trichloroethane Up to 98%[2]
Selectivity for this compound Up to 90%[2]
Experimental Protocol:

1. Catalyst Preparation and Activation:

  • A fixed-bed chrome-based catalyst is packed into a suitable reactor (e.g., a stainless steel or nickel alloy tube).
  • The catalyst is pre-treated by heating to 120-140 °C under a nitrogen stream for 1-5 hours to remove any adsorbed moisture.[2]
  • The catalyst is then activated by introducing a stream of anhydrous hydrogen fluoride at a controlled temperature, typically starting at a lower temperature and gradually increasing to the reaction temperature.

2. Reaction Setup:

  • The reactor containing the activated catalyst is placed in a furnace with precise temperature control.
  • 1,1,2-trichloroethane is vaporized and mixed with a stream of anhydrous hydrogen fluoride gas at the desired molar ratio.
  • The gaseous mixture is then passed through the heated reactor over the catalyst bed.

3. Reaction Execution:

  • The reaction temperature is maintained between 200-300 °C, and the pressure is controlled within the range of 0.1-0.8 MPa.[2]
  • The flow rates of the reactants are adjusted to achieve a contact time of 15-80 seconds.[2]

4. Product Collection and Purification:

  • The effluent gas stream from the reactor, containing the product, unreacted starting materials, and hydrogen chloride, is passed through a condenser to liquefy the organic components.[2]
  • The condensed liquid is collected in a cold trap.
  • The crude product is then subjected to a series of purification steps:
  • Liquid-phase layering: to separate the organic phase from any aqueous phase.[2]
  • Washing: with water and a dilute alkaline solution to remove residual acids.
  • Drying: over a suitable drying agent (e.g., anhydrous calcium chloride).
  • Distillation: to separate the high-purity this compound from byproducts and unreacted starting materials.[2]

5. Safety Precautions:

  • Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.
  • The reaction is conducted under pressure and at high temperatures, requiring a robust reactor system and appropriate safety shielding.
  • Proper handling and disposal of all chemicals and byproducts are essential.

Method 2: Liquid-Phase Synthesis from 1,1,1-Trichloroethane (B11378)

This process involves the reaction of 1,1,1-trichloroethane with hydrogen fluoride in the liquid phase. This reaction can be performed non-catalytically at elevated temperatures and pressures or with the aid of a catalyst to improve selectivity.[4][5]

Reaction Scheme:

CH₃CCl₃ + 2HF → CH₃CClF₂ + 2HCl

Quantitative Data Summary:
ParameterValue (Non-Catalytic)Value (Catalytic)Reference
Reactants 1,1,1-Trichloroethane, Hydrogen Fluoride1,1,1-Trichloroethane, Hydrogen Fluoride[4][5]
Catalyst NonePerfluoroalkanesulfonic acid (e.g., triflic acid)[5]
Temperature 60-120 °CNot specified[4]
Pressure Atmospheric to 20 atmNot specified[4]
Molar Ratio (HF:1,1,1-Trichloroethane) 3-8:1Not specified[4]
Catalyst Loading N/A1-10 mol per 100 mol of 1,1,1-trichloroethane[5]
Key Feature HCFC-142b concentration maintained >20 mol% in the organic phaseImproved selectivity[4][5]
Experimental Protocol (Non-Catalytic):

1. Reaction Setup:

  • A pressure-rated reactor made of a corrosion-resistant material (e.g., SS-316) is used.[4]
  • The reactor is equipped with a stirrer, a heating mantle, a pressure gauge, a thermocouple, an inlet for reactants, and an outlet for the product stream.
  • An initial charge of this compound is added to the reactor to achieve a concentration of at least 20 mole % in the organic phase.[4] This enhances the solubility of hydrogen fluoride in the organic phase and promotes the reaction.[4]

2. Reaction Execution:

  • 1,1,1-trichloroethane and anhydrous hydrogen fluoride are continuously fed into the reactor at a molar ratio of 3-8:1 (HF to trichloroethane).[4]
  • The reaction temperature is maintained between 60-120 °C, and the pressure is kept between atmospheric pressure and 20 atm.[4]
  • The reaction mixture is vigorously stirred to ensure good mixing of the phases.

3. Product Recovery and Purification:

  • The gaseous byproduct, hydrogen chloride, is continuously removed from the top of the reactor.[4]
  • The liquid reaction mixture is continuously withdrawn from the bottom of the reactor.[4]
  • The desired product, this compound, is separated from the reaction mixture by distillation.[4]
  • Unreacted starting materials and a portion of the this compound are recycled back into the reactor.[4]

4. Safety Precautions:

  • Similar to Method 1, the use of anhydrous hydrogen fluoride necessitates stringent safety measures.
  • The reaction is carried out under pressure, requiring a properly rated and maintained reactor system.
  • The potential for the formation of byproducts and tars should be considered, and the reactor should be monitored for any signs of fouling.

Visualizations

experimental_workflow precursors Precursors (e.g., 1,1,2-Trichloroethane & HF) reactor Reaction (Gas or Liquid Phase) precursors->reactor condensation Condensation & Collection reactor->condensation neutralization Neutralization & Washing condensation->neutralization drying Drying neutralization->drying purification Purification (Distillation) drying->purification final_product Purified This compound purification->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

synthesis_methods_comparison main Synthesis of this compound method1 Method 1: Gas-Phase Fluorination main->method1 method2 Method 2: Liquid-Phase Fluorination main->method2 precursor1 Precursor: 1,1,2-Trichloroethane method1->precursor1 catalyst1 Catalyst: Chrome-based method1->catalyst1 conditions1 Conditions: High Temp (200-300°C) Moderate Pressure method1->conditions1 precursor2 Precursor: 1,1,1-Trichloroethane method2->precursor2 catalyst2 Catalyst: None or Acid Catalyst method2->catalyst2 conditions2 Conditions: Lower Temp (60-120°C) Variable Pressure method2->conditions2

Caption: Comparison of two primary synthesis routes for this compound.

References

Application Notes and Protocols: 2-Chloro-1,1-difluoroethane (HCFC-142b) as a Refrigerant and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1-difluoroethane, also known as HCFC-142b or R-142b, is a hydrochlorofluorocarbon (HCFC) that has been utilized as a refrigerant, particularly in heat pump applications and as a component in refrigerant blends.[1][2] However, due to its contribution to ozone depletion and its significant global warming potential, its use is being phased out globally under the Montreal Protocol.[3][4][5] This document provides a detailed overview of HCFC-142b, its properties, the environmental regulations leading to its discontinuation, and a comparative analysis of its primary alternatives. Furthermore, it outlines key experimental protocols for the evaluation of refrigerant performance, flammability, and material compatibility.

Environmental Impact and Regulatory Landscape

HCFC-142b possesses an Ozone Depletion Potential (ODP) that, while lower than that of chlorofluorocarbons (CFCs), is not negligible, contributing to the depletion of the stratospheric ozone layer.[6] Additionally, it has a high Global Warming Potential (GWP), making it a potent greenhouse gas.[6][7]

The Montreal Protocol, an international treaty, has mandated a phase-out schedule for HCFCs. For developed countries, production and consumption of HCFCs were significantly reduced starting in the early 2000s, with a complete phase-out for new equipment and a ban on production and import for servicing existing equipment in the subsequent years.[3][4][8] Developing countries are following a similar, albeit delayed, phase-out schedule.[5]

Comparative Analysis of HCFC-142b and its Alternatives

The selection of a suitable alternative to HCFC-142b involves a comprehensive evaluation of thermodynamic and physical properties, environmental impact, safety, and system compatibility. The following table summarizes the key quantitative data for HCFC-142b and its prominent alternatives: HFC-134a, HFO-1234yf, and the blended refrigerant R-410A.

PropertyHCFC-142bHFC-134aHFO-1234yfR-410A
Chemical Formula CH₃CClF₂CH₂FCF₃CF₃CF=CH₂CH₂F₂/CHF₂CF₃ (50/50%)
Molar Mass ( g/mol ) 100.49102.03114.0472.58
Boiling Point (°C) -9.2-26.1-29.5-51.6
Critical Temperature (°C) 137.1101.194.772.5
Critical Pressure (MPa) 4.154.063.384.90
Ozone Depletion Potential (ODP) 0.065000
Global Warming Potential (GWP, 100-yr) 23101430<12088
ASHRAE Safety Classification A2A1A2LA1

Note: Data compiled from various sources.[2][7][9][10][11][12] GWP values can vary slightly depending on the assessment report.

Experimental Protocols

Refrigerant Performance Evaluation: Compressor Calorimeter Test

Objective: To determine the cooling capacity and energy efficiency (Coefficient of Performance - COP) of a refrigerant in a vapor-compression cycle.

Methodology (based on ASHRAE Standard 23):

  • Apparatus: A compressor calorimeter test stand is used. This apparatus typically consists of a compressor, a condenser, an expansion valve, and an evaporator enclosed in an insulated chamber (the calorimeter). The heat absorbed by the refrigerant in the evaporator is precisely measured.[13][14][15]

  • Procedure: a. The compressor is installed in the calorimeter, and the system is charged with the refrigerant under investigation. b. The system is operated under controlled conditions of evaporating and condensing temperatures, as well as specified degrees of superheat and subcooling.[13] c. The heat input to the evaporator is adjusted to maintain the desired evaporating temperature. This heat input, along with any heat leakage into the calorimeter, represents the cooling capacity of the refrigerant.[15] d. The power consumption of the compressor is measured using a wattmeter. e. The Coefficient of Performance (COP) is calculated as the ratio of the cooling capacity to the compressor power input. f. Tests are repeated over a range of operating conditions to map the refrigerant's performance.[13]

Flammability Testing

Objective: To determine the flammability characteristics of a refrigerant, including its Lower Flammability Limit (LFL) and Upper Flammability Limit (UFL).

Methodology (based on ASTM E681):

  • Apparatus: A 12-liter spherical glass flask is used as the test vessel. An ignition source, typically an electric spark, is located at the center of the flask.[16][17]

  • Procedure: a. A mixture of the refrigerant and air (or a specified oxidizer) at a known concentration is prepared and introduced into the test vessel. b. The ignition source is activated. c. Visual observation is used to determine if a flame detaches from the ignition source and propagates to the vessel wall.[16] d. The test is repeated with varying refrigerant concentrations to determine the minimum concentration at which flame propagation occurs (LFL) and the maximum concentration above which it does not (UFL). e. For A2L refrigerants (mildly flammable), additional tests to determine the burning velocity may be required.[18]

Material Compatibility Testing

Objective: To evaluate the compatibility of a refrigerant and its associated lubricant with common materials used in refrigeration systems (e.g., metals, elastomers, plastics).

Methodology:

  • Apparatus: Sealed glass tubes or stainless-steel autoclaves are used to contain the material samples, refrigerant, and lubricant.

  • Procedure: a. Samples of the materials to be tested (e.g., copper, aluminum, steel, neoprene, etc.) are cleaned, dried, and weighed. b. The material samples, along with a specified amount of the refrigerant and lubricant, are placed in the sealed tubes or autoclaves. c. The sealed containers are then aged at an elevated temperature for a specified period (e.g., 14 days at 100°C) to accelerate any potential chemical reactions. d. After aging, the containers are cooled, and the material samples are removed. e. The samples are visually inspected for any signs of degradation, such as corrosion, discoloration, or swelling. f. The samples are cleaned and reweighed to determine any mass loss or gain. g. The refrigerant and lubricant are often analyzed using techniques like gas chromatography and acid number titration to detect any chemical changes.

Visualizations

RefrigerantSelectionProcess A Identify Need for HCFC-142b Replacement B Environmental Regulations (Montreal Protocol) A->B C Performance Requirements (Cooling Capacity, COP) A->C D Safety Considerations (ASHRAE 34) A->D E Evaluate Potential Alternatives (HFCs, HFOs, Blends) B->E C->E D->E F Zero ODP? E->F F->E No G Low GWP? F->G Yes G->E No H Acceptable Performance? G->H Yes H->E No I Acceptable Safety Class? H->I Yes I->E No J Select Optimal Refrigerant I->J Yes K System Modification/Redesign J->K

Caption: Logical workflow for selecting an alternative refrigerant to HCFC-142b.

ExperimentalWorkflow cluster_0 Refrigerant Evaluation A Refrigerant & Lubricant Selection B Performance Testing (Calorimeter) A->B C Flammability Testing (ASTM E681) A->C D Material Compatibility Testing A->D E Data Analysis & Reporting B->E C->E D->E F Final Recommendation E->F

Caption: Standard experimental workflow for the comprehensive evaluation of a new refrigerant.

References

Application Notes and Protocols for the Use of Chlorodifluoromethane in the Synthesis of Eflornithine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (-CF2H) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] This document provides detailed application notes and protocols on the use of chlorodifluoromethane (B1668795) (HCFC-22), a common difluoromethylating agent, in the synthesis of the pharmaceutical agent L-Eflornithine.

L-Eflornithine, also known as α-difluoromethylornithine, is an irreversible inhibitor of ornithine decarboxylase (ODC), an essential enzyme for the biosynthesis of polyamines.[2] This inhibition of polyamine synthesis is crucial for its therapeutic effects, including the treatment of African trypanosomiasis (sleeping sickness) and hirsutism (excessive hair growth).[2][3] The synthesis of Eflornithine presents a key challenge in the introduction of the difluoromethyl group at the α-position of ornithine.

Mechanism of Action: Eflornithine

Eflornithine acts as a "suicide inhibitor" of ornithine decarboxylase. It binds to the active site of the enzyme and undergoes a catalytic conversion, which leads to the formation of a covalent bond with the enzyme, thereby irreversibly inactivating it. This depletion of polyamines (putrescine, spermidine, and spermine) inhibits cell proliferation and differentiation.

Eflornithine_Mechanism Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Substrate Putrescine Putrescine ODC->Putrescine Catalyzes InactiveODC Irreversibly Inactivated ODC ODC->InactiveODC Catalytic Conversion Polyamines Polyamines (Spermidine, Spermine) Putrescine->Polyamines CellProliferation Cell Proliferation & Differentiation Polyamines->CellProliferation Promotes Eflornithine Eflornithine (α-difluoromethylornithine) Eflornithine->ODC Binds as 'Suicide Inhibitor' InactiveODC->CellProliferation Inhibits Eflornithine_Synthesis_Workflow cluster_0 Synthesis Workflow Start L-Ornithine Protection Protection of Amino Groups (e.g., as Schiff base) Start->Protection Difluoromethylation α-Difluoromethylation (using Chlorodifluoromethane) Protection->Difluoromethylation Deprotection Deprotection and Hydrolysis Difluoromethylation->Deprotection End L-Eflornithine Deprotection->End

References

Protocols for safe handling and disposal of 2-Chloro-1,1-difluoroethane in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide essential guidelines for the safe handling and disposal of 2-Chloro-1,1-difluoroethane (CAS No. 338-65-8), also known as HCFC-142, in a laboratory setting. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This substance is a flammable, liquefied gas that can cause rapid suffocation, skin and eye irritation, and may have narcotic effects.[1] Furthermore, it is a Class II ozone-depleting substance, and its release into the atmosphere is regulated.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₂H₃ClF₂[1][2]
CAS Number 338-65-8[1][2]
Molar Mass 100.49 g/mol [2]
Boiling Point 35.1 °C (308.2 K)[2][3]
Density 1.312 g/cm³[3]
Vapor Pressure 53-170 kPa at 20-50°C[3]
Refractive Index 1.3528[3]
Ozone Depletion Potential (ODP) 0.019[2]
100-year Global Warming Potential (GWP) 189[2]
Occupational Exposure Limits (OELs) No specific PEL, TLV, or REL has been established for this compound. In the absence of specific limits, exposure should be minimized through engineering controls, administrative controls, and the use of personal protective equipment.

Experimental Protocols

Protocol for Safe Handling and Use

This protocol outlines the necessary steps for the safe handling of this compound in a laboratory environment.

Materials:

  • This compound in a suitable, properly labeled container

  • Gas cabinet or fume hood

  • Gas regulator and compatible tubing

  • Leak detection solution (e.g., soapy water)

  • Personal Protective Equipment (PPE):

    • Safety glasses with side shields or chemical splash goggles[1]

    • Face shield[1]

    • Flame-resistant lab coat

    • Cryogenic or insulated gloves for handling liquefied gas[4]

    • Closed-toe shoes

Procedure:

  • Area Preparation:

    • Ensure the work area is well-ventilated, preferably within a fume hood or a gas cabinet.[1]

    • Post warning signs indicating the presence of a flammable and hazardous gas.

    • Remove all potential ignition sources from the immediate vicinity, including open flames, hot surfaces, and spark-producing equipment.[5]

    • Ensure that an emergency shower and eyewash station are readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Don the appropriate PPE before handling the gas cylinder.

  • Cylinder Inspection and Connection:

    • Visually inspect the gas cylinder for any signs of damage or leaks.

    • Ensure the cylinder is properly secured in an upright position.

    • Use a proper gas regulator designed for this type of gas.

    • Connect the regulator and tubing, ensuring all connections are tight. Use only non-sparking tools.[5]

  • Leak Testing:

    • Before opening the main cylinder valve, perform a leak test on all connections using a leak detection solution.

    • Slowly open the main valve and observe for any bubbles, which would indicate a leak. If a leak is detected, close the valve immediately, depressurize the system, and tighten the connection. Repeat the leak test.

  • Gas Dispensing:

    • Open the cylinder valve slowly.

    • Adjust the regulator to the desired pressure.

    • Monitor the system for any signs of leaks or malfunctions during use.

  • Shutdown and Storage:

    • When the procedure is complete, close the main cylinder valve.

    • Vent the residual gas from the system safely into the fume hood.

    • Close the regulator valve.

    • Store the cylinder in a cool, dry, well-ventilated area away from heat and direct sunlight.[5] Cylinders should be stored upright and secured to prevent falling.

Protocol for Spill Response

This protocol provides a systematic approach to managing a spill of this compound.

Materials:

  • Spill kit containing:

    • Absorbent materials (e.g., vermiculite, dry sand, or commercial sorbents)

    • Non-sparking tools (e.g., plastic scoop and brush)[5]

    • Sealable, labeled waste container

    • Personal Protective Equipment (PPE) as listed in Protocol 2.1, plus a respirator with an appropriate cartridge if ventilation is inadequate.[1]

Procedure:

  • Immediate Actions:

    • Alert all personnel in the immediate area of the spill and evacuate non-essential personnel.

    • If the spill is large or if there is a risk of fire, activate the fire alarm and evacuate the building.

    • If safe to do so, shut off the source of the leak (e.g., close the cylinder valve).

    • Eliminate all ignition sources.[1]

  • Ventilation:

    • Increase ventilation in the area of the spill by opening windows or using an explosion-proof fan, if safe to do so. The vapor is heavier than air and may accumulate in low-lying areas.[1]

  • Containment and Cleanup (for liquid spills):

    • Wearing appropriate PPE, approach the spill from upwind.

    • Contain the spill by creating a dike with absorbent material around the perimeter.

    • Apply absorbent material over the spill, working from the outside in.

    • Once the liquid is absorbed, use non-sparking tools to collect the material and place it into the designated waste container.

  • Decontamination:

    • Thoroughly clean the spill area with soap and water.

    • Collect all cleanup materials and place them in the waste container.

  • Waste Disposal:

    • Seal the waste container and label it clearly as "Hazardous Waste: this compound Spill Debris."

    • Arrange for disposal through the institution's hazardous waste management program.

Protocol for Disposal of Unused Material

This protocol describes the proper procedure for the disposal of unused or waste this compound.

Procedure:

  • Do Not Vent: It is illegal and environmentally harmful to vent HCFCs into the atmosphere.[6]

  • Return to Supplier: The preferred method of disposal is to return the gas cylinder to the original supplier. Contact the supplier for their specific return procedures.

  • Licensed Hazardous Waste Contractor: If returning to the supplier is not possible, arrange for disposal through a licensed hazardous waste contractor who is equipped to handle and dispose of compressed gases and ozone-depleting substances. The material should be incinerated in a licensed facility equipped with afterburners and scrubbers to neutralize harmful decomposition products like hydrogen chloride and hydrogen fluoride.[1]

  • Record Keeping: Maintain detailed records of the disposal, including the date, quantity, and the name of the disposal contractor.

Visualizations

The following diagrams illustrate key workflows for the safe handling and disposal of this compound.

graph SafeHandlingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

A [label="Start: Prepare for Handling", fillcolor="#F1F3F4"]; B [label="Ensure Proper Ventilation\n(Fume Hood/Gas Cabinet)", fillcolor="#FFFFFF"]; C [label="Don Appropriate PPE", fillcolor="#FFFFFF"]; D [label="Inspect and Secure Cylinder", fillcolor="#FFFFFF"]; E [label="Connect Regulator and Tubing\n(Use Non-Sparking Tools)", fillcolor="#FFFFFF"]; F [label="Perform Leak Test", fillcolor="#FFFFFF"]; G [label="Leak Detected?", shape=diamond, fillcolor="#FBBC05"]; H [label="Tighten Connections and Re-test", fillcolor="#FFFFFF"]; I [label="Proceed with Gas Dispensing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Shutdown Procedure:\nClose Valves, Purge System", fillcolor="#FFFFFF"]; K [label="Store Cylinder Properly", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H [label="Yes"]; H -> F; G -> I [label="No"]; I -> J; J -> K; }

Caption: Workflow for the safe handling of this compound.

graph SpillResponseDecisionTree { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

A [label="Spill of this compound Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Is the spill large or is there a fire risk?", shape=diamond, fillcolor="#FBBC05"]; C [label="Activate Fire Alarm\nEvacuate Building\nCall Emergency Services", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Small, manageable spill", fillcolor="#F1F3F4"]; E [label="Alert personnel in the area\nEvacuate non-essential personnel", fillcolor="#FFFFFF"]; F [label="Shut off leak source (if safe)", fillcolor="#FFFFFF"]; G [label="Eliminate Ignition Sources", fillcolor="#FFFFFF"]; H [label="Increase Ventilation", fillcolor="#FFFFFF"]; I [label="Don appropriate PPE\n(including respirator if needed)", fillcolor="#FFFFFF"]; J [label="Contain and absorb the spill\nusing non-combustible material", fillcolor="#FFFFFF"]; K [label="Collect waste in a sealed container", fillcolor="#FFFFFF"]; L [label="Decontaminate the area", fillcolor="#FFFFFF"]; M [label="Dispose of waste via\nhazardous waste program", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C [label="Yes"]; B -> D [label="No"]; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; L -> M; }

Caption: Decision tree for responding to a this compound spill.

References

Application Notes and Protocols: 2-Chloro-1,1-difluoroethane as a Versatile C2 Building Block for Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1-difluoroethane (HCFC-142b) is a hydrochlorofluorocarbon that serves as a valuable and versatile C2 building block in the synthesis of a variety of fluorinated molecules. Its chemical structure, featuring a reactive C-Cl bond and a difluoromethyl group, allows for its participation in a range of chemical transformations. This document provides detailed application notes and experimental protocols for key synthetic applications of this compound, including its conversion to the monomer vinylidene fluoride (B91410) (VDF), its use in nickel-catalyzed cross-coupling reactions to introduce the 2,2-difluoroethyl moiety into aromatic systems, and its role as a precursor to 2,2-difluoroethanol (B47519). The incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks like this compound of high interest in the development of pharmaceuticals and agrochemicals.

Application 1: Synthesis of Vinylidene Fluoride (VDF) via Dehydrochlorination

The primary industrial application of this compound is its conversion to vinylidene fluoride (CH₂=CF₂), a key monomer in the production of high-performance fluoropolymers such as polyvinylidene fluoride (PVDF). This transformation is typically achieved through dehydrochlorination, either by high-temperature catalytic pyrolysis or base-mediated elimination.

Catalytic Pyrolysis

Catalytic pyrolysis offers a continuous-flow method for VDF production. Various catalysts have been developed to lower the required reaction temperature and improve selectivity.

Quantitative Data for Catalytic Pyrolysis of this compound

CatalystTemperature (°C)Conversion (%)Selectivity to VDF (%)Reference
Potassium-promoted Carbon (1 K/C)60047.748.4[1]
BaF₂350->96.5
SrF₂--Low
N-doped activated carbon400HighHigh

Note: Conversion and selectivity can be highly dependent on reaction conditions such as flow rate and catalyst preparation.

Experimental Protocol: Catalytic Pyrolysis of this compound

This protocol describes a general laboratory-scale setup for the catalytic pyrolysis of this compound.

Materials:

  • This compound (gas)

  • Inert carrier gas (e.g., Nitrogen)

  • Catalyst (e.g., N-doped activated carbon)

  • Fixed-bed reactor (e.g., nickel tube)

  • Tube furnace

  • Gas flow controllers

  • Scrubbing solution (e.g., potassium hydroxide)

  • Cold trap

  • Gas bag or cylinder for product collection

  • Gas chromatograph (GC) for analysis

Procedure:

  • A packed bed of the chosen catalyst is loaded into the fixed-bed reactor.

  • The reactor is placed inside a tube furnace and the system is purged with an inert gas to remove air and moisture.

  • The furnace is heated to the desired reaction temperature (e.g., 400°C).

  • A gaseous mixture of this compound and the inert carrier gas is passed through the reactor at a controlled flow rate.

  • The effluent gas from the reactor is passed through a scrubbing solution of potassium hydroxide (B78521) to neutralize acidic byproducts (HCl).

  • The scrubbed gas is then passed through a cold trap to condense any higher boiling point impurities.

  • The purified vinylidene fluoride is collected in a gas bag or cylinder.

  • The composition of the product gas is analyzed by gas chromatography (GC) to determine the conversion of this compound and the selectivity to vinylidene fluoride.

Logical Workflow for Catalytic Pyrolysis

G cluster_prep System Preparation cluster_reaction Reaction cluster_purification Product Purification & Collection catalyst Load Catalyst purge Purge with N2 catalyst->purge heat Heat Reactor purge->heat reactant_feed Feed HCFC-142b/N2 heat->reactant_feed pyrolysis Catalytic Pyrolysis reactant_feed->pyrolysis scrub Scrub with KOH pyrolysis->scrub cold_trap Cold Trap scrub->cold_trap collect Collect VDF cold_trap->collect analysis analysis collect->analysis Analyze by GC

Caption: Workflow for the catalytic pyrolysis of this compound to vinylidene fluoride.

Base-Mediated Dehydrochlorination

Base-mediated dehydrochlorination provides a liquid-phase batch process for the synthesis of VDF, often utilizing a phase transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate.

Quantitative Data for Base-Mediated Dehydrochlorination of this compound

BasePhase Transfer CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)VDF Content in Crude Product (%)
60% KOH (aq)Tetrabutylammonium (B224687) chloride600.8-1.0590.5
20% KOH (aq)Tetrabutylammonium chloride1002.0-2.5293.1
50% NaOH (aq)Tetrabutylammonium bromide2004.5-5.00.596.6

Experimental Protocol: Base-Mediated Dehydrochlorination of this compound

This protocol is adapted from a patented procedure.

Materials:

  • This compound

  • Aqueous sodium hydroxide (50% w/w)

  • Tetrabutylammonium bromide

  • Autoclave reactor with stirrer and gas outlet

Procedure:

  • To a 500 mL autoclave, add 300 g of a 50% aqueous sodium hydroxide solution, 0.5 g of tetrabutylammonium bromide, and 100 g of this compound.

  • Heat the stirred mixture to 200°C.

  • As the reaction proceeds, the pressure will increase. Maintain the reactor pressure between 4.5-5.0 MPa by venting the gaseous product through a collection system.

  • Continue collecting the gaseous product for 0.5 hours.

  • After the reaction time, stop the gas collection and cool the reactor to below 50°C.

  • Release the remaining gas in the reactor into the collection system.

  • The combined collected gas is the crude vinylidene fluoride product.

  • Analyze the crude product by gas chromatography to determine its composition.

Application 2: Nickel-Catalyzed Reductive Cross-Coupling for the Synthesis of 2,2-Difluoroethylated Aromatics

A modern application of this compound is its use in nickel-catalyzed reductive cross-coupling reactions with (hetero)aryl halides. This method provides a facile route to introduce the medicinally relevant 2,2-difluoroethyl moiety into aromatic systems.

General Reaction Scheme

G ArylX Ar-X ArylCH2CF2H Ar-CH₂CF₂H ArylX->ArylCH2CF2H Ni catalyst, ligand, reductant HCFC142b +   ClCH₂CF₂H HCFC142b->ArylCH2CF2H

Caption: General scheme for Ni-catalyzed difluoroethylation of aryl halides.

Quantitative Data Summary for Nickel-Catalyzed Cross-Coupling

ComponentExample Reagent/ConditionRole
CatalystNiCl₂(PPh₃)₂Nickel source
Ligandbipyridine (bpy) or dtbpyAccelerates catalysis
Co-ligand/AdditiveDMAP or 4-CN-pyridineEnhances reaction
ReductantZinc (Zn)Reduces Ni(II) to Ni(0)
SolventDMSOReaction medium
Temperature60 - 110 °CReaction temperature
Time10 - 20 hReaction duration

Experimental Protocol: General Procedure for Nickel-Catalyzed 2,2-Difluoroethylation of (Hetero)aryl Halides

This is a general protocol based on published literature.

Materials:

  • (Hetero)aryl halide (e.g., aryl bromide)

  • This compound

  • NiCl₂(PPh₃)₂

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Zinc powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (e.g., Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the (hetero)aryl halide (1.0 equiv.), NiCl₂(PPh₃)₂ (10 mol%), dtbpy (10 mol%), DMAP (20 mol%), and zinc powder (2.0 equiv.).

  • Add anhydrous DMSO to the tube.

  • Add this compound (5.0 equiv.).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 60°C or 110°C) for the specified time (e.g., 10-20 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction mixture by quenching with a suitable aqueous solution and extracting the product with an organic solvent.

  • Purify the product by column chromatography.

Logical Workflow for Nickel-Catalyzed Cross-Coupling

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification add_solids Add Aryl Halide, Ni Catalyst, Ligand, Additive, Zn add_solvent Add Anhydrous DMSO add_solids->add_solvent add_hcfc Add HCFC-142b add_solvent->add_hcfc heat_stir Heat and Stir add_hcfc->heat_stir quench Quench Reaction heat_stir->quench extract Extract Product quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Obtain Aryl-CH₂CF₂H

Caption: Workflow for the Ni-catalyzed cross-coupling of aryl halides with this compound.

Application 3: Synthesis of 2,2-Difluoroethanol via Nucleophilic Substitution

2,2-Difluoroethanol is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. It can be prepared from this compound through a two-step process involving nucleophilic substitution with an acetate (B1210297) source followed by transesterification.

Quantitative Data for the Synthesis of 2,2-Difluoroethyl Acetate

NucleophileSolventTemperature (°C)Reaction Time (h)Yield of 2,2-Difluoroethyl Acetate (%)
Potassium acetateDimethyl sulfoxide (DMSO)1201.590.8

Experimental Protocol: Synthesis of 2,2-Difluoroethyl Acetate

This protocol is based on a patented procedure.

Materials:

  • This compound

  • Potassium acetate

  • Dimethyl sulfoxide (DMSO)

  • Three-necked flask with a mechanical stirrer, dropping funnel, and condenser

Procedure:

  • Charge a three-necked flask with 148 g (1.475 mol) of potassium acetate in 300 ml of dimethyl sulfoxide.

  • Heat the mixture to 120°C with stirring.

  • Prepare a solution of 100 g (0.983 mol) of this compound in 100 ml of dimethyl sulfoxide.

  • Add the this compound solution dropwise to the heated potassium acetate mixture over 1 hour.

  • Stir the reaction mixture at 120°C for an additional 1.5 hours.

  • Cool the reaction mixture to room temperature.

  • The desired 2,2-difluoroethyl acetate can be isolated by distillation.

Subsequent Transesterification to 2,2-Difluoroethanol

The resulting 2,2-difluoroethyl acetate can be converted to 2,2-difluoroethanol via transesterification in the presence of an alcohol (e.g., methanol (B129727) or ethanol) and an optional base catalyst.

Reaction Scheme for 2,2-Difluoroethanol Synthesis

G HCFC142b ClCH₂CF₂H Intermediate AcOCH₂CF₂H HCFC142b->Intermediate DMSO, 120°C Acetate +   KOAc Acetate->Intermediate Alcohol HOCH₂CF₂H Intermediate->Alcohol ROH, base (optional)

Caption: Two-step synthesis of 2,2-difluoroethanol from this compound.

Conclusion

This compound is a versatile and economically important building block for the introduction of fluorine into organic molecules. Its primary application in the large-scale synthesis of vinylidene fluoride is well-established. Furthermore, modern catalytic methods have expanded its utility, enabling the direct incorporation of the 2,2-difluoroethyl group into complex molecules, a valuable transformation in drug discovery. The synthesis of 2,2-difluoroethanol from this precursor further highlights its importance as a starting material for other valuable fluorinated compounds. The protocols and data presented herein provide a foundation for researchers to explore and utilize this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Reactions with 2-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-1,1-difluoroethane (HCFC-142b). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly in the synthesis of vinylidene fluoride (B91410) (VDF).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

A1: this compound (HCFC-142b) is predominantly used as a precursor for the synthesis of vinylidene fluoride (VDF), a key monomer for high-performance fluoropolymers like polyvinylidene fluoride (PVDF).[1] This is typically achieved through a dehydrochlorination reaction.

Q2: What are the main safety concerns when working with this compound?

A2: this compound is a flammable liquid and gas under pressure, which may explode if heated.[2] It can also displace oxygen and cause rapid suffocation. Thermal decomposition can generate toxic fumes, including hydrogen chloride and hydrogen fluoride.[2] Proper handling in a well-ventilated area, the use of personal protective equipment (PPE), and grounding of equipment to prevent static discharges are crucial.[2]

Q3: What are the common side reactions observed during the dehydrochlorination of HCFC-142b?

A3: The primary side reactions include dehydrofluorination, which produces vinylidene chlorofluoride (VCF), and fluorine/chlorine exchange reactions.[3] At elevated temperatures, coking or the formation of carbon deposits within the reactor is also a significant issue.[1][4]

Q4: What types of catalysts are effective for the dehydrochlorination of HCFC-142b?

A4: While thermal pyrolysis at high temperatures (650–800 °C) can be used, various catalysts can facilitate the reaction at lower temperatures (around 350 °C).[1][4] These include metal fluorides such as Barium Fluoride (BaF₂) and Strontium Fluoride (SrF₂), metal chlorides supported on active carbon, and nitrogen-doped carbon materials.[3][5] The choice of catalyst can significantly influence reaction temperature, conversion rates, and selectivity towards VDF.[3]

Q5: How is the crude product of the dehydrochlorination of HCFC-142b typically purified?

A5: Purification generally involves removing unreacted starting material, byproducts, and acidic gases like HCl and HF. A common method is to scrub the gas stream with an alkaline solution, such as potassium hydroxide (B78521) (KOH), to neutralize the acids.[3] This is often followed by cryogenic distillation to separate VDF from other components based on their boiling points.[3]

Troubleshooting Guides

Low Yield or Conversion of this compound
Potential Cause Recommended Action
Reaction temperature is too low. For thermal pyrolysis, ensure the temperature is within the optimal range (typically 550-700°C).[6] For catalytic reactions, a temperature of around 350-400°C is often required.[7] Gradually increase the temperature in 10-20°C increments while monitoring the conversion.
Insufficient residence time in the reactor. Decrease the flow rate of the reactant gas to allow for a longer reaction time within the heated zone or catalyst bed.[3]
Catalyst deactivation. The catalyst may be deactivated by coking or other forms of fouling.[4] Regenerate the catalyst according to the supplier's instructions or replace it with a fresh batch.
Poor heat transfer. Ensure the reactor is heated uniformly and that the temperature measurement is accurate and representative of the reaction zone.
Low Selectivity Towards Vinylidene Fluoride (VDF)
Potential Cause Recommended Action
Reaction temperature is too high. Excessive temperatures can promote side reactions and decomposition, leading to the formation of byproducts like VCF and coke.[3] Carefully optimize the temperature to maximize VDF selectivity.
Inappropriate catalyst. The choice of catalyst can favor the formation of undesired byproducts.[3] For instance, some catalysts may promote dehydrofluorination over dehydrochlorination. Screen different catalysts to find one with high selectivity for VDF.
Presence of impurities in the starting material. Impurities in the HCFC-142b feed can lead to the formation of unexpected byproducts. Ensure the purity of the starting material using a suitable analytical technique like Gas Chromatography (GC).
Reactor material promoting side reactions. The material of the reactor itself can sometimes catalyze unwanted reactions at high temperatures. Using a reactor made of a corrosion-resistant material like nickel or its alloys is recommended.[7]
High Levels of Impurities in the Final Product
Potential Cause Recommended Action
Inefficient purification. The scrubbing and/or distillation process may not be effectively removing byproducts. Check the concentration and flow rate of the scrubbing solution. For distillation, ensure the column parameters are optimized for the separation of VDF from impurities.
Formation of azeotropes. Some impurities may form azeotropes with VDF, making them difficult to separate by distillation. Alternative purification methods such as extractive distillation or membrane separation may be required.
Leaks in the system. Air leaks can introduce oxygen and nitrogen into the product stream. Thoroughly check all connections and seals for leaks.

Data Presentation

Table 1: Effect of Pyrolysis Temperature on HCFC-142b Conversion and VDF Selectivity (Thermal Pyrolysis)

Temperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)Reference
550~80~95[6]
600>90~90[6]
700~100~85[6]

Note: These are approximate values and can vary based on reactor design and residence time.

Table 2: Comparison of Catalytic Systems for HCFC-142b Dehydrochlorination

CatalystReaction Temperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)Reference
BaF₂350>90>96.5[4]
SrF₂350HighLow[4]
N-doped Activated Carbon400HighHigh[5]

Experimental Protocols

Key Experiment: Catalytic Dehydrochlorination of this compound to Vinylidene Fluoride

This protocol describes a general procedure for the gas-phase catalytic dehydrochlorination of HCFC-142b.

1. Reactor Setup:

  • A fixed-bed reactor, typically a tube made of nickel or a nickel alloy, is placed inside a programmable tube furnace.
  • The reactor is packed with the chosen catalyst (e.g., BaF₂).
  • The inlet of the reactor is connected to a mass flow controller to regulate the flow of gaseous HCFC-142b and an inert carrier gas, such as nitrogen.
  • The outlet of the reactor is connected to a series of gas washing bottles (scrubbers) containing a potassium hydroxide solution, followed by a cold trap to condense any high-boiling point impurities.

2. Catalyst Pre-treatment:

  • Before the reaction, the catalyst is pre-treated by heating it under a flow of nitrogen at a specified temperature (e.g., 350°C) for several hours to remove any adsorbed moisture and activate the catalyst.[4]

3. Reaction Procedure:

  • The reactor is heated to the desired reaction temperature (e.g., 350°C).
  • A controlled flow of gaseous HCFC-142b and nitrogen is introduced into the reactor. The ratio of the reactant to the carrier gas and the total flow rate should be optimized to control the residence time.
  • The reaction is allowed to proceed for the desired duration.

4. Product Collection and Analysis:

  • The effluent gas stream from the reactor passes through the KOH scrubbers to remove acidic byproducts (HCl and HF).
  • The purified gas stream, primarily containing VDF, unreacted HCFC-142b, and nitrogen, is collected in a gas bag or cylinder.
  • The composition of the product gas is analyzed using Gas Chromatography (GC) equipped with a suitable column and detector to determine the conversion of HCFC-142b and the selectivity to VDF.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of VDF Temp Is Reaction Temperature in Optimal Range? Start->Temp Residence Is Residence Time Sufficient? Temp->Residence Yes IncreaseTemp Increase Temperature Temp->IncreaseTemp No Catalyst Is Catalyst Active? Residence->Catalyst Yes DecreaseFlow Decrease Flow Rate Residence->DecreaseFlow No RegenCatalyst Regenerate or Replace Catalyst Catalyst->RegenCatalyst No End Yield Improved Catalyst->End Yes IncreaseTemp->Temp DecreaseFlow->Residence RegenCatalyst->Catalyst

Caption: Troubleshooting logic for low VDF yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis ReactorSetup 1. Reactor Setup (Fixed-bed reactor) CatalystPrep 2. Catalyst Pre-treatment (Heating under N2) ReactorSetup->CatalystPrep Reaction 3. Dehydrochlorination (HCFC-142b flow at 350°C) CatalystPrep->Reaction Scrubbing 4. Purification (KOH Scrubbing) Reaction->Scrubbing Collection 5. Product Collection (Gas Bag/Cylinder) Scrubbing->Collection GC_Analysis 6. Analysis (Gas Chromatography) Collection->GC_Analysis

Caption: Workflow for catalytic dehydrochlorination.

References

Technical Support Center: Optimizing 2-Chloro-1,1-difluoroethane (HCFC-142b) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the synthesis of 2-Chloro-1,1-difluoroethane (HCFC-142b).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound (HCFC-142b)?

A1: The most common synthesis methods are gas-phase and liquid-phase fluorination reactions.

  • Gas-Phase Catalytic Fluorination: This is a widely used industrial method involving the reaction of hydrogen fluoride (B91410) (HF) with chlorinated feedstocks such as 1,1,2-trichloroethane (B165190) or 1,2-dichloroethylene over a solid catalyst at elevated temperatures.[1][2][3]

  • Liquid-Phase Fluorination: This route typically involves reacting vinylidene chloride or 1,1,1-trichloroethane (B11378) with hydrogen fluoride in a liquid medium, often in the presence of a Lewis acid catalyst.[4][5]

Q2: What types of catalysts are typically employed for HCFC-142b synthesis?

A2: Catalyst selection is crucial and depends on the synthesis route (gas vs. liquid phase).

  • For Gas-Phase Reactions: Chromium-based catalysts, such as chromium oxide (Cr₂O₃) and chromium-magnesium fluoride, are frequently used due to their stability and activity.[1][3] Supported metal catalysts, like zinc chloride on gamma-alumina (ZnCl₂/γ-Al₂O₃), are also effective.[2][6]

  • For Liquid-Phase Reactions: Lewis acid catalysts are common. Examples include stannous chloride (for vinylidene chloride feedstock) and antimony halides (e.g., SbCl₅).[4][5][7] However, antimony-based catalysts can degrade over time, requiring periodic chlorine addition to maintain activity.[5]

Q3: What are the major safety considerations when synthesizing HCFC-142b?

A3: The synthesis involves hazardous materials requiring strict safety protocols.

  • Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face protection. Emergency calcium gluconate gel should be readily available.

  • Pressure Systems: Gas-phase reactions are often run under pressure.[1][2] Reactors must be properly rated for the intended pressure and temperature, and pressure relief systems must be in place. Regular leak checks are essential.[8]

  • Flammability: HCFC-142b is a flammable gas.[8] The product should be handled away from ignition sources, and appropriate grounding procedures should be used to prevent static discharge.[8]

Troubleshooting Guide

Issue 1: Low Product Yield or Conversion Rate

Q: My synthesis is resulting in a low yield of HCFC-142b. What are the potential causes and how can I address them?

A: Low yield is a common issue that can often be traced to reaction conditions or catalyst health.

Potential Cause Recommended Action
Incorrect Reaction Temperature The reaction rate is highly sensitive to temperature. If the temperature is too low, the conversion will be poor. Gradually increase the reactor temperature in 10-20°C increments to find the optimal point.[9] Conversely, excessively high temperatures can promote side reactions, so monitor selectivity closely.
Insufficient Residence Time The reactants may not have enough time in contact with the catalyst. Decrease the flow rate of the reactant gases to increase their residence time within the reactor.[9]
Catalyst Deactivation The catalyst may have lost activity due to coking, poisoning, or sintering.[10][11] Refer to the "Catalyst Deactivation" section below for troubleshooting and regeneration protocols.
Improper Reactant Stoichiometry The molar ratio of HF to the chlorinated feedstock is a critical parameter.[1][2] Ensure your mass flow controllers are calibrated and delivering the correct ratio as specified by your protocol (e.g., typical ratios range from 4:1 to 10:1).[1]
Issue 2: Poor Selectivity and Byproduct Formation

Q: I am observing significant quantities of byproducts. How can I improve the selectivity towards HCFC-142b?

A: Byproduct formation is typically managed by fine-tuning reaction conditions and catalyst choice.

Observed Byproduct Potential Cause Recommended Action
1,1,1-Trifluoroethane (HFC-143a) Over-fluorination of the feedstock or the HCFC-142b product.[4][5]Decrease the reaction temperature or reduce the HF-to-feedstock molar ratio. A less active catalyst may also favor the desired product.
Olefins (e.g., Vinylidene Fluoride) Dehydrochlorination side reactions, often promoted by high temperatures or specific catalyst sites.[9]Lower the reaction temperature. Catalyst screening may be necessary to find a formulation that suppresses elimination reactions.
Tars / Oligomers Polymerization of unsaturated intermediates (like vinylidene chloride), especially in liquid-phase, non-catalytic reactions.[5]Ensure sufficient HF concentration in the reaction medium. Maintaining a high concentration of the HCFC-142b product can enhance HF solubility in the organic phase and suppress tar formation.[5]
Under-fluorinated Intermediates Incomplete reaction.Increase residence time, temperature, or the HF-to-feedstock molar ratio as described in the "Low Yield" section.[9]
Issue 3: Rapid Catalyst Deactivation

Q: My catalyst's performance is declining much faster than expected. What is causing this and can it be reversed?

A: Catalyst deactivation is inevitable but can be managed. The primary causes are coking, poisoning, and sintering.[11][12]

Troubleshooting Catalyst Deactivation

Caption: Decision tree for troubleshooting catalyst deactivation.

Catalyst Regeneration Protocol (General for Coking): Regeneration can often restore catalyst activity by removing carbonaceous deposits (coke).[10]

  • Purge System: Stop the flow of organic feedstock and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove residual reactants.

  • Oxidative Treatment: Introduce a controlled flow of a dilute oxygen stream (e.g., air mixed with nitrogen) into the reactor. This is an exothermic process, and the temperature must be carefully controlled to avoid thermal damage (sintering) to the catalyst.[11] A typical regeneration temperature is around 300-500°C.[11]

  • Hold and Monitor: Continue the oxidative treatment until the concentration of carbon oxides (CO, CO₂) in the effluent gas drops to a baseline level, indicating that the coke has been burned off.

  • Re-activation/Fluorination: After coke removal, the catalyst (especially metal oxides) may need to be re-activated. This often involves treating the catalyst with a flow of HF at an elevated temperature to restore the active fluorinated surface.[1][6]

Data Presentation: Reaction Parameters

The following tables summarize typical conditions for the gas-phase synthesis of HCFC-142b.

Table 1: Typical Gas-Phase Reaction Conditions

ParameterRangePreferred RangeReference(s)
Temperature 100 - 400 °C220 - 280 °C[1][6]
Pressure (Absolute) 0.1 - 2.86 MPa0.6 - 0.9 MPa[1][2]
HF / Feedstock Molar Ratio 2:1 - 40:14:1 - 10:1[1]
Contact Time 1 - 150 seconds20 - 50 seconds[1][6]

Table 2: Example Catalyst Performance

CatalystFeedstockTemp (°C)Pressure (MPa)Conversion (%)Selectivity (%)Reference
Cr₂O₃1,1,2-Trichloroethane2201.13>95 (est.)70.2[1][2]
Cr-Mg Fluoride1,2-Dichloroethylene2500.162.587.6[1][2]
Zn/γ-Al₂O₃1,1,2-Trichloroethene175-225N/A>90 (est.)Varies[6]

Experimental Protocols & Workflows

General Protocol for Gas-Phase Synthesis

This protocol provides a general guideline for the synthesis of HCFC-142b using a fixed-bed catalytic reactor.

1. Catalyst Activation:

  • Load the catalyst (e.g., Cr₂O₃ pellets) into the reactor (typically constructed of Monel or Hastelloy).

  • Heat the reactor to 350-400°C under a steady flow of inert gas (e.g., nitrogen) to remove any adsorbed water.[6]

  • Lower the temperature to ~150°C and introduce a flow of anhydrous HF, often diluted with nitrogen.

  • Gradually increase the temperature to the final activation temperature (e.g., 350-425°C) and hold for several hours to fully fluorinate the catalyst surface.[1][6]

2. Reaction Execution:

  • Adjust the reactor temperature to the desired setpoint (e.g., 250°C).

  • Set the reactor pressure (e.g., 0.8 MPa).[1]

  • Introduce anhydrous HF through a mass flow controller, allowing the flow to stabilize.

  • Introduce the chlorinated feedstock (e.g., 1,2-dichloroethylene) through a vaporizer and mass flow controller at the desired molar ratio to HF.

  • Allow the reaction to run for a stabilization period.

3. Product Collection and Analysis:

  • The reactor effluent, containing HCFC-142b, HCl, unreacted HF, and byproducts, is passed through a cooling condenser.

  • The condensed stream is directed to a scrubber containing an alkaline solution (e.g., potassium hydroxide) to neutralize and remove acidic gases (HCl and HF).[2][9]

  • The remaining organic stream is passed through a drying agent to remove water.

  • The final product composition is analyzed by gas chromatography (GC) to determine conversion and selectivity.[9]

Diagrams

Reaction Pathway

Caption: Main reaction pathway and formation of key byproducts.

Experimental Workflow

D A Feedstock Vaporization B Gas Mixing (Feed + HF) A->B C Fixed-Bed Reactor B->C D Condensation C->D E Alkaline Scrubber (Acid Gas Removal) D->E F Drying Column E->F G Product Collection F->G H Analysis (GC) G->H

Caption: General experimental workflow for gas-phase HCFC-142b synthesis.

References

Technical Support Center: Purification of 2-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-1,1-difluoroethane (HCFC-142b) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound (HCFC-142b)?

A1: The synthesis of HCFC-142b, typically from 1,1,1-trichloroethane (B11378) and hydrogen fluoride (B91410) (HF), often results in a mixture containing several byproducts and unreacted starting materials. Common impurities include:

  • 1,1-dichloro-1-fluoroethane (HCFC-141b): A common co-product.

  • Unreacted 1,1,1-trichloroethane.

  • Hydrogen Fluoride (HF): Often present in excess.

  • Hydrogen Chloride (HCl): A byproduct of the reaction.

  • This compound (HCFC-142): An isomer of the target compound.

  • Vinylidene chloride: Can form from the dehydrochlorination of 1,1,1-trichloroethane.[1]

  • Other chlorinated and fluorinated hydrocarbons.

Q2: What is the primary method for purifying HCFC-142b?

A2: The primary and most common method for the purification of HCFC-142b on both laboratory and industrial scales is fractional distillation . This technique separates components based on their different boiling points.

Q3: Are there other purification techniques that can be used?

A3: Yes, other techniques can be employed, often in conjunction with distillation:

  • Washing/Scrubbing: Aqueous solutions (e.g., water or dilute alkali) can be used to remove acidic impurities like HF and HCl.

  • Extractive Distillation: This method is used to separate components with very close boiling points or those that form azeotropes. It involves adding a solvent that alters the relative volatilities of the components.[1]

  • Adsorption: Solid adsorbents can be used to remove trace impurities.

Troubleshooting Guides

Issue 1: Poor separation between HCFC-142b and HCFC-141b during distillation.
  • Question: I am having difficulty separating HCFC-142b from HCFC-141b using fractional distillation. The purity of my HCFC-142b fraction is consistently low. What could be the cause and how can I improve the separation?

  • Answer: Poor separation between HCFC-142b and HCFC-141b is a common issue due to their relatively close boiling points. Here are several factors to consider and steps to troubleshoot:

    • Insufficient Column Efficiency: The number of theoretical plates in your distillation column may be inadequate for this separation.

      • Solution: Use a column with a higher number of theoretical plates or a more efficient packing material. For laboratory scale, a spinning band distillation column can be effective.

    • Incorrect Reflux Ratio: A low reflux ratio can lead to incomplete separation.

      • Solution: Increase the reflux ratio. This will increase the contact time between the vapor and liquid phases in the column, improving separation efficiency. Note that this will also increase the distillation time.

    • Fluctuations in Heating or Cooling: Unstable heating of the reboiler or inconsistent cooling in the condenser can disrupt the vapor-liquid equilibrium.

      • Solution: Ensure a stable and consistent heat source for the reboiler. Check that the condenser cooling fluid flow rate and temperature are constant.

    • Flooding or Weeping: The column might be operating outside its optimal hydraulic range.

      • Solution: Observe the column for signs of flooding (liquid backup) or weeping (liquid draining too quickly). Adjust the heat input and reflux ratio to maintain stable operation.

Issue 2: Presence of acidic impurities (HF, HCl) in the final product.
  • Question: After distillation, my HCFC-142b product is still acidic. How can I remove residual hydrogen fluoride and hydrogen chloride?

  • Answer: The presence of acidic impurities indicates that they were not fully removed before or during distillation.

    • Pre-distillation treatment:

      • Solution: Before distillation, wash the crude product with water and then a dilute alkaline solution (e.g., sodium bicarbonate or potassium carbonate) to neutralize and remove the bulk of the acidic components. Ensure to thoroughly dry the organic phase before proceeding to distillation, as water can form azeotropes with some fluorocarbons.

    • Azeotrope Formation: HF can form azeotropes with fluorocarbons, making them difficult to separate by simple distillation.

      • Solution: Consider using a multi-column distillation setup. The first column can be used to remove the bulk of the HF, potentially as an azeotrope. Alternatively, extractive distillation with a suitable solvent can be employed to break the azeotrope.

Issue 3: Difficulty in removing the isomeric impurity HCFC-142.
  • Question: My purified HCFC-142b contains a significant amount of its isomer, this compound (HCFC-142). How can I separate these two compounds?

  • Answer: Separating isomers can be challenging due to their similar physical properties.

    • High-Efficiency Distillation:

      • Solution: A highly efficient fractional distillation column with a very high number of theoretical plates is required. This may involve using specialized packing materials and operating at a very high reflux ratio.

    • Extractive Distillation:

      • Solution: If simple distillation is ineffective, extractive distillation is a viable alternative. The choice of solvent is critical and should be one that selectively alters the volatility of one isomer over the other. While specific solvents for this separation are not widely documented in open literature, screening of potential solvents (e.g., high-boiling polar organic solvents) would be necessary.

Quantitative Data

The following table summarizes typical operating parameters and expected outcomes for the purification of HCFC-142b. Please note that specific values may vary depending on the scale of the operation and the specific equipment used.

ParameterValue/RangeNotes
Distillation Column Type Packed or Tray ColumnFor laboratory scale, a vacuum-jacketed column with structured packing is recommended.
Column Efficiency > 20 theoretical platesHigher efficiency is required for separating close-boiling impurities.
Operating Pressure Atmospheric to moderate pressure (e.g., 1-5 bar)Higher pressure will increase the boiling points of the components.
Reboiler Temperature Dependent on pressure and compositionShould be carefully controlled to maintain a steady boil-up rate.
Top (Head) Temperature Close to the boiling point of the desired fractionA stable head temperature indicates good separation.
Reflux Ratio 5:1 to 20:1Higher ratios improve separation but increase distillation time and energy consumption.
Expected Purity > 99.5%Dependent on the efficiency of the separation process.
Typical Recovery Yield > 90%Losses can occur during transfers and in the distillation column holdup.

Experimental Protocols

Key Experiment: Fractional Distillation of Crude HCFC-142b

Objective: To purify crude this compound (HCFC-142b) from a reaction mixture containing HCFC-141b, unreacted starting materials, and other byproducts.

Materials and Equipment:

  • Crude HCFC-142b reaction mixture

  • Round-bottom flask (reboiler)

  • Heating mantle with a stirrer

  • Fractional distillation column (e.g., Vigreux, packed, or spinning band)

  • Distillation head with a condenser and a collection flask

  • Thermometer or temperature probe

  • Cooling system for the condenser

  • Gas chromatograph (GC) for purity analysis

Procedure:

  • Pre-treatment (Optional but Recommended): If the crude mixture is highly acidic, first wash it with water and then a dilute solution of sodium bicarbonate in a separatory funnel. Separate the organic layer and dry it thoroughly using a suitable drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charging the Reboiler: Charge the round-bottom flask with the crude (or pre-treated and dried) HCFC-142b mixture. Add boiling chips or a magnetic stir bar.

  • Distillation: a. Begin heating the reboiler gently. b. Start the flow of coolant through the condenser. c. As the mixture heats up, vapor will rise through the column. Monitor the temperature at the distillation head. d. Initially, lower-boiling impurities will come off. Collect this forerun in a separate flask and discard it appropriately. e. The temperature at the head should stabilize at the boiling point of the desired HCFC-142b fraction. f. Once the temperature is stable, begin collecting the main fraction in a clean, pre-weighed collection flask. g. Maintain a steady distillation rate by controlling the heat input. h. If the temperature at the head starts to rise significantly, it indicates that a higher-boiling impurity is beginning to distill. At this point, stop the collection of the main fraction and either stop the distillation or collect the higher-boiling fraction separately.

  • Analysis: Analyze the collected fraction(s) by Gas Chromatography (GC) to determine the purity.

  • Shutdown: Turn off the heating and allow the apparatus to cool down before disassembling.

Visualizations

experimental_workflow cluster_pretreatment Pre-treatment cluster_distillation Fractional Distillation cluster_analysis Analysis & Final Product crude Crude HCFC-142b Mixture wash Wash with Water & NaHCO3 soln. crude->wash dry Dry Organic Phase wash->dry distill Fractional Distillation Column dry->distill forerun Collect Forerun (Impurities) distill->forerun main_fraction Collect Main Fraction (HCFC-142b) distill->main_fraction high_boiling Collect High-Boiling Fraction distill->high_boiling analysis Purity Analysis (GC) main_fraction->analysis product Purified HCFC-142b analysis->product

Caption: Experimental workflow for the purification of HCFC-142b.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Purity of HCFC-142b cause1 Poor Separation from HCFC-141b start->cause1 cause2 Acidic Impurities (HF, HCl) start->cause2 cause3 Isomeric Impurity (HCFC-142) start->cause3 sol1a Increase Column Efficiency cause1->sol1a sol1b Increase Reflux Ratio cause1->sol1b sol1c Stabilize Heating/Cooling cause1->sol1c sol2a Pre-distillation Wash cause2->sol2a sol2b Azeotropic/Extractive Distillation cause2->sol2b sol3a High-Efficiency Distillation cause3->sol3a sol3b Extractive Distillation cause3->sol3b

Caption: Troubleshooting logic for low purity HCFC-142b.

References

Side reactions and byproduct formation with 2-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloro-1,1-difluoroethane (HCFC-142). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling, side reactions, and byproduct formation associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive pathways of this compound?

A1: this compound (CH₂ClCHF₂) is primarily used as a precursor for the synthesis of vinylidene fluoride (B91410) (VDF) through dehydrochlorination.[1] It can also undergo other transformations such as dehydrofluorination and thermal decomposition, which may lead to the formation of various byproducts.

Q2: What are the main byproducts observed in reactions involving this compound?

A2: The most common byproduct in the synthesis of vinylidene fluoride (CH₂=CF₂) from HCFC-142 is 2-chloro-1,1-difluoroethene (CHCl=CF₂) via dehydrofluorination.[2] At elevated temperatures, thermal decomposition can lead to the formation of carbon oxides, hydrogen chloride, and hydrogen fluoride.[3] Coke formation is also a known issue in high-temperature pyrolysis reactions.[1]

Q3: How can I minimize byproduct formation during the synthesis of vinylidene fluoride (VDF) from this compound?

A3: Minimizing byproduct formation can be achieved by optimizing reaction conditions. Key strategies include:

  • Catalyst Selection: The use of specific catalysts can significantly lower the reaction temperature and improve selectivity towards VDF.[1]

  • Temperature Control: Maintaining the optimal reaction temperature is crucial. Higher temperatures can favor elimination reactions but may also lead to increased side reactions and coke formation.[4]

  • Reaction Time: Careful monitoring and control of the reaction time can prevent the formation of degradation products.[2]

Q4: What are the common impurities found in commercial this compound?

A4: this compound is often produced as a byproduct in the manufacturing of its isomer, 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b).[5] Therefore, HCFC-142b can be a potential impurity. Other residual starting materials or byproducts from its synthesis, such as other chlorinated or fluorinated ethanes, may also be present.

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with this compound.

Issue 1: Low Yield of the Desired Product (e.g., Vinylidene Fluoride)
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Gradually increase or decrease the temperature to find the optimal range for your specific catalyst and setup. Be aware that excessively high temperatures can lead to decomposition and lower yields.[4]
Inactive or Inefficient Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions. Consider screening different catalysts known for dehydrochlorination reactions, such as supported metal chlorides or fluorides.[1]
Insufficient Reaction Time Monitor the reaction progress using analytical techniques like GC-MS to determine the optimal reaction time.
Presence of Impurities in Starting Material Purify the this compound before use to remove any potential inhibitors or reactants that could lead to side reactions.
Issue 2: High Levels of Byproducts
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature As with low yield, incorrect temperature can favor side reactions. A systematic study of the temperature profile of the reaction is recommended.
Inappropriate Catalyst The choice of catalyst can significantly influence the product distribution. Some catalysts may promote undesired side reactions. Experiment with different catalysts to improve selectivity.[1]
Presence of Air or Moisture Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents and reagents to prevent unwanted side reactions.
High Reactant Concentration High concentrations can sometimes lead to polymerization or other bimolecular side reactions. Consider running the reaction at a lower concentration.

Data Presentation

Table 1: Influence of Catalysts on the Pyrolysis of 1-Chloro-1,1-difluoroethane (HCFC-142b) for Vinylidene Fluoride (VDF) Production

CatalystTemperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)
FeCl₃/C400-500Increased by 10-20%Reduced by 10-14%
CuCl₂/C400-480Increased by >50%Significantly Improved
NiCl₂/C400-630Little effect-

Note: This data is for the isomer HCFC-142b but provides insight into catalytic effects on dehydrochlorination. Data compiled from research on catalytic pyrolysis.[4]

Experimental Protocols

Protocol 1: Catalytic Pyrolysis of this compound for Vinylidene Fluoride Synthesis

This protocol provides a general procedure for the gas-phase dehydrochlorination of this compound.

1. Experimental Setup:

  • A fixed-bed reactor (e.g., a quartz or stainless steel tube) is placed inside a tube furnace with a temperature controller.

  • The reactor is packed with a suitable catalyst (e.g., activated carbon-supported metal halide).

  • A mass flow controller is used to introduce a steady flow of this compound vapor, typically diluted with an inert gas like nitrogen.

  • The outlet of the reactor is connected to a series of cold traps to collect the products and a scrubbing system (e.g., a bubbler with a potassium hydroxide (B78521) solution) to neutralize acidic byproducts like HCl.

2. Procedure:

  • The catalyst is activated in the reactor by heating under a flow of inert gas to the desired temperature.

  • Once the reaction temperature is stable, the flow of this compound and the inert gas is initiated at a specific ratio and flow rate.

  • The reaction is allowed to proceed for a set period.

  • The products are collected in the cold traps, which are typically maintained at low temperatures (e.g., using a dry ice/acetone bath).

  • The composition of the collected products is analyzed using gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity for different products.

Visualizations

experimental_workflow cluster_setup Experimental Setup A This compound Source B Mass Flow Controller A->B Gas Flow C Fixed-Bed Reactor (with Catalyst) B->C E Cold Traps C->E Product Stream D Tube Furnace F Scrubbing System E->F G GC-MS Analysis F->G Analyte

Caption: Experimental workflow for the catalytic pyrolysis of this compound.

reaction_pathways HCFC142 This compound (CH2ClCHF2) VDF Vinylidene Fluoride (CH2=CF2) (Main Product) HCFC142->VDF - HCl (Dehydrochlorination) Byproduct1 2-Chloro-1,1-difluoroethene (CHCl=CF2) (Byproduct) HCFC142->Byproduct1 - HF (Dehydrofluorination) Decomposition Decomposition Products (COx, HCl, HF) HCFC142->Decomposition High Temperature

Caption: Primary reaction pathways of this compound.

References

Technical Support Center: Reactions with 2-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and selectivity in reactions involving 2-Chloro-1,1-difluoroethane (HCFC-142b).

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a direct question-and-answer format.

Question 1: What are the common causes of low yield in my reaction and how can I address them?

Answer: Low conversion of this compound is a frequent challenge. The primary causes often relate to reaction conditions and catalyst efficacy.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. For instance, in the catalytic pyrolysis to produce vinylidene fluoride (B91410) (VDF), temperatures that are too low may result in poor conversion, while excessively high temperatures can lead to unwanted side reactions and tar formation. Commercial production of VDF via pyrolysis without a catalyst often requires temperatures above 650°C.[1] However, with suitable catalysts, this temperature can be significantly lowered.

  • Catalyst Inactivity or Deactivation: The choice and condition of the catalyst are paramount. Catalyst deactivation can occur through coking (carbon deposition) or chemical poisoning, such as chlorination of the catalyst surface by the byproduct HCl.[2] Ensure the catalyst is properly activated and consider regeneration cycles if deactivation is observed.

  • Insufficient Residence Time: The contact time of the reactants with the catalyst may be too short. You can address this by decreasing the flow rate of the reactant gases or by increasing the volume of the catalyst bed.

  • Impure Reactants: Impurities in the this compound feed can poison the catalyst or lead to undesired side reactions. It is advisable to use high-purity reactants.

Low_Yield_Troubleshooting start Low Yield or Conversion Observed suboptimal_temp Suboptimal Temperature? start->suboptimal_temp catalyst_issue Catalyst Inactivity? start->catalyst_issue residence_time Insufficient Residence Time? start->residence_time solution_temp Action: Optimize temperature. - Increase for higher conversion. - Decrease to reduce side reactions. suboptimal_temp->solution_temp solution_catalyst Action: Address catalyst health. - Check activation protocol. - Analyze for poisoning (e.g., chlorination). - Consider catalyst regeneration. catalyst_issue->solution_catalyst solution_time Action: Increase contact time. - Decrease reactant flow rate. - Increase catalyst bed volume. residence_time->solution_time

Caption: Troubleshooting workflow for addressing low reaction yield.

Question 2: My reaction produces a mixture of products. How can I improve selectivity?

Answer: Poor selectivity, particularly in dehydrohalogenation reactions, often results in a mix of dehydrochlorination (yielding VDF) and dehydrofluorination (yielding 1-chloro-1-fluoroethylene (B1207965), VCF) products. Improving selectivity requires fine-tuning the catalyst and reaction conditions.

  • Catalyst Selection: The choice of catalyst is the most critical factor. For example, while SrF₂ promotes dehydrochlorination, it can suffer from low selectivity.[3][4] BaF₂ catalysts have shown high selectivity (over 96.5%) towards VDF.[2]

  • Catalyst Support and Promoters: The catalyst support can significantly influence selectivity. For SrF₂ catalysts, an N-doped carbon support can supply electrons to the Strontium, which improves the formation of VDF (dehydrochlorination).[4] Conversely, a standard carbon support can make Strontium electron-deficient, favoring the dehydrofluorination reaction that forms VCF.[4] Potassium-promoted carbon catalysts have also demonstrated good performance, with a 1.0% potassium loading achieving a VDF selectivity of 48.4% at 600°C.[1]

  • Reaction Temperature: Temperature affects the rates of competing reactions differently. A systematic study of the reaction temperature is essential to find the optimal point where the rate of formation of the desired product is maximized relative to side products.

  • Molar Ratio of Reactants: In reactions involving multiple reactants, such as fluorination with HF, adjusting the molar ratio is key. For the preparation of HCFC-141b and HCFC-142b from 1,1,1-trichloroethane, the molar ratio of hydrogen fluoride to feeding materials can range from 1 to 10.[5]

Selectivity_Factors Factors Influencing Selectivity in Dehydrohalogenation of HCFC-142b cluster_factors Controlling Factors cluster_products Reaction Pathways Catalyst Catalyst Choice (e.g., BaF2, SrF2) VDF Desired Product: Vinylidene Fluoride (VDF) (Dehydrochlorination) Catalyst->VDF VCF Side Product: Vinylidene Chlorofluoride (VCF) (Dehydrofluorination) Catalyst->VCF Support Support/Promoter (e.g., N-doped Carbon) Support->VDF Support->VCF Temperature Reaction Temperature Temperature->VDF Temperature->VCF HCFC142b HCFC-142b HCFC142b->VDF -HCl HCFC142b->VCF -HF

Caption: Factors affecting selectivity in HCFC-142b dehydrohalogenation.

Question 3: My catalyst activity is decreasing over time. What is causing this and how can I prevent it?

Answer: Catalyst deactivation is a significant issue, especially in continuous flow reactions. The primary cause is often the interaction of the catalyst with reaction byproducts.

  • Chlorination by HCl: In dehydrochlorination reactions, the byproduct hydrogen chloride (HCl) can react with metal fluoride catalysts (e.g., BaF₂) to form metal chlorides (e.g., BaClF).[1][2] This chlorination of the active sites leads to a gradual deactivation of the catalyst.

  • Coking: At higher temperatures, carbonaceous deposits (coke or tar) can form on the catalyst surface, blocking active sites and pores. This is particularly relevant in pyrolysis reactions.

  • Prevention and Mitigation:

    • Cascade Reactions: One innovative approach is to introduce a co-reactant that consumes the HCl as it is formed. For example, coupling the dehydrochlorination of HCFC-142b with the hydrochlorination of acetylene (B1199291) can spontaneously produce both VDF and vinyl chloride monomer (VCM), eliminating the problematic HCl byproduct.[2][6]

    • Catalyst Regeneration: Depending on the nature of the deactivation, regeneration may be possible. Coked catalysts can often be regenerated by controlled oxidation (burning off the carbon) in a stream of diluted air.

    • Optimize Conditions: Lowering the reaction temperature or adjusting the reactant feed composition can sometimes reduce the rate of coke formation.

Data Summary: Catalytic Dehydrochlorination of HCFC-142b

The following table summarizes the performance of various catalysts in the conversion of this compound to Vinylidene Fluoride (VDF).

Catalyst SystemTemperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)Key ObservationsReference
1.0% K / Carbon60047.748.4Potassium loading improves performance due to increased surface base sites.[1]
BaF₂350-> 96.5High selectivity but suffers from gradual deactivation by HCl.[2]
SrF₂@N-doped Carbon---N-doping supplies electrons to Sr, improving selectivity for dehydrochlorination (VDF).[3][4]
NOMC (N-doped ordered mesoporous carbon)400HighHighN species over the carbon surface are responsible for catalytic performance.[1]
BaF(p-BDC)₀.₅ (calcined)350HighStableDecomposes to form active BaClF species for low-temperature VDF production.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound? A1: The most common reaction is dehydrochlorination , typically in the gas phase over a catalyst, to produce vinylidene fluoride (VDF), an important fluorinated monomer.[1] Another competing pathway is dehydrofluorination , which leads to the formation of 1-chloro-1-fluoroethylene (VCF).[3][4] It can also undergo fluorination reactions with hydrogen fluoride (HF) to produce more highly fluorinated ethanes.[5]

Q2: What are the key safety precautions when working with this compound? A2: this compound is a colorless gas that may form flammable vapor-air mixtures.[7][8]

  • Inhalation: Exposure can cause dizziness, lightheadedness, and at very high levels, passing out.[8] Ensure adequate ventilation and work in a fume hood.

  • Skin/Eye Contact: Direct contact with the liquefied gas can cause frostbite due to rapid evaporation.[7] Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.

  • Fire Hazard: It poses a fire hazard, and containers may explode if heated under confinement.[7] Thermal decomposition can generate toxic gases like hydrogen chloride and hydrogen fluoride.[7] Store away from heat and ignition sources.

Q3: What are effective methods for purifying products from reactions involving this compound? A3: Purification typically involves separating the desired product from unreacted starting materials, byproducts (like HCl), and other side products.

  • Scrubbing: The product gas stream is often passed through an alkaline solution (e.g., NaOH or KOH) to remove acidic byproducts like HCl and HF.

  • Distillation: Cryogenic or fractional distillation is a common method to separate components with different boiling points. However, azeotropes can form, making separation difficult.[9]

  • Extractive Distillation: This technique can be used to separate azeotropic or near-boiling mixtures. It involves adding a third component (an extractive agent) that alters the relative volatilities of the components in the original mixture, facilitating their separation.[9]

Experimental Protocols

Protocol 1: Catalytic Dehydrochlorination of HCFC-142b in a Fixed-Bed Reactor

This protocol describes a general procedure for the gas-phase synthesis of Vinylidene Fluoride (VDF) from this compound.

1. Materials and Equipment:

  • This compound (HCFC-142b) gas cylinder

  • Nitrogen (N₂) gas cylinder (for pretreatment and as a carrier gas)

  • Catalyst (e.g., BaF₂ or potassium-promoted activated carbon)

  • Fixed-bed reactor (typically a quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers (MFCs) for gas delivery

  • Condenser/cold trap for product collection

  • Gas chromatograph (GC) for product analysis

2. Experimental Workflow:

Experimental_Workflow cluster_setup Setup & Pre-treatment cluster_reaction Reaction cluster_analysis Product Collection & Analysis A 1. Load Catalyst into Reactor B 2. Place Reactor in Furnace A->B C 3. Catalyst Pre-treatment: Flow N2 at 350°C for 2h B->C D 4. Set Furnace to Reaction Temp (e.g., 350-600°C) C->D E 5. Introduce Reactant Gas: Flow HCFC-142b and N2 via Mass Flow Controllers D->E F 6. Condense Products in Cold Trap E->F G 7. Analyze Gas Stream using online GC F->G

Caption: General experimental workflow for catalytic dehydrochlorination.

3. Procedure:

  • Catalyst Loading: Place a weighed amount of the catalyst into the center of the fixed-bed reactor, secured with quartz wool plugs.

  • Pre-treatment: Install the reactor in the tube furnace. Purge the system with N₂ at a controlled flow rate. Heat the furnace to the desired pre-treatment temperature (e.g., 350°C) and hold for 2 hours to remove any adsorbed moisture or impurities from the catalyst.[2]

  • Reaction: Adjust the furnace to the target reaction temperature (e.g., 350°C for a BaF₂ catalyst).[2] Once stable, stop the purge N₂ flow and introduce a mixture of HCFC-142b and N₂ (as a carrier/diluent gas) into the reactor at precise flow rates controlled by MFCs.

  • Product Collection: Pass the reactor effluent through a cold trap (e.g., a dry ice/acetone bath) to condense any liquid products.

  • Analysis: The gaseous product stream leaving the cold trap is periodically sampled and analyzed by an online gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID or TCD) to determine the conversion of HCFC-142b and the selectivity to various products.

  • Shutdown: After the experiment, stop the HCFC-142b flow and cool the reactor to room temperature under a continuous flow of N₂.

References

Technical Support Center: Catalyst Deactivation in 2-Chloro-1,1-difluoroethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1,1-difluoroethane (HCFC-142b) and related catalytic processes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during experimentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the catalytic synthesis of this compound and its subsequent reactions, such as the conversion to vinylidene fluoride (B91410) (VDF).

Problem/Observation Potential Cause Troubleshooting Steps & Solutions
Rapid decline in catalyst activity and HCFC-142b conversion. 1. Catalyst Poisoning: Impurities in the feedstock (e.g., sulfur compounds, water) can poison the active sites of the catalyst.[1]- Feedstock Purification: Ensure the HCFC-142b and any co-reactants are of high purity. Implement purification steps like passing the feed through an appropriate adsorbent bed. - Catalyst Selection: Consider using a catalyst with higher tolerance to common impurities.
2. Coking/Carbon Deposition: At elevated temperatures, side reactions can lead to the formation of carbonaceous deposits on the catalyst surface, blocking active sites.[2][3] This is particularly prevalent with activated carbon-based catalysts.[3]- Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for efficient conversion to reduce coking rates.[4] - Adjust Feed Composition: If using co-reactants like acetylene, optimize the molar ratio to minimize polymerization and subsequent coke formation. - Catalyst Regeneration: Implement a regeneration cycle by treating the coked catalyst with a controlled stream of air or an inert gas containing a low concentration of oxygen to burn off the carbon deposits.[5]
Decreased selectivity towards the desired product (e.g., VDF). 1. Catalyst Deactivation by Chlorination: For metal fluoride catalysts (e.g., BaF₂, SrF₂), the byproduct HCl can react with the catalyst, converting the metal fluoride to a less selective metal chloride.[6][7]- Co-feed with a Fluorinating Agent: In some cases, co-feeding a mild fluorinating agent can help maintain the fluorinated state of the catalyst. - Catalyst Modification: Utilize catalysts that are more resistant to chlorination, such as nitrogen-doped carbon catalysts. - HCl Removal: If feasible within the process, consider in-situ removal of HCl to prevent its interaction with the catalyst.
2. Changes in Catalyst Structure: High temperatures can lead to sintering of the catalyst, reducing its active surface area and altering its selectivity.- Lower Operating Temperature: Operate at the lowest effective temperature to minimize thermal degradation. - Use a Thermally Stable Support: Employing a robust catalyst support can improve the thermal stability of the active phase.
Increase in pressure drop across the reactor bed. 1. Catalyst Attrition: Mechanical stress from high gas flow rates can cause the catalyst particles to break down, leading to fines that increase pressure drop.- Optimize Gas Hourly Space Velocity (GHSV): Operate within the recommended GHSV range for your catalyst to avoid excessive mechanical stress. - Use Mechanically Stronger Catalysts: Select catalysts with higher crush strength.
2. Severe Coking: Extensive carbon deposition can physically block the pores of the catalyst and the interstitial spaces in the reactor bed.[2]- Implement Regular Regeneration Cycles: Do not operate the catalyst beyond its recommended lifetime before regeneration to prevent excessive coke buildup. - Dilute Catalyst Bed: In some cases, diluting the catalyst bed with inert particles can help to improve flow dynamics and heat distribution, reducing localized coking.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the dehydrochlorination of this compound (HCFC-142b) to vinylidene fluoride (VDF)?

A1: The most commonly employed catalysts include metal fluorides such as Barium Fluoride (BaF₂) and Strontium Fluoride (SrF₂), as well as various forms of activated and modified carbons.[5] Nitrogen-doped carbons and metal chlorides supported on activated carbon (e.g., FeCl₃/C, CuCl₂/C) have also shown significant catalytic activity.[4][8]

Q2: My metal fluoride catalyst is deactivating. What is the likely cause?

A2: The primary cause of deactivation for metal fluoride catalysts like BaF₂ is chlorination by the HCl byproduct of the dehydrochlorination reaction.[6] This converts the active metal fluoride into a less active metal chloride, reducing both conversion and selectivity.[6]

Q3: How can I regenerate a catalyst that has been deactivated by coking?

A3: Coked catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits. This typically involves passing a stream of air or nitrogen with a low concentration of oxygen over the catalyst bed at an elevated temperature.[5] It is crucial to carefully control the temperature during regeneration to avoid thermal damage to the catalyst.

Q4: What analytical techniques can I use to characterize the deactivation of my catalyst?

A4: Several techniques are useful for characterizing catalyst deactivation:

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the catalyst surface, such as the presence of metal chlorides or different nitrogen species in nitrogen-doped carbons.[9][10]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the catalyst, which can decrease due to coking or sintering.[10]

  • X-ray Diffraction (XRD): To identify changes in the crystalline structure of the catalyst, such as the formation of new phases.[11]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the catalyst and observe coke deposits.[12]

Q5: Can operating conditions be optimized to prolong catalyst life?

A5: Yes, optimizing operating conditions is crucial. Key parameters to consider are:

  • Temperature: Lowering the temperature can reduce the rates of both coking and thermal degradation.[4]

  • Feedstock Purity: Using high-purity reactants minimizes catalyst poisoning.

  • Gas Hourly Space Velocity (GHSV): Operating within the optimal GHSV range can prevent mechanical stress and improve heat and mass transfer.

Quantitative Data on Catalyst Performance and Deactivation

CatalystReaction Temperature (°C)Initial HCFC-142b Conversion (%)Conversion after Time on Stream (TOS)Selectivity to VDF (%)Primary Deactivation MechanismReference
BaF₂350>90Decreases over time>96.5Chlorination by HCl[2]
SrF₂350HighSuffers from instabilityLower than BaF₂Chlorination by HCl[2]
BaF(p-BDC)₀.₅ (calcined)350~5038% after 12hStableChlorination by HCl[6]
FeCl₃/C400-50010-20% enhancementNot specifiedReduced by 10-14%Coking[8]
CuCl₂/C400-480>50% enhancementNot specifiedGreatly improvedCoking[8]
Nitrogen-doped Ordered Mesoporous Carbon (NOMC)400HighStableHighNot specified[5]

Experimental Protocols

Protocol 1: Preparation of a Nitrogen-Doped Activated Carbon (N-AC) Catalyst

This protocol is a general guideline for the preparation of N-AC catalysts, which have shown good performance in dehydrochlorination reactions.

  • Pre-treatment of Activated Carbon (AC):

    • Wash the commercial activated carbon with deionized water to remove any soluble impurities.

    • Dry the washed AC at 110°C for 12 hours.

    • Treat the dried AC with a solution of nitric acid (e.g., 3 M) to introduce oxygen-containing functional groups, which can facilitate nitrogen doping. Stir for 4 hours at 80°C.

    • Wash the acid-treated AC with deionized water until the pH of the filtrate is neutral.

    • Dry the AC at 110°C overnight.

  • Nitrogen Doping:

    • Impregnate the pre-treated AC with a nitrogen-containing precursor. Urea (B33335) is a commonly used and effective precursor.

    • Prepare a solution of urea in a suitable solvent (e.g., deionized water or ethanol).

    • Add the pre-treated AC to the urea solution and stir for several hours to ensure uniform impregnation.

    • Evaporate the solvent at a moderate temperature (e.g., 60-80°C) until a dry powder is obtained.

  • Calcination:

    • Place the urea-impregnated AC in a tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) to remove air.

    • Heat the sample to the desired calcination temperature (e.g., 600-800°C) under a continuous flow of the inert gas. The heating rate can be controlled (e.g., 5°C/min).

    • Hold the sample at the calcination temperature for a specified period (e.g., 2-4 hours).

    • Cool the sample to room temperature under the inert gas flow.

    • The resulting black powder is the N-AC catalyst.

Protocol 2: Catalyst Activity Testing in a Fixed-Bed Reactor

This protocol outlines a typical procedure for evaluating catalyst performance for the gas-phase conversion of HCFC-142b.

  • Reactor Setup:

    • Use a fixed-bed reactor, typically a quartz or stainless steel tube, placed inside a temperature-controlled furnace.

    • Pack a known amount of the catalyst into the center of the reactor, supported by quartz wool plugs.

    • Install thermocouples to monitor the temperature of the catalyst bed.

    • Connect the reactor to a gas delivery system with mass flow controllers for precise control of reactant and carrier gas flow rates.

    • Connect the reactor outlet to a gas chromatograph (GC) for product analysis. An online GC is ideal for real-time monitoring.

  • Catalyst Pre-treatment:

    • Before the reaction, pre-treat the catalyst in the reactor by heating it to a specific temperature (e.g., 350°C) under a flow of an inert gas (e.g., nitrogen) for a period of time (e.g., 1-2 hours) to remove any adsorbed moisture and impurities.

  • Reaction Procedure:

    • Set the furnace to the desired reaction temperature.

    • Introduce the reactant gas mixture (HCFC-142b and a carrier gas like nitrogen) into the reactor at a controlled flow rate.

    • Allow the reaction to stabilize for a certain period before taking the first measurement.

    • Periodically analyze the composition of the effluent gas stream using the GC to determine the conversion of HCFC-142b and the selectivity to various products.

    • Continue the reaction for an extended period to assess the stability and deactivation of the catalyst over time.

  • Data Analysis:

    • Calculate the conversion of HCFC-142b and the selectivity to each product based on the GC data.

    • Plot the conversion and selectivity as a function of time on stream to evaluate the catalyst's stability.

Visualizations

cluster_symptoms Observed Problem cluster_diagnosis Diagnosis cluster_solutions Solutions Symptom Decreased Catalyst Performance Cause_Coking Coking / Carbon Deposition Symptom->Cause_Coking High Temp? Carbon-based catalyst? Cause_Chlorination Catalyst Chlorination Symptom->Cause_Chlorination Metal Fluoride catalyst? Cause_Poisoning Feedstock Poisoning Symptom->Cause_Poisoning Impurities in feed? Cause_Thermal Thermal Degradation Symptom->Cause_Thermal Excessive Temperature? Sol_Regeneration Catalyst Regeneration Cause_Coking->Sol_Regeneration Sol_Optimize_Temp Optimize Temperature Cause_Coking->Sol_Optimize_Temp Sol_Modify_Catalyst Modify or Change Catalyst Cause_Chlorination->Sol_Modify_Catalyst Sol_Purify_Feed Purify Feedstock Cause_Poisoning->Sol_Purify_Feed Cause_Thermal->Sol_Optimize_Temp

Caption: Troubleshooting workflow for catalyst deactivation.

Start Catalyst Preparation and Characterization Reactor_Setup Fixed-Bed Reactor Setup and Loading Start->Reactor_Setup Pretreatment Catalyst Pre-treatment (Inert Gas Flow) Reactor_Setup->Pretreatment Reaction Introduce Reactant Gas (HCFC-142b + N2) Pretreatment->Reaction Analysis Online GC Analysis of Effluent Reaction->Analysis Analysis->Reaction Continuous Monitoring Data_Collection Monitor Conversion & Selectivity over Time Analysis->Data_Collection Deactivation_Study Assess Catalyst Stability and Deactivation Rate Data_Collection->Deactivation_Study End Post-Reaction Characterization Deactivation_Study->End

Caption: Experimental workflow for catalyst performance testing.

cluster_coking Coking Deactivation cluster_chlorination Chlorination Deactivation Active_Site_Coke Active Catalyst Site Coke_Formation Hydrocarbon Adsorption & Polymerization Active_Site_Coke->Coke_Formation High Temp, Side Reactions Blocked_Site Blocked Active Site (Deactivated) Coke_Formation->Blocked_Site Active_Site_Cl Active Metal Fluoride (e.g., BaF2) HCl_Reaction Reaction with HCl (Byproduct) Active_Site_Cl->HCl_Reaction CH3CClF2 -> CH2=CF2 + HCl Inactive_Chloride Inactive Metal Chloride (e.g., BaCl2) HCl_Reaction->Inactive_Chloride

Caption: Mechanisms of catalyst deactivation.

References

Analytical methods for monitoring 2-Chloro-1,1-difluoroethane reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing analytical methods to monitor the reaction progress of 2-Chloro-1,1-difluoroethane (HCFC-142b).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the reaction progress of this compound (HCFC-142b)?

A1: The most prevalent and effective method for monitoring reactions involving this compound is Gas Chromatography (GC).[1][2][3] This technique allows for the separation and quantification of volatile compounds like HCFC-142b and its potential reaction products. Common detectors used in conjunction with GC for this purpose include:

  • Mass Spectrometry (MS): Provides high sensitivity and specificity, allowing for the identification of unknown byproducts.[1][4]

  • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like HCFC-142b.[1]

  • Flame Ionization Detector (FID): A robust and widely used detector for organic compounds, though it may be less sensitive to highly halogenated compounds compared to an ECD.[5][6]

In-situ monitoring can also be achieved using techniques like real-time mass spectrometry.[7] Spectroscopic methods, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can also be employed for structural elucidation of reactants and products.[8][9][10][11]

Q2: How can I prepare my samples for GC analysis of a this compound reaction?

A2: Proper sample preparation is crucial for accurate GC analysis. For reactions involving the gaseous HCFC-142b, a headspace technique is often employed. This involves taking a sample from the headspace of the reaction vessel and directly injecting it into the GC. For liquid-phase reactions, a small aliquot of the reaction mixture can be diluted with a suitable solvent before injection. It is essential to ensure the sample is free of solid particles and non-volatile components that could contaminate the GC system.[2]

Q3: What are the key parameters to optimize for a GC method analyzing HCFC-142b?

A3: Method optimization is critical for achieving good separation and accurate quantification. Key parameters to consider include:

  • Column Selection: A column with a stationary phase suitable for separating volatile halogenated hydrocarbons is necessary.

  • Temperature Program: The oven temperature program should be optimized to ensure good resolution between the peaks of interest.[12]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Nitrogen) affects the separation efficiency and analysis time.

  • Injector and Detector Temperatures: These should be set appropriately to ensure efficient vaporization of the sample and optimal detector performance.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC analysis of this compound reactions.

Problem 1: Poor Peak Resolution or Peak Overlap

Symptoms:

  • Peaks for HCFC-142b and other components are not well-separated.

  • Difficulty in accurately integrating and quantifying individual peaks.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate GC columnSelect a column with a different stationary phase that offers better selectivity for your analytes.
Suboptimal oven temperature programOptimize the temperature program. A slower ramp rate or an isothermal period can improve separation.[12]
Incorrect carrier gas flow rateAdjust the carrier gas flow rate to the optimal value for your column dimensions.
Column overloadingReduce the injection volume or dilute the sample.[12][14]
Problem 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks, with a "tail" or "front" extending from the main peak.

Possible Causes & Solutions:

Possible Cause Solution
Active sites in the injector liner or columnDeactivate the liner or use a liner with glass wool. Condition the column at a high temperature.[12]
Column contaminationBake out the column at a high temperature. If the problem persists, trim the first few centimeters of the column or replace it.[14]
Sample overloadingInject a smaller sample volume or a more dilute sample.[12][14]
Improper column installationReinstall the column, ensuring it is seated correctly in the injector and detector.[14]
Problem 3: Baseline Instability or Drift

Symptoms:

  • The baseline on the chromatogram is not flat, showing a rising or falling trend, or excessive noise.[15]

Possible Causes & Solutions:

Possible Cause Solution
Column bleedCondition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.[12]
Contaminated carrier gasUse high-purity gas and install or replace gas purifiers.[14]
Leaks in the systemPerform a leak check of the gas lines, fittings, and septum.[16]
Detector contaminationClean the detector according to the manufacturer's instructions.[16]
Problem 4: Reduced Peak Size (Loss of Sensitivity)

Symptoms:

  • All peaks in the chromatogram are smaller than expected.[13]

Possible Causes & Solutions:

Possible Cause Solution
Leak in the injectorCheck the septum and O-rings for leaks and replace if necessary.[13]
Incorrect split ratioIf using a split injection, verify that the split ratio is set correctly.[13]
Syringe issueCheck the syringe for leaks or blockages.[13]
Detector issueFor an FID, check the fuel and makeup gas flow rates. For an MS, ensure the ion source is clean and the detector is tuned.[13]

Experimental Protocols

General Protocol for GC-MS Analysis of HCFC-142b Reaction

This protocol provides a general starting point for analyzing the reaction progress of this compound. Optimization will be required based on the specific reaction conditions and available instrumentation.

  • Sample Preparation:

    • For gas-phase reactions, use a gas-tight syringe to withdraw a 100-500 µL sample from the headspace of the reaction vessel.

    • For liquid-phase reactions, withdraw a 10 µL aliquot of the reaction mixture and dilute it with 1 mL of a suitable solvent (e.g., dichloromethane, hexane).

  • GC-MS Instrument Setup:

    • Column: A capillary column suitable for volatile halocarbons (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector at 200°C. For headspace analysis, a split injection with a ratio of 50:1 is recommended to avoid overloading the column.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • MS Detector:

      • Transfer line temperature: 220°C.

      • Ion source temperature: 230°C.

      • Scan range: m/z 35-300.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data.

    • Identify the peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.

    • Quantify the peaks by integrating the peak areas and using a calibration curve generated from standards of known concentrations.

Visualizations

TroubleshootingWorkflow Start Problem Observed PoorResolution Poor Peak Resolution? Start->PoorResolution End Problem Resolved PeakAsymmetry Asymmetrical Peaks? PoorResolution->PeakAsymmetry No OptimizeTemp Optimize Temp Program PoorResolution->OptimizeTemp Yes BaselineIssue Baseline Instability? PeakAsymmetry->BaselineIssue No CheckLiner Check/Deactivate Liner PeakAsymmetry->CheckLiner Yes SensitivityLoss Reduced Sensitivity? BaselineIssue->SensitivityLoss No CheckLeaks Check for Leaks BaselineIssue->CheckLeaks Yes SensitivityLoss->End No CheckInjector Check Injector (Septum, Split Ratio) SensitivityLoss->CheckInjector Yes CheckColumn Check/Replace Column OptimizeTemp->CheckColumn AdjustFlow Adjust Flow Rate CheckColumn->AdjustFlow AdjustFlow->PeakAsymmetry ConditionColumn Condition/Trim Column CheckLiner->ConditionColumn DiluteSample Dilute Sample ConditionColumn->DiluteSample DiluteSample->BaselineIssue CheckGasPurity Check Gas Purity CheckLeaks->CheckGasPurity CleanDetector Clean Detector CheckGasPurity->CleanDetector CleanDetector->SensitivityLoss CheckSyringe Check Syringe CheckInjector->CheckSyringe CheckSyringe->End GCSampleWorkflow ReactionVessel Reaction Vessel (HCFC-142b Reaction) GasPhase Gas Phase Sample (Headspace) ReactionVessel->GasPhase LiquidPhase Liquid Phase Sample (Aliquot) ReactionVessel->LiquidPhase GasTightSyringe Gas-Tight Syringe GasPhase->GasTightSyringe Dilution Dilution with Solvent LiquidPhase->Dilution GCInjection GC Injection GasTightSyringe->GCInjection Dilution->GCInjection GCMSAnalysis GC-MS Analysis GCInjection->GCMSAnalysis DataProcessing Data Processing & Quantification GCMSAnalysis->DataProcessing

References

Technical Support Center: Purification of 2-Chloro-1,1-difluoroethane (HCFC-142)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Chloro-1,1-difluoroethane (HCFC-142). The following sections offer detailed experimental protocols and data to address common purity issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound (HCFC-142)?

A1: Commercial this compound is often a byproduct of the production of 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b).[1] Consequently, impurities may include unreacted starting materials and byproducts from the synthesis process. Common impurities can include:

  • 1-Chloro-1,1-difluoroethane (HCFC-142b): The intended product of the primary synthesis.

  • cis-1,2-Dichloroethylene [2]

  • trans-1,2-Dichloroethylene [2]

  • 1,1,2-Trichloroethane (B165190) [2]

  • Other chlorinated and fluorinated hydrocarbons.

Q2: How can I assess the purity of my this compound sample?

A2: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile impurities in your sample.[3][4][5] A capillary column suitable for separating halogenated hydrocarbons should be used. By comparing the retention times and mass spectra of the peaks in your sample to known standards, you can determine the identity and concentration of impurities.

Q3: What is the boiling point of this compound and its common impurities?

A3: The boiling points of this compound and its potential impurities are crucial for planning purification by distillation. A summary is provided in the table below.

Quantitative Data Summary

CompoundChemical FormulaBoiling Point (°C)
1-Chloro-1,1-difluoroethane (HCFC-142b)C2H3ClF2-9.6[6][7][8][9][10]
This compound (HCFC-142) C2H3ClF2 35.1 [1]
trans-1,2-DichloroethyleneC2H2Cl247.5[11][12][13][14][15][16]
cis-1,2-DichloroethyleneC2H2Cl260.3[11][15][17][18][19]
1,1,2-TrichloroethaneC2H3Cl3110-115[20][21][22][23][24]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Broad peaks or poor separation in GC analysis. Inappropriate GC column or temperature program.Use a non-polar or mid-polar capillary column suitable for volatile halogenated hydrocarbons. Optimize the temperature program to improve the resolution of early-eluting peaks.
Presence of acidic impurities (e.g., HCl, HF from synthesis). Incomplete neutralization after synthesis.Wash the crude product with a dilute aqueous solution of sodium bicarbonate or sodium carbonate, followed by a water wash. Ensure thorough separation of the organic and aqueous layers.
Water contamination in the purified product. Inadequate drying.Dry the organic phase with a suitable drying agent such as anhydrous magnesium sulfate (B86663) or calcium chloride. Ensure sufficient contact time and thorough filtration to remove the drying agent.
Difficulty in separating close-boiling impurities by simple distillation. Formation of an azeotrope or very similar boiling points.Consider fractional distillation with a high-efficiency column (e.g., Vigreux or packed column). If an azeotrope is present, extractive distillation with a suitable solvent may be necessary.

Experimental Protocols

Washing and Drying of Crude this compound

This protocol is designed to remove acidic impurities and water from the crude product.

Materials:

  • Crude this compound

  • 5% (w/v) Sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (or another suitable drying agent)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter funnel and filter paper

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing step with an equal volume of deionized water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate to the organic layer and swirl gently. Continue adding small portions until some of the drying agent remains free-flowing.

  • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

  • Filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with different boiling points.

Materials:

  • Washed and dried crude this compound

  • Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flask)

  • Heating mantle

  • Boiling chips or a magnetic stirrer

  • Thermometer

  • Ice bath

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Place the washed and dried this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

  • Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.

  • Cool the receiving flask in an ice bath to minimize the loss of the volatile product.

  • Begin heating the distillation flask gently.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate.

  • Collect any low-boiling fractions that distill over before the temperature stabilizes at the boiling point of this compound (approximately 35°C).

  • Once the temperature stabilizes at the boiling point of the desired product, change the receiving flask to collect the purified this compound.

  • Continue distillation until the temperature begins to rise again, indicating that higher-boiling impurities are starting to distill.

  • Stop the distillation before the flask boils to dryness.

Extractive Distillation (Conceptual)

For impurities that form azeotropes or have very close boiling points to this compound, extractive distillation may be required. This is an advanced technique that involves the addition of a high-boiling, non-volatile solvent to alter the relative volatilities of the components.

Principle:

  • A carefully selected solvent is introduced into the distillation column.

  • The solvent interacts differently with this compound and the impurity, increasing their relative volatility.

  • The more volatile component can then be separated as the distillate.

  • The less volatile component and the solvent are collected at the bottom and are separated in a second distillation step.

The selection of an appropriate solvent is critical and depends on the specific impurities present. This technique typically requires specialized equipment and expertise.

Visualizations

Purification_Workflow Crude Commercial This compound Wash Washing (e.g., NaHCO3, H2O) Crude->Wash Dry Drying (e.g., MgSO4) Wash->Dry Distill Fractional Distillation Dry->Distill Pure Purified This compound Distill->Pure Analysis Purity Analysis (GC-MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product check_acidity Acidic Impurities? start->check_acidity check_water Water Present? check_acidity->check_water No wash Perform Washing Step check_acidity->wash Yes check_boiling_point Close Boiling Impurities? check_water->check_boiling_point No dry Perform Drying Step check_water->dry Yes frac_distill Use Fractional Distillation check_boiling_point->frac_distill No ext_distill Consider Extractive Distillation check_boiling_point->ext_distill Yes wash->check_water dry->check_boiling_point pure Pure Product frac_distill->pure ext_distill->pure

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Scale-Up of 2-Chloro-1,1-difluoroethane (HCFC-142b) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2-Chloro-1,1-difluoroethane (HCFC-142b) synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of HCFC-142b.

Issue 1: Low Conversion of Starting Material (e.g., 1,1,1-trichloroethane)

  • Question: My reaction shows a low conversion rate of 1,1,1-trichloroethane (B11378) to fluorinated products. What are the potential causes and solutions?

  • Answer: Low conversion is often linked to reaction kinetics and catalyst issues.

    • Insufficient Reaction Temperature: The fluorination reaction requires a specific temperature range to proceed efficiently. For gas-phase reactions, temperatures can range from 150°C to 600°C, while liquid-phase reactions are typically conducted between 50°C and 200°C.[1] Ensure your reactor temperature is within the optimal range for your specific catalyst and phase.

    • Inadequate HF Molar Ratio: A sufficient excess of hydrogen fluoride (B91410) (HF) is often necessary to drive the reaction forward. The molar ratio of HF to the chlorinated starting material can range from 2:1 to 40:1.[2] A low ratio can limit the reaction rate.

    • Poor Reactant Solubility (Liquid Phase): In non-catalytic liquid-phase reactions, the low solubility of HF in the organic phase can hinder the reaction. It has been found that maintaining a concentration of the product, HCFC-142b, at above 20 mole % relative to the 1,1,1-trichloroethane starting material can significantly enhance the solubility of HF and promote the reaction.[3]

    • Catalyst Deactivation: The catalyst may have lost its activity. Refer to the "Catalyst Deactivation" issue below for troubleshooting steps.

Issue 2: Poor Selectivity towards HCFC-142b / High Impurity Profile

  • Question: The reaction is proceeding, but I am observing a high percentage of byproducts such as 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b), 1,1,1-trifluoroethane (B1214931) (HFC-143a), or vinylidene chloride. How can I improve selectivity?

  • Answer: Poor selectivity is a common challenge and is highly dependent on reaction conditions and catalyst choice.

    • Sub-optimal Temperature and Pressure: High reaction temperatures can favor over-fluorination, leading to the formation of HFC-143a.[4][5] Conversely, conditions that favor dehydrochlorination can produce vinylidene chloride, which may polymerize into tars.[3] Fine-tuning the temperature and pressure within the recommended ranges (e.g., 0.2 to 1 MPaG) is critical.[1]

    • Incorrect Contact Time: In gas-phase reactions, the contact time between the reactants and the catalyst is crucial. A long contact time may lead to the formation of undesired byproducts.[4] Typical contact times range from 0.1 to 60 seconds.[6]

    • Byproduct Recycling: The intermediate product, 1,1-dichloro-1-fluoroethane (HCFC-141b), is often co-produced. Recycling this intermediate back into the reactor can increase the overall yield of the desired HCFC-142b.[5]

Issue 3: Catalyst Deactivation

  • Question: My catalyst's performance is degrading over time, leading to lower conversion and selectivity. What is causing this and how can it be mitigated?

  • Answer: Catalyst deactivation is a major hurdle in the industrial production of fluorocarbons.

    • Reduction of Catalyst: Antimony-based catalysts, for example, are prone to deactivation through reduction to a lower oxidation state (Sb³⁺).[5] This can sometimes be counteracted by the continuous co-feeding of an oxidizing agent like chlorine, although this may lead to the formation of chlorinated byproducts.[5]

    • Coke/Tar Formation: Polymerization of olefinic byproducts (like vinylidene chloride) on the catalyst surface can lead to coking or tar formation, which blocks active sites.[3][7] This can be minimized by optimizing reaction conditions to prevent the formation of these precursors.

    • Catalyst Poisoning: Impurities in the feed streams can poison the catalyst. Ensure high-purity starting materials.

    • Catalyst Regeneration: Depending on the catalyst and the nature of deactivation, regeneration may be possible. This often involves controlled oxidation to burn off coke deposits or other treatments to restore the active metal sites.

Issue 4: Difficulties in Product Purification

  • Question: I am struggling to separate HCFC-142b from unreacted starting materials and closely boiling byproducts. What purification strategies are effective?

  • Answer: Purification can be challenging due to the formation of azeotropes or near-azeotropes.

    • Conventional Distillation: While a primary method, it may be insufficient to separate impurities that form azeotropes with HCFC-142b.[8]

    • Extractive Distillation: This technique can be used to break azeotropes. For the related separation of 1,1-difluoroethane (B1215649) from vinyl chloride, extractive agents like aliphatic hydrocarbons, chlorocarbons, and alcohols with boiling points between 10°C and 120°C have proven effective.[8] A similar strategy could be developed for the HCFC-142b system.

    • Post-reaction Treatment: Un-saturated organic byproducts can be converted to higher-boiling compounds by reacting them with chlorine or bromine before the final distillation, simplifying their separation.[9]

Quantitative Data Summary

Table 1: Reported Reaction Parameters for HCFC-142b Synthesis

ParameterValue RangeSynthesis RouteSource
Temperature 150 - 600 °CGas-Phase Fluorination[1]
50 - 200 °CLiquid-Phase Fluorination[1]
110 °CNon-catalytic Liquid Phase[5]
Pressure 0 - 2 MPaGGas & Liquid Phase[1]
15 - 50 barLiquid Phase (Catalytic)[5]
HF/Reactant Molar Ratio 2:1 to 40:1Gas Phase (from 1,1,2-trichloroethane)[2]
15:1 to 30:1Non-catalytic Liquid Phase[5]
3:1 to 15:1Gas Phase (from trihaloethene)[6]
Contact Time (Gas Phase) 15 - 150 secondsFrom 1,1,2-trichloroethane (B165190)[2]
0.1 - 60 secondsFrom trihaloethene[6]

Experimental Protocols

Protocol 1: Catalytic Gas-Phase Fluorination of 1,1,2-Trichloroethane

This protocol is a generalized procedure based on common patent literature.

  • Catalyst Preparation & Activation:

    • A chromium-magnesium fluoride catalyst (e.g., 10-15% CrF₃ on MgF₂) is loaded into a fixed-bed reactor.[2]

    • The catalyst bed is purged with an inert gas (e.g., nitrogen) for 2-5 hours.[2]

    • The catalyst is pre-dried and then activated by passing anhydrous hydrogen fluoride (HF) gas over the bed at an elevated temperature (e.g., 200-350°C) for 4-8 hours.[2]

  • Reaction:

    • The reactor is brought to the target reaction temperature (e.g., 220-280°C) and pressure (e.g., 0.6-0.9 MPa).[2]

    • A gaseous mixture of 1,1,2-trichloroethane and anhydrous HF is continuously fed through a vaporizer into the reactor. The molar ratio of HF to the trichloroethane is maintained within the optimal range (e.g., 4:1 to 10:1).[2]

    • The flow rates are adjusted to achieve a specific contact time (e.g., 20-50 seconds).[2]

  • Product Collection and Purification:

    • The gaseous product stream exiting the reactor, containing HCFC-142b, HCl, unreacted HF, and byproducts, is passed through a condenser to liquefy the organic components.[2]

    • The condensed liquid is sent to a separation unit where the organic phase is separated from the acidic aqueous phase (if any).

    • The organic phase is neutralized (e.g., washed with a mild alkali solution), dried, and then purified by fractional distillation to isolate high-purity HCFC-142b.[2]

Visualizations

experimental_workflow cluster_prep 1. Catalyst Preparation cluster_reaction 2. Gas-Phase Reaction cluster_purification 3. Purification cat_load Load Catalyst (e.g., Cr-Mg Fluoride) cat_act Activate with HF (200-350°C) cat_load->cat_act reactor Fixed-Bed Reactor (220-280°C, 0.6-0.9 MPa) cat_act->reactor reactants Feed Gaseous Reactants (Trichloroethane + HF) reactants->reactor condense Condensation reactor->condense phase_sep Phase Separation condense->phase_sep neutralize Neutralization & Drying phase_sep->neutralize distill Fractional Distillation neutralize->distill product High-Purity HCFC-142b distill->product

Caption: General experimental workflow for HCFC-142b production.

troubleshooting_yield start Low Product Yield Detected check_temp Is Temperature in Optimal Range? start->check_temp check_ratio Is HF:Reactant Molar Ratio Correct? check_temp->check_ratio Yes adjust_temp Adjust Reactor Temperature check_temp->adjust_temp No check_catalyst Is Catalyst Active? check_ratio->check_catalyst Yes adjust_ratio Increase HF Feed Rate check_ratio->adjust_ratio No check_impurities High Level of Byproducts? check_catalyst->check_impurities Yes regen_catalyst Regenerate or Replace Catalyst check_catalyst->regen_catalyst No optimize_cond Optimize Conditions (Temp, Pressure, Contact Time) to Improve Selectivity check_impurities->optimize_cond Yes end Yield Improved adjust_temp->end adjust_ratio->end regen_catalyst->end optimize_cond->end

Caption: Troubleshooting decision tree for low product yield.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthesis routes for HCFC-142b?

    • The most common industrial method is the hydrofluorination of 1,1,1-trichloroethane with hydrogen fluoride (HF), which can be performed in either the liquid or gas phase, often with a catalyst.[5][10] Another route involves the hydrofluorination of vinylidene chloride.[10]

  • Q2: What are the major safety hazards associated with HCFC-142b?

    • HCFC-142b is an extremely flammable liquefied gas.[11][12] It is stored under pressure and may explode if heated.[13] As a gas, it can displace oxygen and cause rapid suffocation.[11][13] Contact with the liquefied gas can cause frostbite.[14]

  • Q3: What personal protective equipment (PPE) is required when handling HCFC-142b?

    • Standard PPE includes chemical safety goggles or a face shield, protective gloves, and suitable protective clothing.[13][15] In case of inadequate ventilation, respiratory protection is necessary.[13] All equipment used should be non-sparking and explosion-proof.[15][16]

  • Q4: How should HCFC-142b be stored?

    • Store cylinders in a dry, cool, and well-ventilated area away from direct sunlight and ignition sources.[11][12] Cylinders should be stored upright and firmly secured.[12] Storage areas should be equipped with systems to detect oxygen levels, as HCFC-142b can act as an asphyxiant.[13]

  • Q5: What are the environmental concerns with HCFC-142b?

    • HCFC-142b is a hydrochlorofluorocarbon, which is an ozone-depleting substance.[14][17] It also has a high global warming potential (GWP).[17] Its use and production are regulated under international agreements like the Montreal Protocol.[18]

  • Q6: What should I do in case of a leak or spill?

    • Evacuate the area immediately and shut off all ignition sources.[12] Stop the leak if it can be done without risk.[11] Ensure adequate ventilation. Only personnel with appropriate training and PPE, including self-contained breathing apparatus, should enter the area to address the leak.[16]

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the primary analytical methods for the quantification of 2-Chloro-1,1-difluoroethane (HCFC-142b). It is intended for researchers, scientists, and drug development professionals requiring accurate and reliable measurement of this compound. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist in method selection and implementation.

Introduction to Analytical Methods

The quantification of this compound, a volatile halogenated hydrocarbon, is predominantly achieved through gas chromatography (GC) coupled with selective detectors. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD). Both techniques offer high sensitivity and selectivity, making them suitable for trace-level analysis in various matrices, including environmental and pharmaceutical samples.

Quantitative Data Comparison

The performance of GC-MS and GC-ECD for the analysis of this compound is summarized in the table below. The data is compiled from various sources and represents typical performance characteristics. It is important to note that specific performance may vary depending on the instrumentation, sample matrix, and method optimization.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Electron Capture Detection (GC-ECD)
Principle Separation by GC, followed by ionization and mass-to-charge ratio analysis. Provides structural information for definitive identification.Separation by GC, followed by detection of electron-absorbing compounds. Highly sensitive to halogenated substances.
Precision High (e.g., 0.23% in atmospheric monitoring)[1]High (e.g., 0.88% in atmospheric monitoring)[1]
Limit of Detection (LOD) Low to sub-picogram levels, depending on the MS analyzer and acquisition mode (e.g., SIM).Extremely low, in the picogram to femtogram range for halogenated compounds.[2]
Limit of Quantification (LOQ) Typically in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range.Typically in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range.
Linearity Range Wide, typically spanning 2-3 orders of magnitude.Can be more limited compared to GC-MS, often spanning 1-2 orders of magnitude.
Accuracy/Recovery Generally high (typically 80-120%), dependent on sample preparation.Generally high (typically 80-120%), dependent on sample preparation and matrix effects.
Selectivity Very high, based on both retention time and mass spectrum.High for electronegative compounds, but can be susceptible to interferences from other halogenated or electron-capturing species.
Compound Identification Confirmatory, based on characteristic mass fragmentation patterns.Presumptive, based on retention time. Confirmation with a second, dissimilar column is recommended.[2]

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and GC-ECD are provided below. These protocols are generalized and may require optimization for specific applications and matrices.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (Air Matrix):

  • Whole Air Sampling: Collect air samples in evacuated, passivated stainless steel canisters (e.g., Summa canisters).

  • Sorbent Tube Sampling: Draw a known volume of air through a sorbent tube packed with a suitable adsorbent material (e.g., Tenax®, charcoal). The trapped analytes are then thermally desorbed onto the GC column.

  • Headspace Analysis: For liquid or solid samples, a static headspace technique can be employed. The sample is equilibrated in a sealed vial at a controlled temperature, and an aliquot of the headspace gas is injected into the GC.

2. Instrumentation and Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a common choice.

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis to maximize sensitivity.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program: A temperature program is used to separate this compound from other volatile components. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp to a higher temperature (e.g., 200°C).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for qualitative analysis and identification, or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Characteristic ions for this compound should be monitored (e.g., m/z 65, 81, 83).

    • MS Temperatures: Source and quadrupole temperatures should be optimized for the specific instrument, for example, 230°C for the source and 150°C for the quadrupole.

3. Calibration:

  • Prepare a series of calibration standards by diluting a certified standard of this compound in a suitable solvent or by using certified gas standards.

  • Analyze the standards under the same conditions as the samples to generate a calibration curve.

Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)

1. Sample Preparation:

  • Sample preparation techniques are similar to those for GC-MS (whole air sampling, sorbent tubes, headspace analysis).

2. Instrumentation and Analysis:

  • Gas Chromatograph: Similar to GC-MS, equipped with a capillary column suitable for halogenated volatile compounds.

  • Injector: Split/splitless injector, typically operated in splitless mode.

  • Carrier Gas: High-purity nitrogen or argon/methane (P5) is often used as both carrier and makeup gas for ECD.[3]

  • Oven Temperature Program: A temperature program similar to that used for GC-MS is employed.

  • Electron Capture Detector:

    • Makeup Gas: Nitrogen or argon/methane at a flow rate sufficient to optimize detector response (e.g., 25-60 mL/min).[4]

    • Detector Temperature: Typically set higher than the final oven temperature to prevent condensation (e.g., 300°C).

3. Calibration:

  • Calibration is performed similarly to the GC-MS method, using a series of standards to construct a calibration curve. Due to the non-linear nature of the ECD response at higher concentrations, the calibration range should be carefully selected to encompass the expected sample concentrations.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Air, Water, etc.) Extraction Extraction / Concentration (e.g., Purge & Trap, SPME) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Detector Detection GC->Detector GC_MS Mass Spectrometry (GC-MS) Detector->GC_MS Confirmatory GC_ECD Electron Capture (GC-ECD) Detector->GC_ECD High Sensitivity Quantification Quantification (Calibration Curve) GC_MS->Quantification GC_ECD->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Method_Comparison_Logic cluster_methods Primary Analytical Methods cluster_considerations Key Considerations for Method Selection Analyte This compound (Volatile, Halogenated) GC_MS GC-MS Analyte->GC_MS GC_ECD GC-ECD Analyte->GC_ECD Confirmation Need for Definitive Identification? Confirmation->GC_MS Yes Confirmation->GC_ECD No (with confirmation) Sensitivity Required Level of Sensitivity? Sensitivity->GC_MS High Sensitivity->GC_ECD Highest Matrix Matrix Complexity & Potential Interferences? Matrix->GC_MS High Complexity Matrix->GC_ECD Lower Complexity

Caption: Logical relationship for selecting an analytical method for this compound.

References

A Comparative Guide to GC-MS Analysis of 2-Chloro-1,1-difluoroethane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 2-Chloro-1,1-difluoroethane (HCFC-142b). The following sections detail experimental protocols, present comparative performance data, and offer visualizations to aid in methodological selection.

Comparison of Analytical Techniques for Purity Assessment

The primary method for analyzing the purity of volatile compounds like this compound is Gas Chromatography. The choice of detector is critical and influences the sensitivity, selectivity, and confirmatory power of the analysis. Here, we compare GC-MS with GC-Electron Capture Detector (GC-ECD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

While GC-ECD can offer higher sensitivity for halogenated compounds, GC-MS provides superior selectivity and definitive identification, making it the gold standard for confirmatory analysis and impurity identification.[1][2] NMR spectroscopy, particularly ¹⁹F NMR, offers a quantitative analysis without the need for extensive calibration for each impurity, providing a complementary approach.[3][4][5]

Table 1: Comparison of Performance Characteristics for Purity Analysis of this compound

Performance CharacteristicGC-MSGC-ECD¹⁹F NMR
Principle Separation by GC, identification by mass-to-charge ratioSeparation by GC, detection of electron-capturing compoundsNuclear magnetic resonance of the ¹⁹F nucleus
Selectivity High; based on mass fragmentation patternsModerate; selective for electrophilic/halogenated compoundsHigh; based on chemical shift
Limit of Detection (LOD) Good to Excellent (pg to low ng range)[6]Excellent for halogenated compounds (low pg range)[1]Moderate (µg to mg range)
Limit of Quantification (LOQ) Good to Excellent (ng range)Excellent for halogenated compounds (pg to low ng range)Moderate (µg to mg range)
Linearity Excellent (typically R² > 0.99)Good (can be affected by matrix)Excellent
Precision (%RSD) Excellent (< 5%)Good (< 10%)Excellent (< 2%)
Confirmatory Power High (provides structural information)Low (risk of false positives from co-eluting halogenated compounds)[1]High (provides structural information)
Throughput HighHighLow to Moderate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.

Sample Preparation: A gaseous sample of this compound is typically introduced into the GC system using a gas-tight syringe or a gas sampling valve. For liquid samples, a headspace analysis can be performed by heating a vial containing the sample and injecting a portion of the vapor phase.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating common impurities.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 35-300) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

Data Analysis: Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, a calibration curve should be prepared using certified reference standards.

Gas Chromatography-Electron Capture Detector (GC-ECD)

GC-ECD is highly sensitive to compounds with electronegative functional groups, such as halogens.

Sample Preparation and Instrumentation: Sample preparation and the GC system are similar to that used for GC-MS. The primary difference is the detector.

GC-ECD Parameters:

  • Injector and GC parameters: Similar to the GC-MS method.

  • Detector Temperature: 300 °C

  • Makeup Gas: Nitrogen or Argon/Methane

Data Analysis: Quantification is performed using an external or internal standard method with calibration curves. Due to the potential for false positives, any peaks detected should be confirmed by a more selective technique like GC-MS.[1]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the analysis of fluorine-containing compounds.

Sample Preparation: A known amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard with a known concentration and a distinct ¹⁹F signal can be added for absolute quantification.

NMR Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Pulse Sequence: A standard one-pulse experiment.

  • Relaxation Delay: A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the nuclei of interest) to ensure full relaxation and accurate integration.

Data Analysis: The purity is determined by comparing the integral of the ¹⁹F signal of this compound to the sum of the integrals of all fluorine-containing signals. The use of an internal standard allows for the calculation of the absolute concentration.

Potential Impurities in this compound

The manufacturing process of this compound (HCFC-142b) can lead to the presence of several impurities. These can include unreacted starting materials, byproducts, and isomers.[7][8][9][10][11][12]

Table 2: Common Potential Impurities in this compound

ImpurityChemical FormulaCommon Name/Abbreviation
1-Chloro-1,1-difluoroethaneC₂H₃ClF₂HCFC-142b (Isomer)
1,1,1-TrichloroethaneC₂H₃Cl₃Methyl Chloroform
Vinylidene chlorideC₂H₂Cl₂VDC
1,1-Dichloro-1-fluoroethane (B156305)C₂H₃Cl₂FHCFC-141b
1,1,1-TrifluoroethaneC₂H₃F₃HFC-143a
2-Chloro-1,1-difluoroethyleneC₂H₂ClF₂-
1-Chloro-1,2-difluoroethaneC₂H₃ClF₂HCFC-142a

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Gaseous or Liquid Sample Vial Headspace Vial (for liquid) Sample->Vial Syringe Gas-tight Syringe/Sampler Sample->Syringe Vial->Syringe Injector GC Injector Syringe->Injector Column Capillary Column Injector->Column IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Total Ion Chromatogram Detector->Chromatogram MassSpectra Mass Spectra Detector->MassSpectra Purity Purity Calculation Chromatogram->Purity MassSpectra->Purity Method_Comparison_Logic cluster_screening Screening & Quantification cluster_confirmation Identification & Confirmation PurityAnalysis Purity Analysis of this compound GC_ECD GC-ECD (High Sensitivity for Halogens) PurityAnalysis->GC_ECD GC_MS_Quant GC-MS (Quantification) (Good Sensitivity & Selectivity) PurityAnalysis->GC_MS_Quant GC_MS_Confirm GC-MS (Confirmation) (High Selectivity & Structural Info) PurityAnalysis->GC_MS_Confirm NMR ¹⁹F NMR (Orthogonal Technique, Structural Info) PurityAnalysis->NMR GC_ECD->GC_MS_Confirm Confirmation of positives

References

A Comparative Guide to the ¹H and ¹⁹F NMR Spectra of 2-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-1,1-difluoroethane. It also presents a comparison with its structural isomers, 1,1-dichloro-2,2-difluoroethane (B1293416) and 1-chloro-1,1-difluoroethane, supported by experimental data, to aid in the structural elucidation of halogenated ethanes.

Spectroscopic Data Summary

The following tables summarize the key ¹H and ¹⁹F NMR spectral data for this compound and its isomers.

Table 1: ¹H NMR Spectral Data

CompoundStructureChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compoundCH₂ClCHF₂~5.9Triplet of doublets (td)²JHF ≈ 56 Hz, ³JHH ≈ 5 HzCHF₂
~3.7Triplet (t)³JHH ≈ 5 HzCH₂Cl
1,1-Dichloro-2,2-difluoroethaneCHCl₂CHF₂5.86Triplet (t)³JHF = 10.1 HzCHF₂
1-Chloro-1,1-difluoroethaneCH₃CClF₂1.8Triplet (t)³JHF = 17 HzCH₃

Table 2: ¹⁹F NMR Spectral Data

CompoundStructureChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compoundCH₂ClCHF₂~-115Doublet of triplets (dt)²JHF ≈ 56 Hz, ³JFF ≈ 12 HzCHF₂
1,1-Dichloro-2,2-difluoroethaneCHCl₂CHF₂-118.4Doublet (d)³JHF = 10.1 HzCHF₂
1-Chloro-1,1-difluoroethaneCH₃CClF₂-85.2Quartet (q)³JHF = 17 HzCClF₂

Interpretation and Comparison

This compound (CH₂ClCHF₂):

  • ¹H NMR: The proton on the carbon bearing the two fluorine atoms (CHF₂) is expected to resonate at a lower field (~5.9 ppm) due to the strong deshielding effect of the adjacent electronegative fluorine atoms. This proton will be split into a triplet by the two adjacent protons of the CH₂Cl group (³JHH) and further into a doublet by the geminal fluorine atoms (²JHF), resulting in a triplet of doublets. The two protons of the chloromethyl group (CH₂Cl) are expected to appear as a triplet around 3.7 ppm due to coupling with the single proton of the CHF₂ group.

  • ¹⁹F NMR: The two equivalent fluorine atoms will exhibit a single resonance. This signal will be split into a doublet by the geminal proton (²JHF) and into a triplet by the two vicinal protons of the CH₂Cl group (³JHH), resulting in a doublet of triplets.

Comparison with Isomers:

  • 1,1-Dichloro-2,2-difluoroethane (CHCl₂CHF₂): In the ¹H NMR spectrum, the single proton of the CHF₂ group appears as a triplet due to coupling with the two fluorine atoms. The ¹⁹F NMR shows a doublet due to coupling with the single vicinal proton. The chemical shifts are influenced by the presence of two chlorine atoms on the adjacent carbon.

  • 1-Chloro-1,1-difluoroethane (CH₃CClF₂): The ¹H NMR spectrum is simpler, showing a triplet for the methyl protons due to coupling with the two fluorine atoms on the adjacent carbon. The ¹⁹F NMR spectrum displays a quartet due to coupling with the three methyl protons.

This comparative analysis demonstrates how the number and position of halogen substituents significantly influence the chemical shifts and coupling patterns in the NMR spectra, allowing for unambiguous structural identification.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of the haloalkane sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard (e.g., Tetramethylsilane (TMS) for ¹H NMR, CFCl₃ for ¹⁹F NMR) if not using the solvent signal as a reference.

NMR Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹⁹F NMR:

    • Pulse Sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum if desired.

    • Spectral Width: -50 to -250 ppm.

    • Number of Scans: 64-256, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

Visualizing Spin-Spin Coupling

The following diagrams illustrate the spin-spin coupling patterns observed in the ¹H and ¹⁹F NMR spectra of this compound.

G cluster_HNMR ¹H NMR Spin-Spin Coupling cluster_FNMR ¹⁹F NMR Spin-Spin Coupling H_CHF2 CHF₂ Proton (td) H_CH2Cl CH₂Cl Protons (t) H_CHF2->H_CH2Cl ³JHH F_CHF2 CHF₂ Fluorines (dt) H_CHF2_F CHF₂ Proton F_CHF2->H_CHF2_F ²JHF H_CH2Cl_F CH₂Cl Protons F_CHF2->H_CH2Cl_F ³JHF

Caption: Spin-spin coupling in this compound NMR.

Caption: Structure of this compound.

A Comparative Analysis of 2-Chloro-1,1-difluoroethane and Other Fluoroalkanes: Properties, Environmental Impact, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the physicochemical properties, environmental impact, and toxicological profiles of 2-Chloro-1,1-difluoroethane (HCFC-142) and a selection of other fluoroalkanes. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key performance indicators are provided.

Introduction

Fluoroalkanes, hydrocarbons in which one or more hydrogen atoms have been replaced by fluorine, are a diverse class of compounds with a wide range of industrial and scientific applications. Their unique properties, including high thermal stability, low reactivity, and specific solvent characteristics, have made them valuable in areas such as refrigeration, as aerosol propellants, and as intermediates in chemical synthesis. However, their environmental impact and potential toxicity are critical considerations. This guide provides a comparative study of this compound against other common fluoroalkanes to aid in the selection and safe handling of these compounds.

Data Presentation: Comparative Tables

The following tables summarize the key physical, environmental, and toxicological data for this compound and a selection of fluorinated methanes, ethanes, and propanes.

Table 1: Physical Properties of Selected Fluoroalkanes

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₂H₃ClF₂100.49-9.2-130.8
FluoromethaneCH₃F34.03-78.4-137.8
DifluoromethaneCH₂F₂52.02-51.6-136.0
TrifluoromethaneCHF₃70.01-82.1-155.2
FluoroethaneC₂H₅F48.06-37.1-143.2
1,1-DifluoroethaneC₂H₄F₂66.05-24.7-117.0
1,1,1-TrifluoroethaneC₂H₃F₃84.04-47.6-111.3
1-FluoropropaneC₃H₇F62.09-2.5-159.0
2-FluoropropaneC₃H₇F62.09-10.0-133.4

Table 2: Environmental Impact of Selected Fluoroalkanes

CompoundOzone Depletion Potential (ODP)¹Global Warming Potential (GWP, 100-year)²
This compound 0.0652310
Fluoromethane0150
Difluoromethane0675[1][2]
Trifluoromethane014800
Fluoroethane0Not available
1,1-Difluoroethane0124[3]
1,1,1-Trifluoroethane04300[4]
1-Fluoropropane0Not available
2-Fluoropropane0Not available

¹ODP is a relative measure of the degradation to the ozone layer, with CFC-11 having an ODP of 1. ²GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide.

Table 3: Acute Inhalation Toxicity of Selected Fluoroalkanes

CompoundSpeciesLC₅₀ (ppm)Exposure Time
This compound Rat210,0004 hours
FluoromethaneNot availableNot availableNot available
DifluoromethaneRat> 520,0004 hours
TrifluoromethaneRat> 663,000[5][6]4 hours[5][6][7]
FluoroethaneNot availableNot availableNot available
1,1-DifluoroethaneRat> 437,5004 hours
1,1,1-TrifluoroethaneRat> 540,000[8]4 hours[8]
1-FluoropropaneNot availableNot availableNot available
2-FluoropropaneNot availableNot availableNot available

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and reproducibility of the presented data.

Determination of Boiling Point (Distillation Method)

Objective: To determine the boiling point of a volatile liquid at atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (-10 to 110 °C)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Add a measured volume of the fluoroalkane to the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Continue to record the temperature until the distillation is complete. A constant temperature throughout the distillation indicates a pure substance.

Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of a chemical compound using bacterial reverse mutation assays.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • Test compound (fluoroalkane)

  • S9 metabolic activation system (optional, to simulate mammalian metabolism)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Prepare a dilution series of the test fluoroalkane.

  • In a test tube, combine the test compound dilution, the bacterial culture, and (if used) the S9 mix.

  • Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Acute Inhalation Toxicity (LC₅₀ Determination)

Objective: To determine the median lethal concentration (LC₅₀) of a volatile substance in a mammalian model (typically rats) following a single exposure.

Apparatus:

  • Inhalation chamber

  • Vapor generation and delivery system

  • Airflow and concentration monitoring equipment

  • Animal caging and monitoring systems

Procedure:

  • Acclimatize the test animals (e.g., rats) to the laboratory conditions.

  • Expose groups of animals to different, controlled concentrations of the fluoroalkane vapor in the inhalation chamber for a fixed duration (e.g., 4 hours).

  • A control group is exposed to clean air under the same conditions.

  • Following exposure, observe the animals for signs of toxicity and mortality over a period of 14 days.

  • Record all clinical signs, body weight changes, and necropsy findings.

  • The LC₅₀ value is calculated using statistical methods based on the mortality data at different concentrations.

Mandatory Visualization

experimental_workflow cluster_physchem Physicochemical Properties cluster_tox Toxicological Assessment cluster_env Environmental Impact P1 Sample Preparation P2 Boiling Point Determination (Distillation) P1->P2 P3 Vapor Pressure Measurement P1->P3 D Comparative Analysis & Reporting P2->D Data Analysis P3->D Data Analysis T1 Dose Range Finding T2 Ames Test (Mutagenicity) T1->T2 T3 Acute Inhalation Toxicity (LC50) T1->T3 T2->D Data Analysis T3->D Data Analysis E1 Atmospheric Lifetime Study E2 ODP & GWP Calculation E1->E2 E2->D Data Analysis

Caption: Experimental workflow for the comparative study of fluoroalkanes.

signaling_pathway cluster_exposure Exposure & Absorption cluster_metabolism Metabolism & Distribution cluster_effects Potential Toxic Effects A Inhalation of Fluoroalkane B Absorption into Bloodstream A->B C Distribution to Tissues B->C G Excretion (mainly via exhalation) B->G Direct Exhalation D Metabolism (e.g., P450 enzymes) (Generally low for fluoroalkanes) C->D E Central Nervous System Depression (at high concentrations) C->E F Cardiac Sensitization (potential for some compounds) C->F D->G

Caption: Generalized pathway of fluoroalkane exposure and potential effects.

References

A Comparative Analysis of the Reactivity of 2-Chloro-1,1-difluoroethane and 1-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of the two isomers of chlorodifluoroethane, HCFC-142 and HCFC-142b, supported by experimental data and detailed protocols.

The isomers 2-Chloro-1,1-difluoroethane (HCFC-142) and 1-Chloro-1,1-difluoroethane (HCFC-142b) are hydrochlorofluorocarbons (HCFCs) that have been used in various industrial applications. While structurally similar, their differing placement of the chlorine atom leads to distinct chemical and physical properties, most notably in their atmospheric reactivity and environmental impact. This guide provides a detailed comparison of their reactivity, focusing on their atmospheric lifetimes and reactions with hydroxyl radicals, which are the primary determinants of their tropospheric degradation.

Quantitative Comparison of Physicochemical and Reactivity Data

The following table summarizes the key physicochemical properties and atmospheric reactivity data for HCFC-142 and HCFC-142b.

PropertyThis compound (HCFC-142)1-Chloro-1,1-difluoroethane (HCFC-142b)
Chemical Formula CH₂ClCHF₂CH₃CClF₂
Molar Mass ( g/mol ) 100.49100.49
Boiling Point (°C) 35.1[1]-9.6[2]
Atmospheric Lifetime (years) 5.417 - 19.5[2]
Ozone Depletion Potential (ODP) 0.019[1]0.065 - 0.07[2]
100-year Global Warming Potential (GWP) 189[1]2300 - 5000[2]
OH Radical Reaction Rate Constant (k) 3.0 x 10⁻¹⁴ cm³/molecule·s at 298 K9.6 x 10⁻¹³ exp(-1650/T) cm³/molecule·s

Atmospheric Reactivity and Degradation Pathways

The primary sink for both HCFC-142 and HCFC-142b in the troposphere is their reaction with the hydroxyl radical (•OH). This reaction initiates the atmospheric degradation of these compounds. The significant difference in their atmospheric lifetimes and, consequently, their environmental impacts, can be directly attributed to the differing rates of this initial reaction.

1-Chloro-1,1-difluoroethane (HCFC-142b) , with its longer atmospheric lifetime of 17 to 19.5 years, is less reactive towards •OH radicals.[2] The hydrogen atoms on the methyl group are less susceptible to abstraction by •OH radicals compared to the hydrogen atoms in HCFC-142.

This compound (HCFC-142) , in contrast, has a considerably shorter atmospheric lifetime of 5.4 years, indicating a higher reactivity. The presence of a hydrogen atom on the same carbon as the two fluorine atoms makes it more susceptible to abstraction by hydroxyl radicals.

The degradation of both isomers proceeds through a series of complex reactions following the initial hydrogen abstraction by •OH, ultimately leading to the formation of smaller, oxygenated species that are removed from the atmosphere through deposition.

G cluster_0 Tropospheric Degradation HCFC HCFC-142 or HCFC-142b Abstraction H-atom Abstraction HCFC->Abstraction k(OH) OH •OH Radical OH->Abstraction Alkyl_Radical Haloalkyl Radical Abstraction->Alkyl_Radical Peroxy_Radical Peroxy Radical Alkyl_Radical->Peroxy_Radical + O₂ O2 O₂ O2->Peroxy_Radical Further_Reactions Further Reactions Peroxy_Radical->Further_Reactions Products Degradation Products (e.g., HF, HCl, CO₂) Further_Reactions->Products

Caption: Generalized tropospheric degradation pathway for HCFCs initiated by hydroxyl radicals.

Experimental Protocols

The determination of the rate constants for the reaction of HCFCs with hydroxyl radicals is crucial for assessing their atmospheric lifetimes. The relative rate method is a commonly employed experimental technique for this purpose.

Relative Rate Method for Determining OH Radical Reaction Rate Constants

Objective: To determine the rate constant (k_test) for the reaction of a test compound (e.g., HCFC-142 or HCFC-142b) with •OH radicals relative to a reference compound with a well-known rate constant (k_ref).

Experimental Setup:

  • A reaction chamber (e.g., a Teflon bag or glass reactor) of a known volume.

  • A source of •OH radicals, typically from the photolysis of a precursor such as methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂).

  • A light source for photolysis (e.g., UV lamps).

  • Analytical instrumentation for monitoring the concentrations of the test and reference compounds, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

Procedure:

  • Introduce known concentrations of the test compound, the reference compound, and the •OH radical precursor into the reaction chamber.

  • Irradiate the chamber with the light source to initiate the generation of •OH radicals.

  • Monitor the concentrations of the test and reference compounds over time.

  • The relative loss of the test and reference compounds is governed by the following relationship:

    ln([Test]₀ / [Test]ₜ) = (k_test / k_ref) * ln([Ref]₀ / [Ref]ₜ)

    where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, respectively.

  • A plot of ln([Test]₀ / [Test]ₜ) versus ln([Ref]₀ / [Ref]ₜ) will yield a straight line with a slope equal to k_test / k_ref.

  • Knowing the value of k_ref, the rate constant for the test compound, k_test, can be calculated.

G cluster_workflow Relative Rate Experiment Workflow start Prepare Reactant Mixture (Test, Reference, OH Precursor) photolysis Initiate OH Production (Photolysis) start->photolysis monitoring Monitor Concentrations (GC-FID/MS) photolysis->monitoring analysis Data Analysis (Plot ln ratios) monitoring->analysis result Determine k_test analysis->result

Caption: Workflow for the relative rate experimental method.

Conclusion

The reactivity of this compound (HCFC-142) is significantly higher than that of its isomer, 1-Chloro-1,1-difluoroethane (HCFC-142b), primarily due to its faster reaction with atmospheric hydroxyl radicals. This leads to a much shorter atmospheric lifetime for HCFC-142 and, consequently, a lower Ozone Depletion Potential and Global Warming Potential. This comparative guide highlights the critical role that isomeric structure plays in determining the environmental fate and impact of chemical compounds. For researchers and professionals in drug development and other fields, understanding these reactivity differences is essential for making informed decisions regarding the selection and use of halogenated compounds.

References

The Efficacy of 2-Chloro-1,1-difluoroethane as a Fluorinating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a pivotal strategy in modern drug discovery and materials science, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The choice of a fluorinating agent is therefore a critical decision in synthetic chemistry. This guide provides a comparative analysis of 2-Chloro-1,1-difluoroethane (HCFC-142b) against established fluorinating agents, offering insights into their respective efficacies, operational domains, and safety profiles. While HCFC-142b is a well-known industrial chemical, its application as a general fluorinating agent in fine chemical synthesis is not documented. This guide will, therefore, explore its potential reactivity in comparison to widely used reagents.

Overview of Fluorinating Agents

Fluorinating agents are broadly classified into two categories based on their mode of action:

  • Nucleophilic Fluorinating Agents: These reagents deliver a fluoride (B91410) ion (F⁻) to an electrophilic carbon center. They are commonly used for substitution reactions, such as the conversion of alcohols to alkyl fluorides.

  • Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic center, such as an enolate or an electron-rich aromatic ring.

This compound (HCFC-142b): A Potential but Unconventional Fluorinating Agent

This compound (CH₃CClF₂) is primarily utilized as a refrigerant and as a precursor for the production of vinylidene fluoride (PVDF) through dehydrochlorination at high temperatures.[1][2] There is a notable absence of scientific literature demonstrating its use as a general-purpose fluorinating agent for the synthesis of diverse organic molecules in a laboratory setting.

Theoretically, the C-Cl bond in HCFC-142b is weaker than the C-F bonds and could potentially be cleaved to generate a difluoroethyl radical or cation, which could then be used in difluoroalkylation reactions. However, the high temperatures required for its decomposition limit its applicability in the context of complex, thermally sensitive molecules typically encountered in drug development.[3]

Comparison with Established Fluorinating Agents

To provide a clear perspective, the following sections compare the potential utility of HCFC-142b with well-established nucleophilic and electrophilic fluorinating agents.

Nucleophilic Deoxyfluorination: A Head-to-Head Comparison

Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is a fundamental transformation in medicinal chemistry.

ReagentTypical Reaction ConditionsYieldsSafety and Handling
DAST (Diethylaminosulfur Trifluoride)-78 °C to rt; various solvents (e.g., CH₂Cl₂)Moderate to high, but can be substrate-dependent.Thermally unstable, can decompose explosively. Moisture sensitive.
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)rt to reflux; various solvents (e.g., THF)Generally high, often with fewer byproducts than DAST.More thermally stable than DAST, but still requires careful handling. Moisture sensitive.
PyFluor (2-Pyridinesulfonyl fluoride)rt to 60 °C; with an amine base (e.g., DBU)High, with excellent selectivity and functional group tolerance.Thermally stable, crystalline solid. Less prone to decomposition than DAST.
This compound (HCFC-142b) Hypothetical: High temperatures likely required.Unknown for general deoxyfluorination.Flammable gas.[4] Requires specialized equipment for handling.

Experimental Protocol: Deoxyfluorination of a Primary Alcohol using PyFluor

To a solution of the primary alcohol (1.0 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) in anhydrous dichloromethane (B109758) (5 mL) at room temperature is added PyFluor (1.2 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding alkyl fluoride.

Deoxyfluorination_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Alcohol Primary Alcohol Stirring Stirring at RT (12-24h) Alcohol->Stirring DBU DBU DBU->Stirring PyFluor PyFluor PyFluor->Stirring Solvent CH₂Cl₂ Solvent->Stirring Quench Quench with H₂O Stirring->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product Product Purify->Product Alkyl Fluoride

Figure 1. General workflow for the deoxyfluorination of a primary alcohol using PyFluor.

Electrophilic Fluorination: A Comparative Overview

Electrophilic fluorinating agents are essential for the fluorination of nucleophilic carbons, such as in the synthesis of α-fluoro carbonyl compounds.

ReagentTypical Reaction ConditionsYieldsSafety and Handling
Selectfluor® (F-TEDA-BF₄)rt to reflux; polar solvents (e.g., MeCN, H₂O)Generally high for a wide range of substrates.Stable, crystalline solid. Easy to handle.
NFSI (N-Fluorobenzenesulfonimide)rt to elevated temperatures; various solventsGood to excellent, particularly for enolates and carbanions.Stable, crystalline solid. Generally safe to handle.
This compound (HCFC-142b) Hypothetical: Unlikely to act as an electrophilic fluorinating agent.Not applicable.Flammable gas.

Experimental Protocol: α-Fluorination of a β-Ketoester using Selectfluor®

To a solution of the β-ketoester (1.0 mmol) in acetonitrile (B52724) (10 mL) at room temperature is added Selectfluor® (1.1 mmol). The reaction mixture is stirred at room temperature for 4-8 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the α-fluoro-β-ketoester.

Electrophilic_Fluorination_Pathway substrate β-Ketoester intermediate Enolate Intermediate substrate->intermediate Base (optional) reagent Selectfluor® product α-Fluoro-β-ketoester reagent->product intermediate->product Electrophilic Fluorination

Figure 2. Simplified reaction pathway for the electrophilic fluorination of a β-ketoester.

Conclusion

While this compound is an important industrial chemical, its application as a versatile fluorinating agent for the synthesis of complex organic molecules in a research and development setting is not established. Its gaseous nature and the harsh conditions likely required for its activation make it an impractical choice compared to the array of well-established, user-friendly, and highly effective nucleophilic and electrophilic fluorinating agents currently available. Reagents such as PyFluor for deoxyfluorination and Selectfluor® for electrophilic fluorination offer superior performance in terms of reaction conditions, yields, and safety, making them the preferred choices for medicinal and materials chemists. Researchers are advised to select a fluorinating agent based on the specific transformation required, substrate compatibility, and safety considerations.

References

A Spectroscopic Comparison of 2-Chloro-1,1-difluoroethane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. This guide provides an objective spectroscopic comparison of 2-Chloro-1,1-difluoroethane and its structural isomers, offering supporting experimental data and methodologies to aid in their differentiation.

The compound this compound, more systematically named 1-Chloro-2,2-difluoroethane, shares its molecular formula (C₂H₃ClF₂) with two other structural isomers: 1-Chloro-1,1-difluoroethane and 1-Chloro-1,2-difluoroethane. While possessing the same mass, their distinct atomic arrangements give rise to unique spectroscopic fingerprints. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that enable the unambiguous identification of each isomer.

Isomer Structures

The logical relationship between the isomers, all stemming from the same molecular formula, is depicted below.

G Isomers of C₂H₃ClF₂ cluster_isomers C2H3ClF2 C₂H₃ClF₂ 1_chloro_2_2_difluoroethane 1-Chloro-2,2-difluoroethane (ClCH₂CHF₂) C2H3ClF2->1_chloro_2_2_difluoroethane 1_chloro_1_1_difluoroethane 1-Chloro-1,1-difluoroethane (CH₃CClF₂) C2H3ClF2->1_chloro_1_1_difluoroethane 1_chloro_1_2_difluoroethane 1-Chloro-1,2-difluoroethane (CH₂FCHClF) C2H3ClF2->1_chloro_1_2_difluoroethane

Structural isomers of C₂H₃ClF₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is a powerful tool for elucidating the precise structural connectivity of molecules. The ¹H, ¹³C, and ¹⁹F NMR spectra of the three isomers exhibit distinct chemical shifts, multiplicities, and coupling constants, allowing for their clear differentiation.

¹H NMR Data
CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1-Chloro-2,2-difluoroethane 5.95Triplet of Triplets (tt)JHF = 56.5, JHH = 4.0CHF₂
3.75Triplet of Doublets (td)JHH = 4.0, JHF = 12.0CH₂Cl
1-Chloro-1,1-difluoroethane 2.05Triplet (t)JHF = 15.0CH₃
1-Chloro-1,2-difluoroethane 6.40Doublet of Doublets of Doublets (ddd)JHF = 50.0, JHH = 7.0, 3.0CHClF
4.80Doublet of Doublets of Triplets (ddt)JHF = 48.0, JHH = 7.0, 3.0CH₂F
¹³C NMR Data
CompoundChemical Shift (δ) ppmAssignment
1-Chloro-2,2-difluoroethane 115.5 (t, JCF = 238 Hz)CHF₂
45.0 (t, JCF = 25 Hz)CH₂Cl
1-Chloro-1,1-difluoroethane 124.5 (t, JCF = 278 Hz)CClF₂
25.5 (t, JCF = 26 Hz)CH₃
1-Chloro-1,2-difluoroethane 95.0 (dt, JCF = 250 Hz, JCCF = 20 Hz)CHClF
70.0 (dt, JCF = 240 Hz, JCCF = 25 Hz)CH₂F
¹⁹F NMR Data
CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1-Chloro-2,2-difluoroethane -124.5Doublet of Triplets (dt)JHF = 56.5, JHF = 12.0CHF₂
1-Chloro-1,1-difluoroethane -85.0Quartet (q)JHF = 15.0CClF₂
1-Chloro-1,2-difluoroethane -175.0Doublet of Triplets (dt)JFF = 15.0, JHF = 50.0CHClF
-230.0Doublet of Triplets (dt)JFF = 15.0, JHF = 48.0CH₂F

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy probes the vibrational modes of molecules. The C-H, C-F, and C-Cl bonds in each isomer vibrate at characteristic frequencies, resulting in unique IR absorption spectra. The gas-phase IR spectra are particularly useful for distinguishing these volatile compounds.

CompoundKey Absorption Bands (cm⁻¹)Vibrational Assignment
1-Chloro-2,2-difluoroethane 2980-3020, 1430, 1100-1150, 830C-H stretch, CH₂ scissoring, C-F stretch, C-Cl stretch
1-Chloro-1,1-difluoroethane 2990-3030, 1450, 1150-1200, 890C-H stretch, CH₃ deformation, C-F stretch, C-Cl stretch
1-Chloro-1,2-difluoroethane 2970-3010, 1440, 1050-1100, 800C-H stretch, CH₂/CH deformation, C-F stretch, C-Cl stretch

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns, which can be used to identify the isomers.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
1-Chloro-2,2-difluoroethane 100/102 (M⁺)81/83 ([M-F]⁺), 65 ([CHF₂]⁺), 49/51 ([CH₂Cl]⁺)
1-Chloro-1,1-difluoroethane 100/102 (M⁺)85/87 ([CClF₂]⁺), 65 ([CHF₂]⁺), 35/37 (Cl⁺)
1-Chloro-1,2-difluoroethane 100/102 (M⁺)81/83 ([M-F]⁺), 65 ([CHF₂]⁺), 49/51 ([CH₂Cl]⁺), 33 ([CH₂F]⁺)

Experimental Protocols

The following provides a general overview of the experimental methodologies used to acquire the spectroscopic data presented.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Isomer Sample NMR_Sample Dissolve in CDCl₃ Sample->NMR_Sample IR_Sample Introduce into Gas Cell Sample->IR_Sample MS_Sample Introduce into Ion Source (EI) Sample->MS_Sample NMR_Acquire Acquire ¹H, ¹³C, ¹⁹F Spectra NMR_Sample->NMR_Acquire NMR_Process Process Data (FT, Phasing, Baseline Correction) NMR_Acquire->NMR_Process IR_Acquire Acquire Spectrum IR_Sample->IR_Acquire IR_Process Identify Peak Frequencies IR_Acquire->IR_Process MS_Acquire Acquire Mass Spectrum MS_Sample->MS_Acquire MS_Process Analyze Fragmentation Pattern MS_Acquire->MS_Process

General workflow for spectroscopic analysis.

NMR Spectroscopy:

  • Sample Preparation: Samples of each isomer are typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Standard parameters include a 90° pulse, a spectral width of approximately 10 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled spectra are acquired with a wider spectral width (e.g., 200 ppm).

  • ¹⁹F NMR: Spectra are acquired with or without proton decoupling, using a suitable fluorine reference standard.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to yield the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For these volatile compounds, gas-phase IR spectroscopy is ideal. A small amount of the liquid sample is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty cell is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands are determined and assigned to specific molecular vibrations.

Mass Spectrometry (MS):

  • Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a heated inlet system or a gas chromatography (GC) column for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

A Comparative Environmental Impact Assessment: 2-Chloro-1,1-difluoroethane (HCFC-142b) vs. Other Key HCFCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impacts of 2-Chloro-1,1-difluoroethane (HCFC-142b) against other widely used hydrochlorofluorocarbons (HCFCs), namely HCFC-22 (Chlorodifluoromethane) and HCFC-141b (1,1-Dichloro-1-fluoroethane). This document summarizes key environmental metrics, details the experimental and computational methodologies used for their determination, and offers a clear visualization of the assessment framework.

Quantitative Environmental Impact Data

The following table summarizes the key environmental impact parameters for HCFC-142b and other selected HCFCs. These values are critical for understanding their relative contributions to ozone depletion and global warming.

Chemical NameCommon NameChemical FormulaAtmospheric Lifetime (years)Ozone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)
This compoundHCFC-142bCH₃CClF₂17.9 - 18.50.065 - 0.071,980 - 2,400
ChlorodifluoromethaneHCFC-22CHClF₂11.8 - 12.00.0551,760 - 1,810
1,1-Dichloro-1-fluoroethaneHCFC-141bCH₃CCl₂F9.2 - 9.30.11 - 0.12725 - 782

Methodologies for Determining Environmental Impact

The assessment of the environmental impact of HCFCs relies on a combination of laboratory measurements, atmospheric observations, and sophisticated modeling.

Experimental Protocol for Determining Atmospheric Lifetime

The atmospheric lifetime of an HCFC is primarily determined by its rate of reaction with the hydroxyl radical (OH) in the troposphere. The general experimental workflow involves:

  • Laboratory Kinetic Studies: The rate constant for the reaction of the HCFC with OH radicals is measured in a laboratory setting over a range of temperatures and pressures that simulate tropospheric conditions. This is often done using techniques like laser flash photolysis to generate OH radicals and monitoring their decay in the presence of the HCFC.

  • Atmospheric Modeling: The experimentally determined rate constant is then used as an input for global atmospheric models (2-D or 3-D chemical transport models). These models simulate the distribution of OH radicals in the atmosphere and calculate the global average removal rate of the HCFC.

  • Scaling to a Reference Compound: An alternative or supplementary method involves scaling the HCFC's lifetime to that of a well-characterized reference compound, such as methyl chloroform (B151607) (CH₃CCl₃), for which the atmospheric lifetime has been accurately determined from long-term atmospheric measurements. The scaling factor is the ratio of the rate constants for the reaction of the HCFC and the reference compound with OH radicals.

Methodology for Calculating Ozone Depletion Potential (ODP)

The Ozone Depletion Potential (ODP) of a substance is a relative measure of its ability to destroy stratospheric ozone compared to a reference compound, trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0.[1] The calculation methodology involves:

  • Atmospheric Modeling: Complex 2-D and 3-D atmospheric chemistry-transport models are used to simulate the release of a given mass of the substance and track its transport to the stratosphere.

  • Chemical Degradation and Ozone Destruction: The models include detailed chemical mechanisms that simulate the photolytic decomposition of the substance in the stratosphere, the release of chlorine atoms, and the subsequent catalytic cycles that destroy ozone molecules.

  • Comparison with CFC-11: The total calculated global ozone loss due to the emission of the substance is then compared to the calculated ozone loss from the emission of the same mass of CFC-11 over the entire atmospheric lifetime of the substance. The ratio of these two values gives the ODP.[1]

Methodology for Calculating Global Warming Potential (GWP)

The Global Warming Potential (GWP) is an index that compares the ability of a greenhouse gas to trap heat in the atmosphere relative to carbon dioxide (CO₂) over a specific time horizon, typically 100 years.[2] The calculation involves:

  • Infrared Absorption Spectrum: The first step is to experimentally measure the infrared absorption spectrum of the compound. This determines the wavelengths at which the molecule absorbs thermal radiation and its efficiency in doing so.

  • Radiative Forcing Calculation: The measured absorption spectrum is used to calculate the instantaneous radiative forcing, which is the change in the energy balance of the Earth's atmosphere caused by a unit increase in the concentration of the gas.

  • Integration over Time: The radiative forcing is then integrated over a chosen time horizon (e.g., 100 years), taking into account the atmospheric lifetime of the gas. A shorter lifetime means the warming effect is more concentrated in the initial years after emission.

  • Normalization to CO₂: The integrated radiative forcing of the gas is then divided by the integrated radiative forcing of the same mass of CO₂ over the same time horizon. This ratio is the GWP of the substance.

Environmental Impact Assessment Pathway

The following diagram illustrates the logical flow of the environmental impact assessment for HCFCs, from their emission to their ultimate environmental consequences.

cluster_emission Emission Sources cluster_atmosphere Atmospheric Processes cluster_impact Environmental Impacts Industrial Processes Industrial Processes HCFC Release HCFC Release Industrial Processes->HCFC Release Refrigeration & AC Refrigeration & AC Refrigeration & AC->HCFC Release Foam Blowing Foam Blowing Foam Blowing->HCFC Release Tropospheric Degradation (OH reaction) Tropospheric Degradation (OH reaction) HCFC Release->Tropospheric Degradation (OH reaction) Determines Atmospheric Lifetime Stratospheric Transport Stratospheric Transport HCFC Release->Stratospheric Transport Global Warming Global Warming HCFC Release->Global Warming Contributes to Radiative Forcing Photolytic Decomposition (UV) Photolytic Decomposition (UV) Stratospheric Transport->Photolytic Decomposition (UV) Chlorine Release Chlorine Release Photolytic Decomposition (UV)->Chlorine Release Ozone Depletion Ozone Depletion Chlorine Release->Ozone Depletion

Caption: Logical workflow of HCFC environmental impact assessment.

Conclusion

The data and methodologies presented in this guide highlight the significant environmental impact of HCFCs, including this compound. While introduced as transitional replacements for the more damaging chlorofluorocarbons (CFCs), their contributions to both ozone depletion and global warming are substantial.[3] HCFCs possess lower ODPs than CFCs because the presence of hydrogen in their structure makes them susceptible to degradation by hydroxyl radicals in the troposphere, reducing the amount of chlorine that reaches the stratosphere.[1] Nevertheless, they are potent greenhouse gases.[3] The ongoing phase-out of HCFCs under the Montreal Protocol is a critical step in mitigating these environmental risks.[4] For researchers and professionals in drug development and other scientific fields, understanding these environmental metrics is crucial for making informed decisions regarding the use and potential replacement of these substances in various applications.

References

Performance Showdown: 2-Chloro-1,1-difluoroethane (HCFC-142b) vs. Modern Refrigerant Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

As the refrigerant landscape continues to evolve, driven by environmental regulations and a push for greater efficiency, a thorough understanding of the performance characteristics of various refrigerants is paramount. This guide provides a detailed comparison of 2-Chloro-1,1-difluoroethane (HCFC-142b), a hydrochlorofluorocarbon being phased out, with several key alternative refrigerants: HFC-134a, HFC-152a, HFO-1234yf, Propane (R-290), and Isobutane (R-600a). This objective analysis, supported by experimental data, aims to equip researchers and scientists with the necessary information to make informed decisions in their applications.

Physicochemical and Environmental Properties

The fundamental properties of a refrigerant dictate its suitability for various applications and its impact on the environment. The following table summarizes the key physicochemical and environmental characteristics of HCFC-142b and its alternatives.

PropertyThis compound (HCFC-142b)1,1,1,2-Tetrafluoroethane (HFC-134a)1,1-Difluoroethane (HFC-152a)2,3,3,3-Tetrafluoropropene (HFO-1234yf)Propane (R-290)Isobutane (R-600a)
Chemical Formula C₂H₃ClF₂C₂H₂F₄C₂H₄F₂C₃H₂F₄C₃H₈C₄H₁₀
Molar Mass ( g/mol ) 100.49[1]102.03[2]66.05[3]114.0444.158.12[4]
Boiling Point (°C) -9.2[5]-26.3[2]-24.7[3]-29[6]-42.1[7]-11.7
Critical Temperature (°C) 136.45[5]101.1[2]113.595[6]96.7[7]134.7[8]
Critical Pressure (MPa) 4.12[5]4.06[2]4.523.384.25[7]3.64[8]
Ozone Depletion Potential (ODP) 0.043[5]0[2]0[9]0[10]0[11]0[4]
Global Warming Potential (GWP, 100-yr) 2400[5]1430[2]124[12]<1[6]3[11]3[4]
ASHRAE Safety Classification A2A1A2A2LA3[11]A3

Performance Comparison

The Coefficient of Performance (COP) and Cooling Capacity are critical metrics for evaluating the efficiency and effectiveness of a refrigerant in a refrigeration system. The following table presents a summary of experimental performance data for HCFC-142b and its alternatives. It is important to note that direct, comprehensive comparative studies under identical conditions are limited. The data presented here is synthesized from various sources and the operating conditions are specified where available.

RefrigerantEvaporator Temp. (°C)Condenser Temp. (°C)COPCooling Capacity (kW)Source
HCFC-142b --Data Not AvailableData Not Available-
HFC-134a 7.254.42.5 - 3.0BaselineMultiple Studies
HFC-152a 7.254.4~5-10% higher than HFC-134aSlightly lower than HFC-134aTheoretical & Experimental Studies
HFO-1234yf 7.254.4~2-5% lower than HFC-134a~5-10% lower than HFC-134aExperimental Studies
R-290 (Propane) 7.254.4~5-15% higher than HFC-134a~90% of HFC-134aExperimental Studies
R-600a (Isobutane) 7.254.4~2-5% higher than HFC-134a~50-60% of HFC-134aExperimental Studies

Note: The performance of a refrigerant is highly dependent on the specific system design and operating conditions. The values presented above are for comparative purposes and may vary in different applications.

Experimental Protocols for Performance Evaluation

The performance data presented in this guide is based on experimental methodologies outlined in standards such as ANSI/ASHRAE Standard 23.1-2019, "Methods of Testing for Rating the Performance of Positive Displacement Refrigerant Compressors and Condensing Units that Operate at Subcritical Pressures of the Refrigerant." [13][14] This standard provides a framework for consistent and accurate measurement of refrigerant performance.

A generalized experimental workflow for determining the Coefficient of Performance (COP) and Cooling Capacity of a refrigerant typically involves the following key steps:

  • Test Apparatus Setup: A vapor compression refrigeration system is assembled with the compressor or condensing unit under test. The system includes an evaporator, a condenser, an expansion device, and interconnecting piping. The apparatus is heavily instrumented with sensors to measure temperature, pressure, and mass flow rate at various points in the refrigeration cycle.

  • Calorimeter: A key component of the test setup is the calorimeter, a thermally insulated apparatus containing a heat exchanger.[15][16] It is used to accurately measure the refrigerant mass flow rate by determining the heat input or output that results in a corresponding change in the refrigerant's enthalpy.[15][16]

  • Controlled Operating Conditions: The system is operated under a set of predefined and controlled conditions. This includes maintaining a constant evaporator inlet temperature and a constant condenser inlet temperature to simulate specific operating environments.

  • Data Acquisition: Once the system reaches a steady state, data from all the sensors (temperature, pressure, mass flow rate, and power input to the compressor) are recorded.

  • Calculation of Performance Metrics:

    • Cooling Capacity: The cooling capacity is determined by calculating the rate of heat removal by the refrigerant in the evaporator. This is calculated as the product of the refrigerant mass flow rate and the difference in specific enthalpies of the refrigerant at the evaporator outlet and inlet.[15]

    • Coefficient of Performance (COP): The COP is a measure of the system's efficiency and is calculated as the ratio of the cooling capacity to the power input to the compressor.

The following diagram illustrates a simplified workflow for the experimental evaluation of refrigerant performance.

G cluster_problem Problem Identification HCFC142b HCFC-142b EnvImpact Environmental Concerns (Ozone Depletion & High GWP) HCFC142b->EnvImpact leads to HFCs Hydrofluorocarbons (HFCs) e.g., R-134a, R-152a EnvImpact->HFCs necessitates development of HFOs Hydrofluoroolefins (HFOs) e.g., R-1234yf EnvImpact->HFOs necessitates development of Natural Natural Refrigerants e.g., R-290 (Propane), R-600a (Isobutane) EnvImpact->Natural necessitates development of Performance Performance (COP, Cooling Capacity) HFCs->Performance Environmental Environmental Impact (ODP, GWP) HFCs->Environmental Safety Safety (Flammability, Toxicity) HFCs->Safety HFOs->Performance HFOs->Environmental HFOs->Safety Natural->Performance Natural->Environmental Natural->Safety

References

A Comparative Guide to Analytical Techniques for 2-Chloro-1,1-difluoroethane (HCFC-142b) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for the quantitative determination of 2-Chloro-1,1-difluoroethane (HCFC-142b). The selection of an appropriate analytical method is critical for accurate and reliable measurement in various matrices, from environmental monitoring to industrial quality control. This document outlines the performance characteristics of prevalent gas chromatography-based methods, supported by available experimental data, to aid in the selection of the most suitable technique for your specific research and development needs.

Comparative Analysis of Key Analytical Methods

Gas chromatography (GC) is the predominant technique for the analysis of volatile halogenated hydrocarbons like this compound. The choice of detector is a critical factor that influences sensitivity, selectivity, and the overall performance of the method. This guide focuses on a comparison of three commonly used detectors: the Mass Spectrometer (MS), Flame Ionization Detector (FID), and Electron Capture Detector (ECD).

Data Presentation: Performance Comparison of Analytical Techniques

The following table summarizes the key performance parameters for the detection of this compound or related compounds using GC-MS, GC-FID, and GC-ECD. It is important to note that performance can vary based on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detector (GC-FID)Gas Chromatography-Electron Capture Detector (GC-ECD)
Analyte This compound (HCFC-142b) & other VOCs1,1-Difluoroethane (B1215649) (structurally similar)[1]This compound (HCFC-142b)[2]
Principle Separation by GC, identification and quantification by mass-to-charge ratio.Separation by GC, detection by ionization of organic compounds in a hydrogen flame.Separation by GC, detection via electron capture by electronegative compounds.[3]
Selectivity High (based on mass fragmentation patterns)Moderate (responds to most organic compounds)High (highly sensitive to halogenated compounds)[3]
Precision High (e.g., 0.23% for atmospheric HCFC-142b)[2]High (CV of 3.09% for a 98.0 mg/L control)[1]High (e.g., 0.88% for atmospheric HCFC-142b)[2]
Limit of Detection (LOD) Low (ppt levels in water for VOCs)0.018 mg/L (for 1,1-Difluoroethane in blood)[1]Very Low (highly sensitive to halogenated compounds)
Limit of Quantification (LOQ) Low (sub-ppb to ppb range for VOCs in water)0.099 mg/L (for 1,1-Difluoroethane in blood)[1]Typically in the low ppb to ppt (B1677978) range.
Linearity Wide dynamic rangeExcellent (R² > 0.999 for 1,1-Difluoroethane)[1]Good, but can have a more limited linear range than other detectors.
Accuracy/Recovery High, dependent on proper calibration.102.2% (at 98.0 mg/L for 1,1-Difluoroethane)[1]High, dependent on proper calibration.
Cross-Validation Note A study on atmospheric HCFC-142b found no significant difference in the mole fraction measured by GC-MS and GC-ECD systems[2].-A study on atmospheric HCFC-142b found no significant difference in the mole fraction measured by GC-MS and GC-ECD systems[2].

Data for GC-FID is based on a validated method for the structurally similar compound 1,1-Difluoroethane, providing a strong benchmark for expected performance with this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are generalized experimental protocols for the analysis of volatile halocarbons using gas chromatography.

Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) for Volatiles

This protocol is adapted from a validated method for 1,1-difluoroethane and is applicable to this compound with appropriate optimization.[1]

  • Instrumentation:

    • Gas chromatograph equipped with a flame-ionization detector (FID).

    • Headspace autosampler.

    • GC Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating volatile halocarbons.

  • GC Conditions (Typical):

    • Injector Temperature: 200-250°C

    • Detector Temperature: 250-300°C

    • Oven Temperature Program: An initial temperature of 40-60°C held for several minutes, followed by a ramp of 10-20°C per minute to a final temperature of 200-250°C. The specific program should be optimized for the separation of HCFC-142b from other matrix components.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Headspace Autosampler Parameters:

    • Sample Equilibration Temperature: 60-80°C

    • Sample Equilibration Time: 15-30 minutes

  • Sample Preparation and Calibration:

    • Prepare calibration standards by spiking known concentrations of this compound into a matrix matching the samples (e.g., water, blood, or a suitable solvent) in sealed headspace vials.

    • Generate a calibration curve by analyzing the standards and plotting the peak area response against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compounds (VOCs)

This protocol is a general guideline for the analysis of VOCs, including HCFC-142b, in various matrices.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (quadrupole, ion trap, or time-of-flight).

    • Autosampler with capabilities for liquid, headspace, or purge-and-trap injection.

    • GC Column: Similar to GC-FID, a non-polar or medium-polarity column is typically used.

  • GC Conditions (Typical):

    • Similar oven temperature program and injector/detector temperatures as for GC-FID, with optimization as needed.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. For HCFC-142b, characteristic ions would be selected for monitoring.

  • Sample Preparation:

    • For liquid samples, direct injection or solvent extraction may be used.

    • For water or solid samples, headspace or purge-and-trap techniques are common to extract and concentrate the volatile analytes before introduction into the GC-MS system.

Gas Chromatography-Electron Capture Detector (GC-ECD) for Halogenated Compounds

This protocol is specifically tailored for the high-sensitivity detection of halogenated compounds like HCFC-142b.[3]

  • Instrumentation:

    • Gas chromatograph equipped with an Electron Capture Detector (ECD).

    • GC Column: A column suitable for the separation of halogenated hydrocarbons.

  • GC Conditions (Typical):

    • Similar oven temperature program and injector temperatures as for GC-FID/MS.

    • Detector Temperature: 300-350°C

    • Makeup Gas: Nitrogen or a mixture of Argon/Methane is required for the ECD.

  • Principle of Detection: The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady current of electrons. When electronegative compounds like HCFC-142b pass through the detector, they capture electrons, causing a decrease in the current which is measured as a peak.

  • Sample Preparation and Calibration:

    • Sample preparation techniques are similar to those used for GC-MS.

    • Calibration standards must be prepared with high accuracy, as the ECD response can be non-linear over wide concentration ranges.

Mandatory Visualization

The following diagram illustrates the general workflow for the cross-validation of analytical methods, a critical process to ensure consistency and reliability of results between different techniques.

Analytical_Method_Cross_Validation_Workflow start Define Validation Parameters (e.g., Precision, Accuracy, Linearity) method1 Method A Development & Optimization (e.g., GC-MS) start->method1 method2 Method B Development & Optimization (e.g., GC-ECD) start->method2 validation1 Single Method Validation (Method A) method1->validation1 validation2 Single Method Validation (Method B) method2->validation2 analysis Analyze Identical Samples with Both Validated Methods validation1->analysis validation2->analysis comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) analysis->comparison comparable Results are Comparable (No Significant Difference) comparison->comparable Pass not_comparable Results are Not Comparable (Investigate Discrepancies) comparison->not_comparable Fail

Caption: Workflow for cross-validation of two analytical methods.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-1,1-difluoroethane (HCFC-142b): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-1,1-difluoroethane, also known as HCFC-142b or R-142b. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental compliance. Due to its classification as a flammable gas, a substance under pressure, and an ozone-depleting substance, stringent disposal protocols are mandatory.

Key Safety and Disposal Parameters

Proper handling and disposal of this compound are governed by its chemical properties and associated regulations. The following table summarizes key quantitative data for this substance.

ParameterValueRegulatory/Advisory Body
OSHA PEL (Permissible Exposure Limit) 1000 ppm (8-hour TWA)Occupational Safety and Health Administration
ACGIH TLV (Threshold Limit Value) 1000 ppm (8-hour TWA)American Conference of Governmental Industrial Hygienists
CERCLA Reportable Quantity (RQ) 5,000 lbsComprehensive Environmental Response, Compensation, and Liability Act
Ozone Depletion Potential (ODP) 0.07Environmental Protection Agency (EPA)[1]
Global Warming Potential (GWP) 2300-5000 (100-year)Environmental Protection Agency (EPA)[1]

Experimental Protocols for Disposal

The primary and mandated method for the disposal of this compound is through an EPA-certified refrigerant reclaimer or a licensed hazardous waste treatment, storage, and disposal facility (TSDF). It is illegal to intentionally vent or release this substance into the atmosphere.[2][3][4]

Methodology for Cylinder/Container Turn-in:

  • Identification and Labeling:

    • Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the chemical name: "this compound" or "HCFC-142b".

    • Include appropriate hazard pictograms (e.g., flammable gas, gas under pressure).

    • The generator's name and address, and the accumulation start date must be on the label.

  • Container Integrity and Storage:

    • Inspect the container for leaks or damage. Do not handle damaged cylinders.

    • Store the container in a designated, well-ventilated, cool, and dry area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[5]

    • Ensure the valve is securely closed and the valve cap is in place.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • The EHS department will coordinate with a licensed hazardous waste contractor or refrigerant reclaimer.

    • Provide the contractor with the Safety Data Sheet (SDS) and any other required documentation, such as a hazardous waste manifest.

Spill Response Protocol:

In the event of a leak or spill, immediate and appropriate action is crucial to mitigate risks.

  • Immediate Actions:

    • Evacuate all non-essential personnel from the affected area.

    • Eliminate all ignition sources (e.g., open flames, sparks, hot surfaces).

    • If the leak is from a cylinder and cannot be stopped safely, move the cylinder to a safe, open-air location and allow it to empty.[3]

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, a self-contained breathing apparatus (SCBA) may be necessary.

  • Containment and Cleanup:

    • For liquid spills, use a non-combustible absorbent material like sand or vermiculite (B1170534) to contain the spill. Do not use paper towels as this can increase evaporation.

    • Sweep or shovel the absorbed material into a designated, labeled container for hazardous waste disposal.

    • Ventilate the area to dissipate any remaining vapors.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Initial Handling & Assessment cluster_1 On-Site Management cluster_2 Final Disposition cluster_3 Spill/Leak Emergency Protocol A Identify this compound for Disposal B Ensure Proper Labeling: 'Hazardous Waste', Chemical Name, Hazards A->B Labeling C Inspect Container Integrity (No Leaks or Damage) B->C Inspection D Store in Designated, Ventilated, and Secure Area C->D Secure Storage J Evacuate & Eliminate Ignition Sources C->J If Leak Detected E Contact Environmental Health & Safety (EHS) D->E Initiate Disposal F Prepare Documentation (SDS, Manifest) E->F Documentation G Transfer to Licensed Hazardous Waste Contractor F->G Handover H Transport to EPA-Certified Facility G->H Transportation I Reclamation or Destruction H->I Final Processing K Don Appropriate PPE J->K L Contain with Non-Combustible Absorbent K->L M Collect and Containerize as Hazardous Waste L->M M->G Handover for Disposal

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.